2-Hydroxybutyric Acid
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFENDNXGAFYKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29433-86-1, 5094-24-6 (mono-hydrochloride salt) | |
| Record name | Butanoic acid, 2-hydroxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29433-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxybutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8041903 | |
| Record name | DL-2-Hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or almost white crystals or powder; [TCI America MSDS] | |
| Record name | (1)-2-Hydroxybutyric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20183 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
600-15-7, 565-70-8 | |
| Record name | 2-Hydroxybutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=600-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxybutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxybutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxybutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-2-Hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-hydroxybutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0ADR0I4H5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Metabolic Origin and Pathways of 2-Hydroxybutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxybutyric acid (2-HB), also known as alpha-hydroxybutyrate, is a small organic acid that has emerged as a significant biomarker for several metabolic states, including insulin resistance, oxidative stress, and diabetic ketoacidosis.[1][2][3][4] This guide provides a comprehensive overview of the metabolic origins and pathways of 2-HB, intended for researchers, scientists, and professionals in drug development. It delves into the intricate biochemical routes of its synthesis and degradation, presents quantitative data in a structured format, details experimental protocols for its analysis, and provides visual representations of its metabolic pathways to facilitate a deeper understanding of its physiological and pathological roles.
Metabolic Origin and Biosynthesis
This compound is not a primary metabolite but rather a byproduct of several key metabolic pathways, primarily originating from the catabolism of the amino acids L-threonine and L-methionine, and intricately linked to the synthesis of the major endogenous antioxidant, glutathione (GSH).[1][2][3][5] The principal site of 2-HB production is the liver.[2][3]
The biosynthesis of 2-HB converges on a key intermediate, alpha-ketobutyrate (α-KB) .[3][6][7] Two main pathways contribute to the cellular pool of α-KB:
-
Threonine Catabolism: The amino acid L-threonine is converted to α-KB by the enzyme threonine dehydratase. This reaction releases ammonia and water.[5]
-
Methionine Catabolism and Glutathione Synthesis: Under conditions of increased oxidative stress, there is a heightened demand for glutathione synthesis.[1][2][3] This drives the transsulfuration pathway, where homocysteine, derived from methionine, is converted to cystathionine and subsequently to cysteine, a rate-limiting precursor for glutathione synthesis.[2][3][5] A key enzyme in this pathway, cystathionine γ-lyase, cleaves cystathionine to yield cysteine, ammonia, and α-ketobutyrate.[5]
Once α-ketobutyrate is formed, it is primarily metabolized to propionyl-CoA, which then enters the citric acid cycle.[3][6] However, when the production of α-KB exceeds its catabolic capacity, particularly in states of high metabolic stress and an elevated NADH/NAD+ ratio, it is alternatively reduced to this compound.[5][7][8][9] This reduction is catalyzed by the enzymes lactate dehydrogenase (LDH) or alpha-hydroxybutyrate dehydrogenase (α-HBDH) .[3][6][7][8]
The following diagram illustrates the primary biosynthetic pathways of this compound.
Degradation Pathway
The primary route for the degradation of this compound involves its oxidation back to alpha-ketobutyrate, a reaction also catalyzed by lactate dehydrogenase or α-hydroxybutyrate dehydrogenase.[3][6][8] As mentioned previously, α-ketobutyrate is then decarboxylated to propionyl-CoA, which can be further metabolized in the citric acid cycle for energy production.[3][6] In certain bacteria, an alternative degradation pathway for a related compound, 2-hydroxyisobutyric acid, has been identified, proceeding via acetone and formyl-CoA; however, this is not the primary pathway in mammals.[10]
The following diagram depicts the degradation of this compound.
Quantitative Data
Elevated levels of this compound are observed in various metabolic conditions. The following tables summarize quantitative data from the literature.
| Condition | Analyte | Matrix | Concentration Range | Reference |
| Normal Glucose Tolerance | This compound | Plasma | ~2.5 - 5 µg/mL | [7][11] |
| Insulin Resistance | This compound | Plasma | > 5 µg/mL | [7][11] |
| Impaired Glucose Tolerance | This compound | Plasma | Elevated compared to normal | [7] |
| Diabetic Ketoacidosis (Children) | β-Hydroxybutyrate | Serum | ≥ 3.0 mmol/L | [12] |
| Diabetic Ketoacidosis (Adults) | β-Hydroxybutyrate | Serum | ≥ 3.8 mmol/L | [12] |
Note: The table includes β-hydroxybutyrate levels in diabetic ketoacidosis as it is a related and clinically significant ketone body. The search results did not provide specific quantitative ranges for this compound in diabetic ketoacidosis, although its elevation is noted.[3][6]
Experimental Protocols
The accurate quantification of this compound is crucial for its clinical and research applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Quantification of 2-Hydroxybutyrate in Human Serum by GC-MS
This protocol is based on a validated method for the specific and sensitive quantification of 2-HB in serum.[13][14]
1. Sample Preparation:
-
To 300 µL of serum, add 30 µL of an internal standard solution (e.g., 2-hydroxybutyrate-d3).
-
Acidify the sample with 90 µL of 5 M HCl.
-
Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate and vortexing.
-
Centrifuge at 2500 x g for 10 minutes.
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 37 °C.
2. Derivatization:
-
Reconstitute the dried extract in 80 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Incubate at 60 °C for 30 minutes or use microwave-assisted derivatization for 2 minutes at 800 W for faster reaction.[13]
3. GC-MS Analysis:
-
Gas Chromatograph: Use a suitable capillary column (e.g., HP-5MS).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Program: Start at an initial temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for the derivatized 2-HB and its internal standard.
4. Quantification:
-
Generate a calibration curve using known concentrations of 2-HB.
-
Calculate the concentration of 2-HB in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
The following diagram outlines the experimental workflow for GC-MS analysis.
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the simultaneous quantification of multiple biomarkers of insulin resistance, including 2-HB.[15]
1. Sample Preparation:
-
To a small volume of plasma (e.g., 50 µL), add an internal standard solution containing isotopically labeled 2-HB.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid), is typically used.
-
Mass Spectrometer: Operate in negative ion mode using multiple reaction monitoring (MRM).
-
MRM Transition for 2-HB: Monitor the transition from the precursor ion (m/z of deprotonated 2-HB) to a characteristic product ion.
-
3. Quantification:
-
Construct a calibration curve using standards of known 2-HB concentrations.
-
Determine the concentration of 2-HB in the plasma samples based on the peak area ratio of the analyte to the internal standard, interpolated from the calibration curve.
The following diagram illustrates the experimental workflow for LC-MS/MS analysis.
Conclusion
This compound is a metabolically significant molecule, providing a window into the interplay between amino acid catabolism, glutathione homeostasis, and cellular redox status. Its elevation serves as an early warning sign for metabolic dysregulation, particularly insulin resistance. Understanding its metabolic origins and pathways is paramount for researchers and clinicians seeking to leverage it as a biomarker and for drug development professionals exploring therapeutic interventions for metabolic diseases. The analytical methods detailed in this guide provide a robust framework for the accurate measurement of 2-HB, facilitating further research into its role in health and disease.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. permm.phar.umich.edu [permm.phar.umich.edu]
- 4. Alpha-Hydroxybutyrate - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Which Role Plays this compound on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0000008) [hmdb.ca]
- 7. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and Formyl-CoA by Employing a Thiamine-Dependent Lyase Reaction [frontiersin.org]
- 11. alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of 2-Hydroxybutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybutyric acid (2-HB), also known as alpha-hydroxybutyrate, is a short-chain fatty acid that has emerged as a significant biomarker for several metabolic states, most notably insulin resistance and oxidative stress.[1] This organic acid is an endogenous metabolite produced as a byproduct of normal cellular metabolism, particularly from the catabolism of certain amino acids and in the pathway of glutathione synthesis.[2][3] Its concentration in biological fluids such as blood and urine can provide valuable insights into the metabolic health of an individual, making it a molecule of interest for researchers, clinicians, and drug development professionals. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its synthesis, metabolic roles, and analytical methodologies for its quantification.
Biochemical Synthesis and Metabolism
The primary routes for the biosynthesis of this compound converge on the formation of its precursor, alpha-ketobutyrate (α-ketobutyrate). This keto acid is subsequently reduced to 2-HB in a reaction catalyzed by lactate dehydrogenase (LDH) or a-hydroxybutyrate dehydrogenase, a process that is dependent on the NADH/NAD+ ratio.[4] An elevated NADH/NAD+ ratio, indicative of increased fatty acid oxidation and a state of reductive stress, favors the conversion of α-ketobutyrate to 2-HB.[2][3]
The main pathways leading to the production of α-ketobutyrate are:
-
Catabolism of Threonine: The amino acid threonine can be catabolized to α-ketobutyrate through the action of the enzyme threonine dehydratase (also known as threonine ammonia-lyase).[1][5][6] This pathway is a significant source of α-ketobutyrate, particularly in the liver.
-
Catabolism of Methionine and the Transsulfuration Pathway: The essential amino acid methionine is converted to homocysteine, which then enters the transsulfuration pathway. In this pathway, homocysteine is condensed with serine to form cystathionine, catalyzed by cystathionine β-synthase (CBS).[7][8][9] Subsequently, cystathionine is cleaved by cystathionine γ-lyase (CSE) to yield cysteine, ammonia, and α-ketobutyrate.[7][8] This pathway is crucial for cysteine and glutathione synthesis, and under conditions of increased demand for glutathione, the flux through this pathway and the production of α-ketobutyrate are enhanced.
The following diagram illustrates the major metabolic pathways leading to the formation of this compound.
References
- 1. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and characterization of an enzymatic method for the rapid determination of gamma hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. Threonine catabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 9. mds.marshall.edu [mds.marshall.edu]
An In-depth Technical Guide to the Cellular Metabolism and Regulation of 2-Hydroxybutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxybutyric acid (2-HB), an organic acid byproduct of cellular metabolism, has emerged as a significant biomarker for several metabolic states, most notably insulin resistance and oxidative stress. This technical guide provides a comprehensive overview of the cellular metabolism of 2-HB, detailing its synthesis, degradation, and intricate regulatory mechanisms. We present quantitative data on 2-HB levels in various physiological and pathological conditions, offer detailed experimental protocols for its quantification and the analysis of related enzymatic activities, and provide visual representations of the key metabolic and signaling pathways through Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, drug development, and diagnostics, facilitating a deeper understanding of the role of 2-HB in cellular physiology and its potential as a therapeutic target and diagnostic marker.
Introduction
This compound (2-HB), also known as α-hydroxybutyrate, is a chiral four-carbon hydroxy acid that exists as two enantiomers, D-2-hydroxybutyric acid and L-2-hydroxybutyric acid.[1] In mammalian systems, it is primarily produced in the liver as a byproduct of amino acid catabolism and glutathione synthesis.[2] Elevated levels of 2-HB have been strongly correlated with insulin resistance, type 2 diabetes mellitus (T2D), and diabetic ketoacidosis, making it a promising early biomarker for these conditions.[2][3][4] The production of 2-HB is intricately linked to the cellular redox state, specifically the NADH/NAD+ ratio, and serves as an indicator of increased oxidative stress and altered lipid metabolism.[3] This guide will delve into the core aspects of 2-HB metabolism and its regulation, providing the necessary technical details for its study and potential therapeutic modulation.
Cellular Metabolism of this compound
The metabolic pathways leading to the synthesis and degradation of 2-HB are centered around the intermediate, 2-oxobutyrate (α-ketobutyrate).
Synthesis of this compound
The primary routes for 2-oxobutyrate production, the direct precursor to 2-HB, are the catabolism of the amino acids L-threonine and L-methionine, and the transsulfuration pathway involved in glutathione synthesis.
-
From L-Threonine: The enzyme threonine dehydratase (also known as threonine deaminase) catalyzes the deamination of L-threonine to 2-oxobutyrate and ammonia.[5]
-
From L-Methionine via the Transsulfuration Pathway: L-methionine is converted to homocysteine, which then enters the transsulfuration pathway. The enzyme cystathionine γ-lyase (CSE) cleaves cystathionine to produce cysteine, 2-oxobutyrate, and ammonia.[6] Cysteine is a crucial precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).
Under conditions of oxidative stress, the demand for GSH increases, leading to an upregulation of the transsulfuration pathway and consequently, an increased production of 2-oxobutyrate.[2]
The final step in 2-HB synthesis is the reduction of 2-oxobutyrate, a reaction catalyzed by lactate dehydrogenase (LDH) and its isoenzyme α-hydroxybutyrate dehydrogenase (HBDH).[7] This reaction is dependent on the cellular NADH/NAD+ ratio. An elevated NADH/NAD+ ratio, often a consequence of increased fatty acid oxidation seen in insulin resistance, drives the conversion of 2-oxobutyrate to 2-HB.[3]
Degradation of this compound
The degradation of 2-HB occurs via its oxidation back to 2-oxobutyrate by LDH/HBDH, a reaction favored by a lower NADH/NAD+ ratio. 2-oxobutyrate is then decarboxylated to propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy production.
Regulation of this compound Metabolism
The cellular levels of 2-HB are tightly regulated by the activity of the key enzymes involved in its synthesis and the availability of their substrates and cofactors.
Allosteric Regulation
-
Threonine Dehydratase: This enzyme is a key regulatory point. It is allosterically inhibited by L-isoleucine, the end-product of the pathway it initiates, representing a classic example of feedback inhibition.[8][9] Conversely, it can be allosterically activated by L-valine.[10][11] In human liver, low concentrations of ATP and AMP act as positive allosteric effectors, while high concentrations are inhibitory.[12]
Transcriptional Regulation
-
Cystathionine γ-lyase (CSE): The expression of the CSE gene is regulated by various transcription factors. In endothelial cells, NADPH oxidase 4 (Nox4)-dependent production of H2O2 leads to the activation of the transcription factor ATF4, which binds to the CSE gene and upregulates its expression.[13][14] The transcription factor NF-κB is also critical for lipopolysaccharide (LPS)-induced CSE expression.[15] Hydrogen sulfide (H2S), a product of CSE activity, can itself regulate CSE transcription in a concentration-dependent manner.[16]
Redox State (NADH/NAD+ Ratio)
As previously mentioned, the NADH/NAD+ ratio is a critical determinant of the direction of the reaction catalyzed by LDH/HBDH. Conditions that increase this ratio, such as increased fatty acid oxidation and impaired mitochondrial function, will favor the production of 2-HB.
Quantitative Data
The following tables summarize the available quantitative data on 2-HB concentrations in human samples and the kinetic parameters of key enzymes in its metabolism.
| Parameter | Condition | Concentration | Reference |
| Plasma 2-HB | Normal | 1.60 ± 0.57 µg/mL | [3] |
| Plasma 2-HB | Insulin Resistance (during follow-up) | Reduction from 4.21 ± 2.01 to 3.83 ± 1.73 µg/mL | [3] |
| Blood β-hydroxybutyrate | Normal | ~0.1 mM | [17] |
| Blood β-hydroxybutyrate | Diabetic Ketoacidosis | >3 mmol/L | [18] |
| Urine β-hydroxybutyrate* | Diabetic Ketoacidosis | Present | [19][20] |
Note: Data for β-hydroxybutyrate is included as it is a related ketone body and provides context for metabolic dysregulation in diabetes. Specific quantitative data for 2-HB in diabetic ketoacidosis is less readily available in the searched literature.
| Enzyme | Substrate | Km | Vmax | Source | Reference |
| Human Cystathionine γ-lyase | L-Cystathionine | 0.5 mM | 2.5 units/mg | Recombinant Human | [21] |
| Human Cystathionine γ-lyase | L-Cystathionine | 0.28 ± 0.03 mM | - | Human | [22] |
| Corynebacterium glutamicum Threonine Dehydratase | L-Threonine | 21 mM (K0.5) | - | C. glutamicum | [11] |
| Corynebacterium glutamicum Threonine Dehydratase (+ Isoleucine) | L-Threonine | 78 mM (K0.5) | - | C. glutamicum | [11] |
| Corynebacterium glutamicum Threonine Dehydratase (+ Valine) | L-Threonine | 12 mM (K0.5) | - | C. glutamicum | [11] |
Experimental Protocols
Quantification of this compound in Urine by GC-MS
This protocol is adapted from methods for the analysis of organic acids in urine.[23][24][25]
1. Sample Preparation: a. To 250 µL of urine in a glass vial, add 10 µL of an internal standard solution (e.g., GHB-d6, 250 µg/mL). b. Acidify the sample to pH 2 with 3 M HCl. c. Add 500 µL of ethyl acetate, vortex for 10 seconds, and centrifuge at 5000 rpm for 1 minute. d. Transfer 350 µL of the organic (upper) layer to a clean vial containing anhydrous sodium sulfate.
2. Derivatization: a. Evaporate the solvent to dryness under a stream of nitrogen at 70°C. b. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). c. Cap the vial tightly and heat at 70°C for 20 minutes.
3. GC-MS Analysis: a. GC Column: HP-5MS capillary column (or equivalent). b. Injector Temperature: 280°C. c. Oven Program: Initial temperature of 50°C for 1 minute, ramp at 20°C/min to 120°C (hold for 1 minute), then ramp at 30°C/min to 300°C. d. Carrier Gas: Helium at a flow rate of 1 mL/min. e. MS Detector: Operate in selected ion monitoring (SIM) mode. Monitor characteristic ions for the derivatized 2-HB.
α-Hydroxybutyrate Dehydrogenase (HBDH) Activity Assay
This protocol is based on the principle that HBDH catalyzes the reduction of 2-oxobutyrate to 2-hydroxybutyrate with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[26][27][28]
1. Reagent Preparation: a. Assay Buffer: 50 mM Phosphate buffer, pH 7.5. b. Substrate Solution: 3 mM 2-oxobutyrate in Assay Buffer. c. NADH Solution: 0.25 mM NADH in Assay Buffer.
2. Assay Procedure: a. In a cuvette, mix the Assay Buffer, Substrate Solution, and NADH Solution. b. Add the serum or tissue homogenate sample to the cuvette and mix gently. c. Immediately place the cuvette in a spectrophotometer thermostatted at 37°C. d. Record the decrease in absorbance at 340 nm for 3-5 minutes.
3. Calculation of Activity: a. Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve. b. Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).
Visualizations
Signaling Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. Which Role Plays this compound on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diabetic Ketoacidosis (DKA) Workup: Approach Considerations, Plasma Glucose Study, Urine Dipstick Testing [emedicine.medscape.com]
- 5. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 6. article.imrpress.com [article.imrpress.com]
- 7. Organ specificity and lactate-dehydrogenase activity. 1. The relative activities with pyruvate and 2-oxobutyrate of electrophoretically separated fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Threonine dehydratases of Corynebacterium glutamicum with altered allosteric control: their generation and biochemical and structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Functional and structural analyses of threonine dehydratase from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Kinetic and allosteric properties of L-threonine-L-serine dehydratase from human liver] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. Transcriptional Regulation of Cystathionine-γ-Lyase in Endothelial Cells by NADPH Oxidase 4-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 17. β-hydroxybutyric acid as a potential therapeutic metabolite for type 2 diabetes mellitus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Beta-Hydroxybutyrate: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 19. researchgate.net [researchgate.net]
- 20. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 21. go.drugbank.com [go.drugbank.com]
- 22. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. repositorio.usp.br [repositorio.usp.br]
- 24. air.unimi.it [air.unimi.it]
- 25. metbio.net [metbio.net]
- 26. α-Hydroxybutyrate Dehydrogenase (α-HBDH) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 27. diasys-diagnostics.com [diasys-diagnostics.com]
- 28. genuinebiosystem.com [genuinebiosystem.com]
The Nexus of Oxidative Stress: 2-Hydroxybutyric Acid as a Surrogate Marker for Glutathione Synthesis Demands
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Under conditions of cellular stress, the demand for the primary endogenous antioxidant, glutathione (GSH), escalates significantly. This guide delineates the intricate relationship between the production of 2-hydroxybutyric acid (2-HB) and the rate of glutathione synthesis, establishing 2-HB as a critical biomarker for oxidative stress and cellular detoxification activities. We will explore the underlying biochemical pathways, the signaling cascades that govern this response, and provide detailed experimental protocols for the concurrent quantification of 2-HB and glutathione. This document is intended to serve as a comprehensive resource for professionals in research and drug development, offering insights into a key metabolic axis with significant implications for a range of pathologies, including insulin resistance, metabolic syndrome, and toxin-induced cellular damage.
Introduction: The Central Role of Glutathione in Cellular Defense
Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a pivotal role in maintaining cellular redox homeostasis.[1] It directly scavenges reactive oxygen species (ROS), detoxifies xenobiotics, and is essential for the regeneration of other antioxidants.[1] The synthesis of glutathione is a two-step enzymatic process, with the availability of cysteine being the rate-limiting factor.[2]
When cells are subjected to oxidative stress, the demand for glutathione rapidly increases to neutralize the damaging effects of ROS.[3] This surge in demand triggers a series of metabolic adaptations to enhance the de novo synthesis of glutathione, primarily by increasing the intracellular pool of cysteine.
The Biochemical Link: this compound as a Byproduct of Cysteine Synthesis
The primary pathway for endogenous cysteine synthesis in response to heightened glutathione demand is the transsulfuration pathway.[4] This pathway converts homocysteine, derived from the metabolism of methionine, into cysteine.[3] A key intermediate in this pathway is α-ketobutyrate, which is generated from the breakdown of L-threonine and methionine.[1]
Under conditions of high metabolic flux through the transsulfuration pathway to supply cysteine for glutathione synthesis, a portion of the α-ketobutyrate pool is reduced to this compound by the enzyme lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (HBDH).[5] This reaction is particularly favored when there is an elevated NADH/NAD+ ratio, a common feature of oxidative stress.[5] Consequently, elevated levels of this compound serve as an indirect but reliable indicator of an increased rate of glutathione synthesis.[5][6]
Logical Relationship of 2-HB Production and Glutathione Synthesis
Figure 1: Logical flow from oxidative stress to the production of 2-HB and glutathione.
Signaling Pathways: The Nrf2-Mediated Stress Response
The cellular response to oxidative stress is orchestrated by a complex network of signaling pathways. A master regulator of this response is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[4] Under basal conditions, Nrf2 is kept at low levels through ubiquitination and proteasomal degradation mediated by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).
Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a vast array of cytoprotective genes, including those encoding the enzymes of the transsulfuration pathway (e.g., cystathionine β-synthase and cystathionine γ-lyase).[4] This transcriptional activation leads to an increased capacity for cysteine and, consequently, glutathione synthesis.[4]
Nrf2 Signaling Pathway in Glutathione Synthesis
Figure 2: Nrf2-mediated response to oxidative stress leading to increased glutathione synthesis.
Quantitative Data
Table 1: Representative Plasma/Serum Concentrations of this compound in Different Metabolic States
| Condition | This compound Concentration (µmol/L) | Reference |
| Normal Glucose Tolerance | 61 (36) - Median (Interquartile Range) | [7] |
| Type 2 Diabetes | 74 (4.0) - Median (Interquartile Range) | [7] |
| Normal Conditions | 1.60 ± 0.57 µg/mL (approx. 15.4 ± 5.5 µmol/L) | [3] |
| Insulin Resistance/Impaired Glucose Tolerance | 4.21 ± 2.01 µg/mL (approx. 40.4 ± 19.3 µmol/L) | [3] |
Table 2: Representative Erythrocyte Glutathione Concentrations in Different Metabolic States
| Condition | Glutathione Concentration (mmol/L) | Reference |
| Non-diabetic Controls | 0.90 ± 0.42 | [8] |
| Type 2 Diabetes | 0.35 ± 0.30 | [8] |
Note: The data in these tables are compiled from different studies and are for illustrative purposes to show the inverse relationship between glutathione levels and the direct relationship of 2-HB with conditions of increased oxidative stress. Direct quantitative correlation would require measurement of both analytes in the same cohort.
Experimental Protocols
The following protocols provide detailed methodologies for the quantification of this compound and glutathione.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of 2-HB in biological fluids such as plasma, serum, or urine.
5.1.1. Sample Preparation and Extraction
-
To 100 µL of sample (plasma, serum, or urine), add an internal standard (e.g., a deuterated analog of 2-HB).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
5.1.2. Derivatization
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the formation of trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature before injection into the GC-MS system.
5.1.3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent, operating in electron ionization (EI) mode at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification of the target ions for 2-HB-TMS and the internal standard.
Quantification of Total Glutathione by Enzymatic Recycling Assay
This spectrophotometric method measures the total glutathione (GSH and GSSG) content in cell lysates or tissue homogenates.
5.2.1. Reagent Preparation
-
Assay Buffer: 100 mM sodium phosphate buffer with 5 mM EDTA, pH 7.5.
-
DTNB Solution: 10 mM 5,5'-dithio-bis(2-nitrobenzoic acid) in assay buffer.
-
Glutathione Reductase Solution: 50 units/mL in assay buffer.
-
NADPH Solution: 4 mg/mL in assay buffer.
5.2.2. Sample Preparation
-
Homogenize cells or tissues in ice-cold 5% metaphosphoric acid to precipitate proteins and preserve glutathione.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
5.2.3. Assay Procedure
-
Prepare a standard curve using known concentrations of GSH.
-
In a 96-well plate, add 150 µL of the assay buffer to each well.
-
Add 10 µL of the sample or standard to the respective wells.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the glutathione reductase solution.
-
Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of change in absorbance is proportional to the total glutathione concentration.
Integrated Experimental Workflow for Studying Oxidative Stress
Figure 3: Integrated workflow for the co-analysis of 2-HB and glutathione.
Conclusion
This compound is a sensitive and reliable biomarker of increased flux through the transsulfuration pathway, which is activated in response to a heightened demand for glutathione synthesis under conditions of oxidative stress. The measurement of 2-HB, in conjunction with direct glutathione quantification, provides a powerful tool for researchers and drug development professionals to assess the level of oxidative stress and the efficacy of therapeutic interventions aimed at modulating cellular redox status. The signaling pathways, particularly the Nrf2-ARE axis, that regulate this metabolic adaptation offer promising targets for the development of novel cytoprotective strategies. This guide provides the foundational knowledge and practical methodologies to investigate this critical metabolic nexus.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. 2-Aminobutyric acid modulates glutathione homeostasis in the myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Which Role Plays this compound on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. 2-Hydroxybutyric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutathione metabolism in type 2 diabetes and its relationship with microvascular complications and glycemia - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Production of 2-Hydroxybutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybutyric acid (2-HB), also known as α-hydroxybutyrate, is a small organic acid that has emerged as a significant biomarker for early-stage insulin resistance, impaired glucose regulation, and oxidative stress.[1][2] Unlike its more commonly known isomer, 3-hydroxybutyric acid (a ketone body), 2-HB is not a direct product of fatty acid oxidation. Instead, its endogenous production is intricately linked to amino acid metabolism and the cellular redox state, particularly the balance of NADH/NAD+. This guide provides an in-depth technical overview of the core pathways of endogenous 2-HB production, its physiological relevance, and detailed methodologies for its analysis.
Biochemical Pathways of this compound Production
The primary precursor for endogenous 2-HB synthesis is α-ketobutyrate (also known as 2-oxobutyrate).[3][4] The accumulation of α-ketobutyrate, which is subsequently reduced to 2-HB, is driven by two main metabolic routes: the catabolism of specific amino acids and the transsulfuration pathway involved in glutathione synthesis. The final conversion of α-ketobutyrate to 2-HB is catalyzed by the enzyme lactate dehydrogenase (LDH) and other α-hydroxybutyrate dehydrogenases, a reaction that is favored by an increased NADH/NAD+ ratio.[3][5]
Amino Acid Catabolism
The degradation of the essential amino acids L-threonine and L-methionine serves as a direct source of α-ketobutyrate.
-
L-Threonine Catabolism: In the liver, L-threonine is converted to α-ketobutyrate and ammonia by the enzyme threonine dehydratase.[6][7] This is a significant pathway contributing to the α-ketobutyrate pool.
-
L-Methionine Catabolism: The catabolism of L-methionine involves its conversion to S-adenosylmethionine (SAM), followed by a series of reactions that ultimately produce homocysteine. Homocysteine can then enter the transsulfuration pathway, leading to the formation of cystathionine. The cleavage of cystathionine by cystathionine γ-lyase yields cysteine, ammonia, and α-ketobutyrate.[1][6]
Glutathione Synthesis and Oxidative Stress
Under conditions of oxidative stress, there is an increased demand for the antioxidant glutathione (GSH).[2] This drives the transsulfuration pathway to produce more cysteine, a rate-limiting substrate for GSH synthesis.[1]
-
Increased Homocysteine Flux: To meet the demand for cysteine, homocysteine is diverted away from the remethylation pathway (which regenerates methionine) and into the transsulfuration pathway.[1][3]
-
Upregulation of the Transsulfuration Pathway: Homocysteine combines with serine to form cystathionine, catalyzed by cystathionine β-synthase.
-
Generation of α-Ketobutyrate: Cystathionine is then cleaved by cystathionine γ-lyase to produce cysteine, ammonia, and α-ketobutyrate.[1][6]
-
Conversion to 2-HB: The resulting increase in α-ketobutyrate, coupled with an elevated NADH/NAD+ ratio often seen in oxidative stress, leads to its reduction to 2-HB by lactate dehydrogenase.[3][5]
An elevated NADH/NAD+ ratio, which favors the conversion of α-ketobutyrate to 2-HB, is a common feature of metabolic states such as insulin resistance, where there is increased fatty acid oxidation and altered glucose metabolism.[8]
Data Presentation
The following tables summarize quantitative data on 2-HB concentrations in various physiological and pathological states.
Table 1: Urinary this compound Concentrations in Healthy Individuals and Patients with Diabetes Mellitus
| Population | This compound Concentration (μg/mL) |
| Healthy Volunteers | 0.10 - 2.68 |
| Patients with Diabetes Mellitus | 0.14 - 124 |
Data sourced from a study using a GC-MS procedure.[6]
Table 2: Urinary this compound Concentrations in Various Clinical Conditions
| Clinical Condition | This compound Concentration (umol/mmol creatinine) |
| Normal | 2.445 (0 - 4.89) |
| Lactic Acidosis and Ketoacidosis | Up to 2.3 mmol/mmol creatinine (which is 2300 umol/mmol creatinine) |
Data sourced from studies using gas chromatography and mass spectrometry.[9][10]
Table 3: Plasma/Serum this compound Concentrations
| Condition | This compound Concentration (µg/mL) |
| Normal | 1.60 ± 0.57 |
| Insulin Resistance (before treatment) | 4.21 ± 2.01 |
| Insulin Resistance (after treatment) | 3.83 ± 1.73 |
Data sourced from a review on the role of 2-HB in insulin resistance.[11]
Experimental Protocols
Quantification of this compound in Human Serum/Plasma by LC-MS/MS
This protocol is a composite based on established methods for the analysis of small organic acids in biological fluids.[12][13]
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum or plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (or other suitable organic solvent like methanol) containing an appropriate internal standard (e.g., deuterated 2-HB).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, with a gradual increase in mobile phase B to elute the analyte.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 2-HB and its internal standard.
Quantification of this compound in Human Serum by GC-MS with Derivatization
This protocol is based on a validated microwave-assisted derivatization method.[14]
a. Sample Preparation and Derivatization
-
Add 30 µL of 1 mM deuterated 2-HB (2HB-d3) as an internal standard to 300 µL of serum.
-
Acidify the sample with 90 µL of 5 M HCl.
-
Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate.
-
Vortex vigorously and then centrifuge at 2500 x g for 10 minutes.
-
Transfer the organic (upper) phase to a new tube.
-
Evaporate the organic phase to dryness under a stream of nitrogen at 37°C.
-
To the dried extract, add 80 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA:TMCS, 99:1).
-
Cap the vial tightly and perform microwave-assisted derivatization by irradiating at 800 W for 2 minutes.
-
After cooling, transfer the derivatized sample to a GC-MS autosampler vial.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC): A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
Mass Spectrometer (MS): A single quadrupole or triple quadrupole mass spectrometer operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode to identify the derivatized 2-HB and selected ion monitoring (SIM) mode for quantification.
Mandatory Visualizations
Caption: Key metabolic pathways leading to the endogenous production of this compound.
References
- 1. dfs.dc.gov [dfs.dc.gov]
- 2. Which Role Plays this compound on Insulin Resistance? (Journal Article) | OSTI.GOV [osti.gov]
- 3. This compound - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. ovid.com [ovid.com]
- 5. Improvement in insulin resistance after gastric bypass surgery is correlated with a decline in plasma this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary endogenous concentrations of GHB and its isomers in healthy humans and diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. This compound | Rupa Health [rupahealth.com]
- 9. hmdb.ca [hmdb.ca]
- 10. Clinical conditions associated with urinary excretion of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Which Role Plays this compound on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus [mdpi.com]
The Physiological Role of 2-Hydroxybutyric Acid in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxybutyric acid (2-HB), also known as alpha-hydroxybutyrate (α-HB), is an organic acid metabolite that has emerged as a significant biomarker and potential modulator of metabolic health in mammals.[1][2] Primarily generated as a byproduct of hepatic amino acid catabolism and glutathione synthesis, circulating levels of 2-HB are intricately linked to states of insulin resistance, oxidative stress, and altered fatty acid metabolism.[1][2] This technical guide provides a comprehensive overview of the physiological role of 2-HB, detailing its endogenous production, metabolic significance, and association with various pathological states. It includes a compilation of quantitative data, detailed experimental protocols for its measurement, and visualizations of its metabolic pathways and analytical workflows to serve as a valuable resource for researchers and professionals in the field of drug development and metabolic disease.
Endogenous Production and Metabolism of this compound
This compound is principally produced in the liver as a byproduct of two major metabolic pathways: the catabolism of the amino acids L-threonine and methionine, and the synthesis of the primary endogenous antioxidant, glutathione (GSH).[1][2] Both pathways converge on the production of an intermediate metabolite, alpha-ketobutyrate (α-KB).[3]
Under conditions of increased oxidative stress, there is a heightened demand for glutathione synthesis.[1] This increased demand can lead to the upregulation of the transsulfuration pathway, where homocysteine is converted to cystathionine and then to cysteine, a rate-limiting substrate for GSH synthesis.[2] The cleavage of cystathionine to cysteine also releases α-ketobutyrate as a byproduct.[3]
Furthermore, conditions that lead to an increased intracellular ratio of NADH to NAD+, such as increased fatty acid oxidation, promote the reduction of α-ketobutyrate to 2-HB by the enzyme lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (HBDH).[1][3]
The following diagram illustrates the primary pathways of 2-HB production.
Physiological Role and Clinical Significance
Biomarker of Insulin Resistance and Type 2 Diabetes
A growing body of evidence has established 2-HB as an early and sensitive biomarker for insulin resistance and the future development of type 2 diabetes.[1][4] Elevated plasma concentrations of 2-HB are observed in individuals with insulin resistance, even before the onset of hyperglycemia.[3] The underlying mechanism is thought to involve increased hepatic fatty acid oxidation in the insulin-resistant state, which elevates the NADH/NAD+ ratio and drives the conversion of α-ketobutyrate to 2-HB.[1]
Studies have shown a strong correlation between plasma 2-HB levels and the degree of insulin resistance as measured by the hyperinsulinemic-euglycemic clamp method.[3] Furthermore, a decrease in plasma 2-HB has been observed following interventions that improve insulin sensitivity, such as gastric bypass surgery.[5]
Indicator of Oxidative Stress
The production of 2-HB is closely tied to the synthesis of glutathione, the body's primary defense against oxidative stress.[1] In conditions of high oxidative stress, the demand for glutathione increases, leading to a greater flux through the transsulfuration pathway and consequently, increased production of α-ketobutyrate and 2-HB.[1] Therefore, elevated levels of 2-HB can serve as an indirect marker of systemic oxidative stress.
Role in Lipid Metabolism
Recent research suggests that 2-HB may also play a direct role in regulating lipid metabolism.[6] In vitro studies have shown that 2-HB can stimulate the expression of proteins involved in lipolysis, such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), in hepatocytes.[6] This suggests a potential feedback mechanism where a marker of increased fatty acid oxidation (2-HB) may in turn promote the breakdown of lipids.
Quantitative Data on this compound Levels
The following tables summarize the reported concentrations of 2-HB in various biological fluids under different physiological and pathological conditions.
Table 1: Plasma/Serum this compound Concentrations
| Population/Condition | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Notes | Reference |
| Healthy/Normal | 1.60 | 0.57 | - | [4] |
| Insulin Resistant (Follow-up) | 4.21 | 2.01 | Before intervention | [4] |
| Insulin Resistant (Follow-up) | 3.83 | 1.73 | After 3 years of follow-up | [4] |
| Roux-en-Y Gastric Bypass | - | - | Significantly declined 6 months post-surgery | [5] |
Table 2: Urinary this compound Concentrations
| Population/Condition | Concentration Range (µg/mL) | Notes | Reference |
| Healthy Volunteers | 0.10 - 2.68 | - | [7] |
| Diabetic Patients | 0.14 - 124 | Wide range observed | [7] |
Experimental Protocols
Accurate quantification of 2-HB is crucial for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Quantification of this compound in Human Serum by GC-MS
This protocol is adapted from a validated method for the routine quantification of 2-HB in serum.[8]
4.1.1. Materials and Reagents
-
This compound standard
-
This compound-d3 (internal standard)
-
5 M HCl
-
Ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA:TMCS 99:1)
-
Nitrogen gas for evaporation
-
Microwave oven
-
GC-MS system
4.1.2. Sample Preparation
-
To 300 µL of serum, add 30 µL of 1 mM 2-HB-d3 internal standard.
-
Acidify the sample by adding 90 µL of 5 M HCl.
-
Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate and vortexing.
-
Centrifuge at 2500 x g for 10 minutes.
-
Transfer the organic (upper) phase to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.
-
For derivatization, add 80 µL of BSTFA:TMCS (99:1) to the dried extract.
-
Irradiate in a microwave oven at 800 W for 2 minutes.
-
The sample is now ready for GC-MS analysis.
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the simultaneous quantification of multiple biomarkers of insulin resistance, including 2-HB.[9]
4.2.1. Materials and Reagents
-
This compound standard
-
Isotopically-labeled this compound internal standard
-
Methanol
-
Water
-
LC-MS/MS system
4.2.2. Sample Preparation
-
Dilute plasma samples with a solution containing the isotopically-labeled internal standard.
-
Perform protein precipitation by adding an appropriate volume of organic solvent (e.g., methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
The sample is now ready for LC-MS/MS analysis.
The following diagram illustrates a general workflow for the quantification of 2-HB.
Signaling Pathways and Future Directions
While 2-HB is primarily recognized as a biomarker, emerging evidence suggests it may have direct signaling roles. Its production is intimately linked to the cellular redox state (NADH/NAD+ ratio), which is a critical regulator of numerous cellular processes, including the activity of sirtuins and other metabolic enzymes.[10][11] The relationship between 2-HB and cellular signaling warrants further investigation.
Future research should focus on elucidating the specific molecular targets of 2-HB and whether it can directly modulate signaling pathways involved in insulin action, inflammation, and oxidative stress. Understanding these mechanisms could pave the way for novel therapeutic strategies targeting the 2-HB pathway for the management of metabolic diseases.
The logical relationship between the key concepts discussed in this guide is summarized below.
Conclusion
This compound has transitioned from a relatively obscure metabolite to a key player in our understanding of metabolic dysregulation. Its strong association with insulin resistance and oxidative stress positions it as a valuable biomarker for the early detection and monitoring of metabolic diseases. The detailed methodologies for its quantification provide researchers with the tools to further explore its physiological roles. Future investigations into the potential signaling functions of 2-HB may uncover new therapeutic avenues for a range of metabolic disorders.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Which Role Plays this compound on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement in insulin resistance after gastric bypass surgery is correlated with a decline in plasma this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urinary endogenous concentrations of GHB and its isomers in healthy humans and diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-hydroxybutyrate: Much more than a metabolite - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxybutyric Acid in Amino Acid Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-hydroxybutyric acid (2-HB), also known as α-hydroxybutyrate, as a key metabolite in amino acid catabolism. It details the biochemical pathways of its formation, its role as a critical biomarker for metabolic stress, and its implications in various pathological states. This document offers detailed experimental protocols for its quantification and presents quantitative data and metabolic pathways to support research and development efforts.
Introduction: The Significance of this compound
This compound is an organic acid that has emerged as a significant early biomarker for insulin resistance, impaired glucose regulation, and oxidative stress.[1][2][3] It is not a direct component of a major metabolic pathway but rather a byproduct of amino acid catabolism and glutathione biosynthesis.[4] Its production is intrinsically linked to the metabolic flux of the amino acids L-threonine and L-methionine.[2][5] Elevated levels of 2-HB are observed in various conditions characterized by metabolic dysregulation, including lactic acidosis, ketoacidosis, and type 2 diabetes, making it a molecule of considerable interest in clinical diagnostics and drug development.[2][6][7]
The formation of 2-HB is primarily driven by the accumulation of its precursor, α-ketobutyrate (also known as 2-oxobutanoic acid), and the cellular redox state, specifically an elevated NADH/NAD+ ratio.[4][5][8] Understanding the nuances of its synthesis provides a window into the metabolic shifts that precede overt disease, offering potential targets for therapeutic intervention.
Biochemical Pathways of this compound Formation
The synthesis of 2-HB is a multi-step process originating from the catabolism of specific amino acids and the cellular response to oxidative stress. The central intermediate in these pathways is α-ketobutyrate.[7][9]
Production of α-Ketobutyrate from Amino Acid Catabolism
Two primary amino acid catabolic pathways converge on the production of α-ketobutyrate:
-
Threonine Catabolism : The amino acid L-threonine is directly converted to α-ketobutyrate and ammonia by the enzyme threonine dehydratase.[4][9] This is a key pathway for supplying propionyl-CoA to the citric acid cycle.[4]
-
Methionine Catabolism and the Transsulfuration Pathway : L-methionine metabolism involves its conversion to homocysteine.[1] Under conditions of high oxidative stress, there is an increased demand for the antioxidant glutathione.[2] This demand upregulates the transsulfuration pathway, where homocysteine is condensed with serine to form cystathionine.[1][2] The enzyme cystathionine γ-lyase then cleaves cystathionine to produce cysteine (a glutathione precursor), ammonia, and α-ketobutyrate as a byproduct.[4][10] This pathway is a critical link between amino acid metabolism, oxidative stress, and 2-HB production.[1][2]
Conversion of α-Ketobutyrate to this compound
When the rate of α-ketobutyrate synthesis exceeds its rate of catabolism (to propionyl-CoA), it is shunted towards the production of 2-HB.[4] This conversion is a reduction reaction catalyzed by lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (HBDH).[2][8]
A critical factor driving this reaction is an elevated NADH/NAD+ ratio within the cell.[5][8] Conditions that increase this ratio, such as increased fatty acid oxidation (a hallmark of insulin resistance) and impaired mitochondrial function, promote the conversion of α-ketobutyrate to 2-HB.[4][6] Therefore, elevated 2-HB levels reflect both an increased flux through amino acid catabolic pathways and a cellular redox imbalance.[6][8]
Quantitative Data: 2-HB in Health and Disease
The concentration of this compound in biological fluids is a key indicator of underlying metabolic disturbances. The following table summarizes representative quantitative data, though specific ranges can vary by laboratory and analytical method.
| Condition | Analyte | Matrix | Typical Concentration / Observation | Reference |
| Healthy/Normal | This compound | Urine | 0.06 - 1.58 mmol/mol creatinine | [8] |
| Insulin Resistance | This compound | Plasma | Elevated levels are an early biomarker, predicting worsening glucose tolerance. | [1] |
| Type 2 Diabetes | This compound | Plasma/Urine | Significantly elevated levels are associated with loss of glycemic control. | [6][8] |
| Diabetic Ketoacidosis (DKA) | This compound | Urine | Large quantities excreted (e.g., up to 300 µmol/24h in animal models). | [5][6] |
| Lactic Acidosis | This compound | Urine | Often found in the urine of patients with lactic acidosis. | [2][7] |
| Inherited Metabolic Diseases | This compound | Urine | High concentrations found in propionic acidemia and dihydrolipoyl dehydrogenase (E3) deficiency. | [2] |
Experimental Protocol: Quantification of this compound by GC-MS
The analysis of this compound in biological samples is typically performed using mass spectrometry coupled with either gas or liquid chromatography. Below is a detailed methodology for Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used method.
Objective: To accurately quantify the concentration of this compound in human plasma.
Principle: Organic acids are extracted from a plasma sample, chemically derivatized to increase their volatility, and then separated and quantified by GC-MS using a stable isotope-labeled internal standard.
Materials and Reagents:
-
Plasma samples (stored at -80°C)
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., 2-hydroxybutyric-d3 acid)
-
Protein precipitation agent: Acetonitrile or Sulfosalicylic acid
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvent: Pyridine or Ethyl acetate
-
GC-MS system with an autosampler
-
Centrifuge, evaporator (e.g., nitrogen stream evaporator)
Methodology:
-
Sample Preparation and Protein Precipitation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new glass vial.
-
-
Solvent Evaporation:
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40-50°C. Ensure the sample is completely dry, as residual water can interfere with derivatization.
-
-
Derivatization:
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex.
-
Incubate at 60°C for 60 minutes to allow for the complete formation of trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (as TMS derivatives):
-
This compound: Monitor characteristic ions (e.g., m/z 117, 219).
-
Internal Standard (d3-2-HB): Monitor corresponding shifted ions (e.g., m/z 120, 222).
-
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Quantification and Data Analysis:
-
Generate a calibration curve by preparing standards of known 2-HB concentrations with a fixed amount of internal standard and processing them through the entire procedure.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards.
-
Calculate the concentration of 2-HB in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Conclusion
This compound stands at the crossroads of amino acid catabolism, cellular redox balance, and systemic metabolic health. Its formation as a byproduct of threonine and methionine breakdown is significantly amplified under conditions of oxidative stress and altered energy metabolism, particularly the increased NADH/NAD+ ratio seen in insulin resistance.[4][6][8] This positions 2-HB as a highly sensitive and early indicator of metabolic dysregulation. The detailed pathways and analytical methods provided in this guide serve as a resource for researchers and clinicians aiming to leverage 2-HB in diagnostics, disease monitoring, and the development of novel therapeutic strategies targeting metabolic disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. permm.phar.umich.edu [permm.phar.umich.edu]
- 3. Which Role Plays this compound on Insulin Resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Which Role Plays this compound on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The formation of this compound in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Rupa Health [rupahealth.com]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0000008) [hmdb.ca]
- 8. This compound - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. α-Ketobutyric acid - Wikipedia [en.wikipedia.org]
- 10. Indicators of Detox: this compound — Great Plains Laboratory [mosaicdx.com]
Methodological & Application
Application Note: Quantification of 2-Hydroxybutyric Acid in Serum using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxybutyric acid (2-HB) is emerging as a significant biomarker, particularly in the context of metabolic disorders. Circulating levels of 2-HB have been strongly correlated with glycemic status and are considered an early indicator for the development of insulin resistance and type 2 diabetes mellitus.[1][2] Accurate and precise quantification of 2-HB in serum is crucial for clinical research and the development of new diagnostic and therapeutic strategies. This application note details a robust and sensitive method for the quantification of this compound in human serum using gas chromatography-mass spectrometry (GC-MS) following a simple liquid-liquid extraction and a rapid microwave-assisted derivatization.[1][2]
Principle
This method involves the extraction of this compound from a serum matrix, followed by chemical derivatization to increase its volatility and thermal stability for GC-MS analysis. The analyte is quantified using a stable isotope-labeled internal standard.
Experimental Protocols
1. Materials and Reagents
-
This compound (2-HB)
-
This compound-d3 (2-HB-d3)
-
Hydrochloric acid (HCl), 5 M
-
Ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Nitrogen gas
-
Human serum
2. Sample Preparation
The sample preparation consists of a liquid-liquid extraction designed to isolate the analyte from the complex serum matrix.
-
To 300 µL of serum, calibrator, or quality control (QC) sample, add 30 µL of 1 mM 2-HB-d3 as an internal standard.[1]
-
Acidify the samples by adding 90 µL of 5 M HCl to enhance the stability and detection of 2-HB.[1]
-
Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate.
-
Vortex the mixture thoroughly.
-
Centrifuge at 2500 x g for 10 minutes to separate the organic and aqueous phases.[1]
-
Carefully transfer the upper organic phase to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37 °C.[1]
3. Derivatization (Microwave-Assisted)
To make the 2-HB amenable to GC-MS analysis, a derivatization step is performed to create a trimethylsilyl (TMS) ester.
-
To the dried extract, add 80 µL of BSTFA with 1% TMCS.[1]
-
Seal the vial tightly.
-
Place the vial in a microwave oven and irradiate at 800 W for 2 minutes.[1]
-
Allow the sample to cool to room temperature before injection into the GC-MS system.
4. GC-MS Analysis
The derivatized sample is then analyzed by GC-MS. The following are representative instrument conditions.
-
Gas Chromatograph: Agilent Technologies or equivalent
-
Column: HP-5MS or similar capillary column
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp 1: 20 °C/min to 180 °C
-
Ramp 2: 50 °C/min to 250 °C, hold for 1 minute[3]
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Mass Spectrometer: Agilent Technologies or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
Data Presentation: Quantitative Summary
The following table summarizes the quantitative performance of the described GC-MS method for the analysis of this compound in serum.
| Parameter | Result |
| Linearity Range | 50 - 500 mg/L (R² > 0.99)[3] |
| Limit of Detection (LOD) | 3 µg/mL[5] |
| Lower Limit of Quantification (LLOQ) | 5 µM[1][2] |
| Intra-day Precision (%CV) | < 8%[1] |
| Inter-day Precision (%CV) | 1.0 - 12.4%[3][6] |
| Accuracy (% Recovery) | 96 - 101%[1] |
| Extraction Recovery | 97 - 98%[4] |
| Analyte Stability | Stable for 3 freeze-thaw cycles and up to 24h at ambient and 4°C. Derivatized extracts are stable for up to 96 hours.[1][2] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the GC-MS quantification of 2-HB in serum.
Signaling Pathway Context (Hypothetical)
While this application note focuses on the analytical method, 2-HB is implicated in metabolic pathways related to insulin resistance. The following diagram illustrates a simplified conceptual relationship.
Caption: Simplified metabolic origin of 2-Hydroxybutyrate.
References
- 1. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
Application Notes and Protocols: 2-Hydroxybutyric Acid as a Biomarker for Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The identification of early, reliable biomarkers for metabolic syndrome is crucial for timely intervention and the development of effective therapeutic strategies. 2-Hydroxybutyric acid (2-HB), an organic acid produced as a byproduct of amino acid metabolism and glutathione synthesis, has emerged as a promising early indicator of metabolic dysregulation, particularly insulin resistance, a key feature of metabolic syndrome.[1][2] This document provides detailed application notes on the significance of 2-HB as a biomarker and protocols for its quantification.
Pathophysiological Significance of this compound
The elevation of this compound (2-HB) in metabolic syndrome is intrinsically linked to increased oxidative stress and shifts in cellular metabolism.[2] In states of insulin resistance, peripheral tissues exhibit reduced glucose uptake, leading to an increased reliance on fatty acid oxidation for energy. This heightened lipid metabolism results in an elevated intracellular ratio of NADH to NAD+.
This altered redox state, coupled with increased oxidative stress that stimulates the production of the antioxidant glutathione, drives the conversion of alpha-ketobutyrate to 2-HB. Alpha-ketobutyrate is an intermediate in the catabolism of the amino acids threonine and methionine, and its diversion to 2-HB serves as a sensitive marker of these underlying metabolic perturbations.[2] Consequently, elevated levels of 2-HB are observed in conditions associated with metabolic syndrome, including insulin resistance, impaired glucose tolerance, and type 2 diabetes.[1][2][3]
References
- 1. Which Role Plays this compound on Insulin Resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Which Role Plays this compound on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating 2-Hydroxybutyric Acid as a Therapeutic Target for Insulin Resistance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin resistance is a key pathophysiological feature of type 2 diabetes and the metabolic syndrome, characterized by a diminished cellular response to insulin. Recent metabolomic studies have identified 2-hydroxybutyric acid (2-HB), an organic acid byproduct of amino acid catabolism and glutathione synthesis, as a promising early biomarker for insulin resistance.[1] Elevated levels of 2-HB are observed in individuals with insulin resistance and impaired glucose tolerance, suggesting its potential as a therapeutic target.[1] These application notes provide a comprehensive overview of the role of 2-HB in insulin resistance and detailed protocols for its investigation.
Mechanism of Action: The Link Between 2-HB and Insulin Resistance
The production of 2-HB is intricately linked to metabolic states of oxidative stress and altered lipid metabolism, both of which are hallmarks of insulin resistance. In an insulin-resistant state, increased fatty acid oxidation leads to an elevated intracellular NADH/NAD+ ratio. This high ratio promotes the reduction of α-ketobutyrate, a product of threonine and methionine catabolism, to 2-HB by lactate dehydrogenase (LDH) and α-hydroxybutyrate dehydrogenase (HBDH). Furthermore, increased oxidative stress in insulin resistance enhances the demand for the antioxidant glutathione. The synthesis of glutathione can lead to the production of α-ketobutyrate, further contributing to the pool for 2-HB synthesis.
This metabolic shift makes 2-HB a sensitive indicator of the underlying metabolic dysregulation in insulin resistance. Targeting the pathways that lead to elevated 2-HB may therefore represent a novel therapeutic strategy for improving insulin sensitivity.
Data Presentation
The following tables summarize quantitative data from studies investigating the association between this compound levels and insulin resistance, as well as the functional consequences of insulin resistance on cellular glucose uptake.
Table 1: Plasma this compound Concentrations in Human Subjects
| Group | N | Plasma 2-HB (µg/mL) (Mean ± SD) |
| Insulin-Sensitive | 140 | 3.83 ± 1.73 |
| Insulin-Resistant | 140 | 4.21 ± 2.01 |
Data adapted from a study on the association between 2-HB and insulin resistance.[1]
Table 2: Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes
| Condition | Glucose Uptake (pmol/min/mg protein) (Mean ± SEM) |
| Control (Basal) | 15.2 ± 2.1 |
| Control (Insulin-Stimulated) | 45.8 ± 3.5 |
| Insulin-Resistant (Basal) | 14.9 ± 1.9 |
| Insulin-Resistant (Insulin-Stimulated) | 22.1 ± 2.8 |
Data adapted from a study investigating glucose uptake in an in vitro model of insulin resistance.
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of 2-HB as a therapeutic target for insulin resistance are provided below.
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of 2-HB in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Human plasma samples
-
This compound standard
-
Isotopically labeled internal standard (e.g., this compound-d3)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 200 µL of cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject 5-10 µL of the reconstituted sample onto the C18 column.
-
Use a gradient elution with mobile phase A (Water with 0.1% FA) and mobile phase B (ACN with 0.1% FA).
-
Example Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow rate: 0.4 mL/min.
-
Column temperature: 40°C.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the precursor and product ions for 2-HB and its internal standard.
-
2-HB: Q1: 103.0 m/z, Q3: 57.0 m/z
-
2-HB-d3: Q1: 106.0 m/z, Q3: 60.0 m/z
-
-
Optimize instrument parameters (e.g., declustering potential, collision energy) for maximum signal intensity.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Quantify the concentration of 2-HB in the plasma samples by interpolating their peak area ratios from the standard curve.
-
Protocol 2: Induction of Insulin Resistance in HepG2 Cells
This protocol describes a common method to induce a state of insulin resistance in the human hepatoma cell line, HepG2, by chronic exposure to high glucose and insulin.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with low glucose (5.5 mM)
-
DMEM with high glucose (25 mM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Insulin solution (e.g., human recombinant)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in low glucose DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Induction of Insulin Resistance:
-
Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
After 24 hours, replace the medium with serum-free high glucose (25 mM) DMEM and incubate for 12-24 hours.
-
Following the high glucose pre-treatment, add insulin to the medium to a final concentration of 100 nM.
-
Incubate the cells for an additional 24-48 hours.
-
The cells are now considered insulin-resistant and are ready for downstream assays. A control group of cells should be maintained in low glucose DMEM without high insulin exposure.
-
Protocol 3: Glucose Uptake Assay in Insulin-Resistant Cells
This protocol details a colorimetric method to measure glucose uptake in cultured cells, which can be used to assess the degree of insulin resistance.
Materials:
-
Control and insulin-resistant HepG2 or 3T3-L1 adipocyte cells
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (or similar glucose-free buffer)
-
2-Deoxyglucose (2-DG)
-
Insulin solution
-
Cell lysis buffer
-
Glucose Uptake Colorimetric Assay Kit (commercially available from several suppliers, e.g., Sigma-Aldrich, Abcam)
-
96-well microplate reader
Procedure:
-
Cell Preparation:
-
Seed control and insulin-resistant cells in a 96-well plate and allow them to adhere overnight.
-
Serum starve the cells for 2-4 hours in serum-free medium prior to the assay.
-
-
Glucose Uptake Assay:
-
Wash the cells twice with warm PBS.
-
Incubate the cells in glucose-free KRPH buffer for 15-30 minutes.
-
Stimulate the cells with or without 100 nM insulin in KRPH buffer for 20-30 minutes at 37°C.
-
Add 2-DG to a final concentration of 1 mM and incubate for 20 minutes.
-
Stop the reaction by washing the cells three times with ice-cold PBS.
-
Lyse the cells according to the manufacturer's protocol of the glucose uptake assay kit.
-
-
Detection:
-
Follow the instructions of the colorimetric assay kit to measure the intracellular accumulation of 2-DG-6-phosphate. This typically involves a series of enzymatic reactions that lead to the production of a colored product.
-
Read the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the amount of glucose uptake from a standard curve provided in the kit.
-
Normalize the glucose uptake to the protein concentration of each well.
-
Compare the insulin-stimulated glucose uptake between control and insulin-resistant cells.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the investigation of this compound in insulin resistance.
Caption: Metabolic pathways leading to elevated this compound in insulin resistance.
Caption: Workflow for the quantification of this compound in plasma.
Caption: Experimental workflow for inducing and assessing insulin resistance in HepG2 cells.
References
Application Notes and Protocols for Metabolomics Studies of Diabetes Focusing on 2-Hydroxybutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics has emerged as a powerful tool in understanding the pathophysiology of complex diseases like diabetes mellitus. Among the myriad of metabolites, 2-hydroxybutyric acid (2-HB), also known as α-hydroxybutyrate, has been identified as a key early biomarker for insulin resistance (IR) and the progression to type 2 diabetes (T2D).[1][2][3] Elevated levels of 2-HB are observed in individuals with impaired glucose tolerance and T2D, often before the clinical manifestation of hyperglycemia.[1][4] This molecule is intrinsically linked to metabolic stress, particularly increased lipid oxidation and oxidative stress, making it a valuable target for research and drug development in the diabetes space.[2][5][6]
These application notes provide a comprehensive overview of the role of 2-HB in diabetes, methods for its quantification, and its potential utility in clinical research and drug development.
Clinical Significance of this compound in Diabetes
This compound is a byproduct of amino acid (threonine and methionine) catabolism and glutathione synthesis.[2][6] Its production is elevated under conditions of increased oxidative stress and a high NADH/NAD+ ratio, which are characteristic features of insulin resistance.[2][5][6]
Key points regarding the clinical significance of 2-HB include:
-
Early Biomarker of Insulin Resistance: Elevated plasma concentrations of 2-HB are associated with insulin resistance, even in non-diabetic individuals.[4] A plasma 2-HB concentration above 5 µg/mL has been suggested as a threshold to distinguish insulin-resistant from insulin-sensitive individuals.[4]
-
Predictor of Impaired Glucose Tolerance: 2-HB is a selective biomarker for impaired glucose tolerance (IGT), independent of fasting glucose levels.[1]
-
Association with Type 2 Diabetes: Individuals with T2D exhibit significantly higher circulating levels of 2-HB compared to those with normal glucose tolerance.[7]
-
Monitoring Therapeutic Interventions: A reduction in 2-HB levels has been observed following interventions that improve insulin sensitivity, such as bariatric surgery, suggesting its utility in monitoring treatment efficacy.[5]
Quantitative Data on this compound in Diabetes
The following tables summarize quantitative data on 2-HB concentrations from various metabolomics studies. These values can serve as a reference for researchers designing and interpreting their own experiments.
Table 1: Plasma/Serum this compound Concentrations in Different Glycemic States.
| Study Population | N | Analyte | Concentration (µM) | Statistical Significance | Reference |
| Normal Glucose Tolerance (NGT) | - | This compound | 61 (36) - Median (IQR) | p < 0.05 (vs. T2D) | [7] |
| Type 2 Diabetes (T2D) | - | This compound | 74 (4.0) - Median (IQR) | p < 0.05 (vs. NGT) | [7] |
| Normal Glucose & C-peptide | - | This compound | 51.9 ± 35.9 - Mean ± SD | p < 0.05 (vs. Elevated) | [1] |
| Elevated Glucose & C-peptide | - | This compound | 99.4 ± 57.9 - Mean ± SD | p < 0.05 (vs. Normal) | [1] |
Table 2: Reference and Post-Intervention Concentrations of this compound.
| Condition | N | Analyte | Concentration (µg/mL) | Notes | Reference |
| Normal Conditions | - | This compound | 1.60 ± 0.57 - Mean ± SD | Reference value | [5][6] |
| Patient Follow-up (Baseline) | - | This compound | 4.21 ± 2.01 - Mean ± SD | Before intervention | [5][6] |
| Patient Follow-up (Post-Intervention) | - | This compound | 3.83 ± 1.73 - Mean ± SD | After intervention showing improvement in insulin resistance | [5][6] |
Signaling Pathway and Experimental Workflows
To visualize the metabolic context and analytical procedures related to 2-HB, the following diagrams are provided.
Figure 1. Biosynthesis of this compound in Metabolic Stress.
Figure 2. LC-MS/MS Workflow for this compound Quantification.
Figure 3. GC-MS Workflow for this compound Quantification.
Experimental Protocols
Detailed methodologies for the quantification of 2-HB in biological matrices are crucial for obtaining reliable and reproducible results. Below are protocols for both LC-MS/MS and GC-MS analysis.
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from a method for the quantitation of multiple biomarkers of insulin resistance.[8]
1. Materials and Reagents:
-
This compound standard
-
This compound-d3 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Human plasma (K2EDTA)
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of an internal standard solution prepared in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
3. LC-MS/MS Conditions:
-
LC System: A validated LC-MS/MS system.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 2-HB from other isomers and matrix components. A fast gradient with a run time of approximately 3 minutes is achievable.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
This compound-d3: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values should be optimized in-house)
-
4. Data Analysis:
-
Quantify 2-HB concentration using a calibration curve prepared in a surrogate matrix (e.g., stripped serum or PBS with albumin). The concentration range for the calibration curve for this compound can be set from 0.500 to 40.0 μg/mL.[8]
Protocol 2: Quantification of this compound in Human Serum by GC-MS
This protocol is based on a validated method for the specific measurement of 2-HB in serum.[1]
1. Materials and Reagents:
-
This compound standard
-
This compound-d3 (internal standard)
-
Ethyl acetate
-
Hydrochloric acid (5M)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Human serum
2. Sample Preparation:
-
To 300 µL of serum, add 30 µL of 1 mM 2-HB-d3 internal standard.
-
Acidify the sample by adding 90 µL of 5M HCl.
-
Perform liquid-liquid extraction by adding 4 mL of ethyl acetate and vortexing.
-
Centrifuge at 2500 x g for 10 minutes.
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 37°C.
-
For derivatization, add 80 µL of BSTFA + 1% TMCS to the dried extract.
-
Cap the tube and heat in a microwave at 800 W for 2 minutes or in a heating block at a specified temperature and time to form trimethylsilyl (TMS) derivatives.
3. GC-MS Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column for organic acid analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless injection.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 115°C.
-
Ramp 2: 80°C/min to 300°C.
-
Hold at 300°C for 13 minutes.[1]
-
-
Carrier Gas: Helium.
-
MS System: Single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan or selected ion monitoring (SIM) of characteristic ions for 2-HB-TMS and its internal standard.
4. Data Analysis:
-
Quantify 2-HB by integrating the peak areas of the characteristic ions and using a calibration curve prepared with standards that have undergone the same extraction and derivatization process.
Conclusion
This compound is a robust and early biomarker of insulin resistance and a valuable tool in diabetes research. Its quantification through targeted metabolomics approaches, using either LC-MS/MS or GC-MS, can provide critical insights into the metabolic state of individuals at risk for or diagnosed with diabetes. The protocols and data presented in these application notes offer a foundation for researchers and drug development professionals to incorporate the analysis of 2-HB into their studies, ultimately contributing to a better understanding and management of diabetes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Which Role Plays this compound on Insulin Resistance? (Journal Article) | OSTI.GOV [osti.gov]
- 4. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Which Role Plays this compound on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Hydroxybutyric Acid in Studies of Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybutyric acid (2-HB), also known as α-hydroxybutyrate, is an organic acid that has emerged as a significant biomarker in the study of mitochondrial dysfunction and associated metabolic disorders.[1][2] Primarily produced as a byproduct of amino acid metabolism and glutathione synthesis, elevated levels of 2-HB are indicative of increased oxidative stress and a shift in the cellular redox state, both of which are intimately linked to mitochondrial health.[3][4] These application notes provide a comprehensive overview of the biochemical pathways involving 2-HB, its utility as a biomarker, and detailed protocols for its quantification and the assessment of mitochondrial function.
Biochemical Pathways of this compound
The production of 2-HB is intrinsically linked to two major metabolic processes: the catabolism of the amino acids threonine and methionine, and the synthesis of the primary endogenous antioxidant, glutathione (GSH).[2][5] Both pathways converge on the intermediate, α-ketobutyrate (2-ketobutyrate).
Under conditions of oxidative stress, there is an increased demand for glutathione synthesis.[3] This drives the transsulfuration pathway, where homocysteine is converted to cysteine, a rate-limiting substrate for GSH synthesis. This pathway generates α-ketobutyrate as a byproduct.[2]
Simultaneously, conditions associated with mitochondrial dysfunction, such as insulin resistance, lead to an altered cellular redox state, specifically an increased NADH/NAD+ ratio.[4][6] This high NADH/NAD+ ratio favors the reduction of α-ketobutyrate to 2-HB by the enzyme lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase.[6] Therefore, the accumulation of 2-HB serves as a proxy measure of both increased oxidative stress and a reduced mitochondrial redox state.
This compound as a Biomarker of Mitochondrial Dysfunction
Elevated levels of 2-HB are strongly associated with insulin resistance, a condition characterized by impaired mitochondrial function.[4][7] In insulin-resistant states, increased fatty acid oxidation in the liver leads to a surplus of NADH, thereby increasing the NADH/NAD+ ratio and promoting 2-HB production.[4] This metabolic shift is a direct consequence of the mitochondria's inability to efficiently process the excess fuel, leading to a state of metabolic inflexibility.
Furthermore, the link between 2-HB and glutathione synthesis highlights its role as a marker of oxidative stress.[3] Mitochondrial dysfunction is a major source of reactive oxygen species (ROS), and the subsequent upregulation of glutathione synthesis to counteract this oxidative damage results in increased 2-HB production. Therefore, measuring 2-HB levels can provide valuable insights into the cellular redox status and the overall health of the mitochondria.
Data Presentation
The following tables summarize quantitative data from clinical studies investigating the association between this compound and insulin resistance.
| Study Population | Condition | Sample Type | 2-HB Concentration (Mean ± SD) | Fold Change vs. Control | Reference |
| Non-diabetic adults | Insulin Resistance | Plasma | 4.21 ± 2.01 µg/mL | - | [7] |
| Non-diabetic adults | Post-gastric bypass | Plasma | 3.83 ± 1.73 µg/mL | - | [7] |
| Analytical Platform | Sample Type | Key Findings | Reference |
| LC/MS and GC/MS | Plasma/Urine | Elevated levels of 2-HB are associated with diabetes and impaired glucose tolerance. | [7] |
| HPLC and OGTT | Plasma | 2-HB can be used to predict hyperglycemia and β-cell dysfunction. | [7] |
| UHPLC-MS/MS and GC/MS | Plasma/Urine | 2-HB is an early marker for both insulin resistance and impaired glucose regulation. | [7] |
Experimental Protocols
Protocol 1: Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for the analysis of organic acids, including 2-HB, in urine.
1. Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Centrifuge at 1500 x g for 10 minutes to remove particulate matter. c. Normalize urine samples based on creatinine concentration (e.g., to 1.25 mmol/L) to account for variations in urine dilution.[8] d. To 1 mL of normalized urine, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled 2-HB).
2. Extraction: a. Acidify the urine sample to a pH of ~1 with HCl. b. Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 1500 x g for 5 minutes. c. Repeat the extraction step twice, pooling the organic layers. d. Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization: a. To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[8] b. Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
4. GC-MS Analysis: a. Gas Chromatograph: Use a GC system equipped with a capillary column suitable for organic acid analysis (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness). b. Injection: Inject 1 µL of the derivatized sample in splitless mode. c. Oven Temperature Program:
- Initial temperature: 70°C, hold for 2 minutes.
- Ramp 1: Increase to 150°C at a rate of 10°C/minute.
- Ramp 2: Increase to 280°C at a rate of 20°C/minute, hold for 5 minutes. d. Mass Spectrometer: Operate in electron ionization (EI) mode. e. Data Acquisition: Acquire data in full scan mode (e.g., m/z 50-550) or in selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions for 2-HB-TMS derivative and the internal standard.
5. Quantification: a. Generate a calibration curve using standard solutions of 2-HB of known concentrations. b. Calculate the concentration of 2-HB in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Assessment of Mitochondrial Respiratory Chain Activity
This protocol provides a representative method for assessing the impact of 2-HB on mitochondrial respiratory chain complex activity in isolated mitochondria or cultured cells. A related compound, 2-hydroxyisobutyric acid, has been shown to directly bind to and affect the function of NADH dehydrogenase 3 (MT-ND3), a subunit of Complex I.[9]
1. Isolation of Mitochondria (from tissue or cultured cells): a. Homogenize fresh tissue or harvested cells in ice-cold isolation buffer (e.g., containing sucrose, mannitol, EGTA, and a buffer like HEPES). b. Perform differential centrifugation to enrich for the mitochondrial fraction. c. Resuspend the final mitochondrial pellet in a suitable respiration buffer. d. Determine the protein concentration of the mitochondrial suspension.
2. High-Resolution Respirometry: a. Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption rates. b. Add a defined amount of isolated mitochondria or a known number of permeabilized cells to the chamber containing respiration medium. c. Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: i. Complex I-linked respiration: Add substrates for Complex I (e.g., pyruvate, malate, glutamate). ii. State 3 respiration (ADP-stimulated): Add a saturating concentration of ADP. iii. State 4o respiration (leak respiration): Add an inhibitor of ATP synthase (e.g., oligomycin). iv. Electron transport system capacity: Titrate an uncoupler (e.g., FCCP) to measure the maximum oxygen consumption rate. v. Complex II-linked respiration: Add a Complex I inhibitor (e.g., rotenone) followed by a Complex II substrate (e.g., succinate). vi. Complex IV activity: Add a Complex III inhibitor (e.g., antimycin A) followed by ascorbate and TMPD as an artificial electron donor to Complex IV. d. Experimental Condition: Perform parallel experiments where cells are pre-treated with 2-HB for a specified duration, or where 2-HB is directly added to the respiration chamber.
3. Data Analysis: a. Calculate the oxygen consumption rates for each respiratory state. b. Normalize the rates to the amount of mitochondrial protein or the number of cells. c. Compare the respiratory rates between control and 2-HB-treated samples to determine the effect of 2-HB on the activity of different respiratory chain complexes.
Conclusion
This compound is a valuable biomarker for investigating mitochondrial dysfunction, particularly in the context of metabolic diseases like insulin resistance and type 2 diabetes. Its production is a sensitive indicator of increased oxidative stress and an altered cellular redox state, both of which are hallmarks of impaired mitochondrial function. The protocols provided herein offer standardized methods for the accurate quantification of 2-HB and the assessment of its impact on mitochondrial respiration, facilitating further research into the role of this important metabolite in health and disease.
References
- 1. Which Role Plays this compound on Insulin Resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Which Role Plays this compound on Insulin Resistance? (Journal Article) | OSTI.GOV [osti.gov]
- 3. Which Role Plays this compound on Insulin Resistance? (Journal Article) | OSTI.GOV [osti.gov]
- 4. This compound | Rupa Health [rupahealth.com]
- 5. Metabolomics Reveals Signature of Mitochondrial Dysfunction in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indicators of Detox: this compound — Great Plains Laboratory [mosaicdx.com]
- 7. Which Role Plays this compound on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. 2-Hydroxyisobutyric acid targeted binding to MT-ND3 boosts mitochondrial respiratory chain homeostasis in hippocampus to rescue diabetic cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of 2-Hydroxybutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybutyric acid (2-HB), also known as α-hydroxybutyrate, is an emerging biomarker associated with increased oxidative stress and insulin resistance.[1][2] It is a byproduct of the catabolism of L-threonine and methionine and the synthesis of glutathione.[1][3] Elevated levels of 2-HB have been linked to metabolic syndrome, type 2 diabetes, and other metabolic disorders.[2] The ability to non-invasively image and quantify 2-HB in vivo is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics.
These application notes provide an overview and detailed protocols for potential in vivo imaging techniques for 2-HB, including Magnetic Resonance Spectroscopy (MRS), Positron Emission Tomography (PET), and fluorescent probe imaging. While direct in vivo imaging methods for 2-HB are still under development, this document outlines adaptable protocols from closely related hydroxybutyric acids, providing a strong foundation for researchers.
Metabolic Pathway of this compound
The production of 2-HB is intricately linked to amino acid metabolism and the cellular redox state. A key pathway involves the conversion of α-ketobutyrate, a product of threonine and methionine breakdown, to 2-HB. This reaction is catalyzed by lactate dehydrogenase (LDH).[4]
In Vivo Imaging Techniques
Magnetic Resonance Spectroscopy (MRS)
Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical technique that allows for the quantification of metabolites in a specific volume of interest in vivo.[5] By detecting the unique magnetic resonance signals of different molecules, MRS can provide a metabolic snapshot of the tissue. For 2-HB, labeled isotopes such as Deuterium (²H) or Carbon-13 (¹³C) can be used to trace its metabolic fate.
Application Note:
Deuterium (²H)-MRS is a promising technique for monitoring the metabolic turnover of hydroxybutyric acids.[6][7] By infusing a ²H-labeled 2-HB precursor, it is possible to track the appearance of the labeled 2-HB and its downstream metabolites. This approach provides valuable information on the kinetics of 2-HB metabolism in different organs, such as the brain and liver.
Experimental Workflow for In Vivo MRS:
Protocol: In Vivo ²H-MRS for this compound Metabolism in Mice (Adaptable)
This protocol is adapted from a study on β-hydroxybutyrate and can be modified for 2-HB.[6][7]
Materials:
-
²H-labeled precursor of 2-HB (e.g., [²H]-Threonine or [²H]-Methionine)
-
Anesthetic (e.g., isoflurane)
-
Saline solution
-
Infusion pump
-
Preclinical MRS scanner (e.g., 9.4T)
-
Animal monitoring equipment (respiration, temperature)
-
Surface coil appropriate for the region of interest
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (1-2% in oxygen).
-
Place a catheter in the tail vein for infusion of the labeled precursor.
-
Position the animal in the MRS scanner with the region of interest (e.g., brain or liver) centered in the surface coil.
-
Monitor and maintain the animal's physiological status (respiration and body temperature) throughout the experiment.
-
-
Labeled Precursor Infusion:
-
Prepare a sterile solution of the ²H-labeled precursor in saline.
-
Administer a bolus of the labeled precursor via the tail vein catheter, followed by a continuous infusion to maintain a steady-state concentration in the plasma. The exact dosage will need to be optimized for the specific precursor and research question.
-
-
MRS Data Acquisition:
-
Acquire anatomical reference images to define the volume of interest for MRS.
-
Perform shimming on the volume of interest to optimize the magnetic field homogeneity.
-
Acquire ²H-MRS spectra continuously with a temporal resolution of approximately 5-10 minutes for a total duration of 60-90 minutes.[6]
-
Example MRS parameters (to be optimized): Repetition time (TR) = 500 ms, Echo time (TE) = 1.1 ms, 512 averages.
-
-
Data Processing and Analysis:
-
Process the raw MRS data using appropriate software (e.g., LCModel). This includes frequency and phase correction, and spectral fitting to identify and quantify the peaks corresponding to the labeled 2-HB and its metabolites.
-
Perform kinetic modeling of the time-course data to determine the rates of 2-HB production and turnover.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| (For BHB) Quasi-steady state concentration of downstream metabolite (Glx) | ~0.6 ± 0.1 mM | [6] |
| (For BHB) Rate constant of Glx turnover from d4-BHB | 0.034 ± 0.004 min⁻¹ | [6] |
| Salivary 2-HB concentration (LC-MS/MS) | 0.7–6.5 µM | [8] |
| Serum 2-HB concentration (LC-MS/MS) | Correlates with salivary levels | [8] |
Positron Emission Tomography (PET)
PET is a highly sensitive molecular imaging technique that uses radiotracers to visualize and measure metabolic processes in vivo.[9] The development of a specific PET radiotracer for 2-HB, for instance, by labeling it with Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), would enable whole-body imaging of its distribution and kinetics.
Application Note:
While a dedicated PET tracer for 2-HB is not yet established, a tracer for β-hydroxybutyrate ([¹¹C]BHB) has been developed for human studies. A similar approach could be employed to synthesize [¹¹C]2-HB. This would allow for the investigation of 2-HB uptake and metabolism in various tissues, providing insights into its role in diseases like cancer and diabetes.
Experimental Workflow for In Vivo PET Imaging:
Protocol: In Vivo PET Imaging using a Novel 2-HB Radiotracer (Generalized)
Materials:
-
Synthesized and purified radiotracer (e.g., [¹¹C]2-HB)
-
Anesthetic (e.g., isoflurane)
-
PET/CT scanner
-
Animal monitoring equipment
Procedure:
-
Radiotracer Synthesis and Quality Control:
-
Synthesize the 2-HB radiotracer (e.g., [¹¹C]2-HB) using an automated radiosynthesis module.
-
Perform quality control to ensure radiochemical purity, specific activity, and sterility.
-
-
Animal Preparation:
-
Fast the animal for a defined period (e.g., 4-6 hours) to reduce background metabolic activity, if necessary.
-
Anesthetize the animal and position it on the scanner bed.
-
-
Radiotracer Injection and PET/CT Scanning:
-
Perform a transmission CT scan for attenuation correction.
-
Inject a bolus of the radiotracer intravenously (e.g., 5-10 MBq for a mouse).
-
Immediately start a dynamic PET scan for 60-90 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Draw regions of interest (ROIs) on the co-registered CT images for various organs.
-
Generate time-activity curves (TACs) for each ROI.
-
-
Pharmacokinetic Modeling:
-
Analyze the TACs using appropriate pharmacokinetic models to estimate parameters such as uptake rate (Ki) and volume of distribution (VT).
-
Quantitative Data Summary (Example from [¹⁸F]-FDG PET):
| Parameter | Value | Reference |
| Serum BHB for LV suppression | ≥ 0.335 mmol/l | [10] |
| Sensitivity for LV suppression | 84.90% | [10] |
| Specificity for LV suppression | 92.60% | [10] |
Fluorescent Probe Imaging
Fluorescent probes offer a high-sensitivity approach for detecting specific molecules. A fluorescent probe designed to selectively bind to 2-HB could enable real-time imaging in cellular and potentially in superficial tissues in vivo.
Application Note:
The development of a specific "turn-on" fluorescent probe for 2-HB would be a significant advancement. Such a probe would exhibit low fluorescence in its unbound state and show a marked increase in fluorescence upon binding to 2-HB. This would allow for high-contrast imaging. While probes for β-hydroxybutyrate have been developed for in vitro use, an in vivo applicable probe for 2-HB remains a future goal.[11][12]
Logical Relationship for Fluorescent Probe Development:
Protocol: In Vivo Application of a Hypothetical 2-HB Fluorescent Probe (Generalized)
Materials:
-
2-HB specific fluorescent probe
-
Animal model of a disease with altered 2-HB levels
-
In vivo fluorescence imaging system (e.g., IVIS)
-
Anesthetic
Procedure:
-
Probe Administration:
-
Administer the fluorescent probe to the anesthetized animal, typically via intravenous or intraperitoneal injection. The dose and route will depend on the probe's properties.
-
-
In Vivo Imaging:
-
At various time points after probe administration, place the animal in the fluorescence imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the probe.
-
Co-register fluorescence images with photographic images of the animal.
-
-
Image Analysis:
-
Quantify the fluorescence intensity in regions of interest corresponding to different organs or tissues.
-
Compare the fluorescence signal in diseased animals versus healthy controls.
-
-
Ex Vivo Validation:
-
After the final imaging session, euthanize the animal and excise organs of interest.
-
Image the excised organs ex vivo to confirm the in vivo signal distribution.
-
Correlate fluorescence intensity with 2-HB levels measured by a standard method like LC-MS/MS.
-
Quantitative Data Summary (Example from a BHB Fluorescent Probe):
| Parameter | Value | Reference |
| Linear Range (in vitro) | 2-55 μM | [12] |
| Limit of Detection (in vitro) | 50.6 nM | [12] |
Conclusion
The in vivo imaging of this compound is an important and developing field. While direct imaging techniques are still in their nascent stages, methods such as Magnetic Resonance Spectroscopy can be readily adapted to study 2-HB metabolism. The development of specific PET radiotracers and fluorescent probes for 2-HB will undoubtedly accelerate research into its role in health and disease, ultimately paving the way for new diagnostic and therapeutic strategies. The protocols and data presented here provide a valuable resource for researchers venturing into this exciting area of metabolic imaging.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000008) [hmdb.ca]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in in vivo magnetic resonance spectroscopy for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo assessment of β-hydroxybutyrate metabolism in mouse brain using deuterium (2 H) MRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Assessment of β-hydroxybutyrate Metabolism in Mouse Brain Using Deuterium (2H) Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging Tumor Metabolism Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The utility of beta-hydroxybutyrate in detecting myocardial glucose uptake suppression in patients undergoing inflammatory [18F]-FDG PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new turn-on fluorescent probe for fast detection of diabetic biomarker beta-hydroxybutyrate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of β-Hydroxybutyric Acid Based on a Fluorescent Probe of Lanthanide Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 2-Hydroxybutyric Acid in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybutyric acid (2-HB) is a short-chain fatty acid that has emerged as a potential biomarker for various metabolic and neurological conditions. As a byproduct of amino acid metabolism and glutathione synthesis, its levels in cerebrospinal fluid (CSF) can reflect central nervous system (CNS) metabolic perturbations, including oxidative stress and energy imbalance.[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound in human cerebrospinal fluid, targeting researchers, scientists, and professionals in drug development.
Clinical and Research Significance
Elevated levels of this compound are often observed in conditions of deficient energy metabolism and certain inherited metabolic diseases affecting the central nervous system.[1] Its analysis in CSF is valuable for:
-
Investigating the pathophysiology of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
-
Identifying potential biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic interventions.
-
Understanding the role of oxidative stress and metabolic dysfunction in the CNS.
Quantitative Data Summary
The concentration of this compound in cerebrospinal fluid can vary depending on the physiological and pathological state of the individual. The following table summarizes available quantitative data.
| Condition | Analyte | Mean Concentration (µM) | Method | Reference |
| Normal Adult | This compound | 40.0 ± 24.0 | Not Specified | Human Metabolome Database |
| Pooled CSF Sample | 2-Hydroxybutyrate | 18.4 | NMR | [2] |
| Suspected IDH-mutant tumor (L-2-Hydroxyglutaric acid) | L-2-Hydroxyglutaric acid | ≤0.50 nmol/mL | Not Specified | [3] |
| Suspected IDH-mutant tumor (D-2-Hydroxyglutaric acid) | D-2-Hydroxyglutaric acid | ≤0.60 nmol/mL | Not Specified | [3] |
Experimental Protocols
Cerebrospinal Fluid Sample Collection and Handling
Proper sample collection and handling are critical for accurate quantification of this compound.
Materials:
-
Sterile polypropylene collection tubes
-
Centrifuge
-
Dry ice
-
-80°C freezer
Procedure:
-
Collect cerebrospinal fluid via lumbar puncture according to standard clinical protocols.[3]
-
Immediately place the collected CSF sample on wet ice to minimize metabolic activity.
-
Within one hour of collection, centrifuge the CSF sample at 2000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Carefully transfer the supernatant to a new sterile polypropylene tube.
-
Immediately freeze the CSF supernatant on dry ice and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of organic acids, including this compound, in CSF using GC-MS. This method requires derivatization to make the analyte volatile.
Materials:
-
Internal standard (e.g., stable isotope-labeled this compound or a structurally similar organic acid)
-
Hydroxylamine hydrochloride in pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Ethyl acetate
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen CSF samples on ice.
-
To 100 µL of CSF, add a known amount of the internal standard.
-
Add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of hydroxylamine hydrochloride in pyridine. Incubate at 60°C for 30 minutes to form oxime derivatives of keto-acids.
-
Cool the sample to room temperature.
-
Add 50 µL of BSTFA with 1% TMCS. Incubate at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.[1]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Example GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.
-
-
Example MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for metabolomic profiling. Monitor characteristic ions for this compound-TMS derivative and the internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using a series of known concentrations of this compound standard, prepared and derivatized in the same manner as the samples.
-
Calculate the concentration of this compound in the CSF samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quantitative Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general procedure for the direct quantification of this compound in CSF without derivatization.
Materials:
-
Internal standard (e.g., stable isotope-labeled this compound)
-
Acetonitrile with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen CSF samples on ice.
-
To 50 µL of CSF, add a known amount of the internal standard.
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Example LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) or a HILIC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to retain and elute the polar this compound. For example, start with a low percentage of Mobile Phase B, hold for a short period, then ramp up to a higher percentage to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Example MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard. (Note: Specific transitions should be optimized in the laboratory).
-
-
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound standard into a surrogate matrix (e.g., artificial CSF or stripped CSF).
-
Process the calibration standards in the same manner as the CSF samples.
-
Calculate the concentration of this compound in the CSF samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Visualizations
Experimental Workflow for this compound Analysis in CSF
Caption: Workflow for 2-HB analysis in CSF.
Metabolic Pathway of this compound and its Link to Oxidative Stress
Caption: 2-HB metabolism and oxidative stress.
References
- 1. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aurametrix.weebly.com [aurametrix.weebly.com]
Application Note: Stable Isotope Labeling of 2-Hydroxybutyric Acid for Metabolic Research
Introduction
2-Hydroxybutyric acid (2-HB), an organic acid produced during amino acid catabolism and lipid metabolism, is emerging as a significant biomarker for metabolic stress, insulin resistance, and type 2 diabetes.[1] Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems, offering insights into pathway dynamics and flux. This application note provides a detailed protocol for the stable isotope labeling of 2-HB in cell culture using labeled amino acid precursors, followed by its extraction and analysis using gas chromatography-mass spectrometry (GC-MS).
Principle
The protocol is based on the metabolic conversion of stable isotope-labeled amino acids, such as L-threonine or L-methionine, into 2-HB.[2] Cells cultured in a medium containing these labeled precursors will incorporate the heavy isotopes into their metabolic pathways, leading to the production of labeled 2-oxobutyrate, which is subsequently reduced to labeled 2-HB. The degree of isotopic enrichment in 2-HB can then be quantified by GC-MS, providing a measure of its synthesis rate and the metabolic flux through this pathway.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| [U-¹³C₄] L-Threonine | Sigma-Aldrich | C-039 |
| [¹³C₅, ¹⁵N₁] L-Methionine | Cambridge Isotope Labs | CNLM-473-H |
| DMEM, methionine/threonine-free | Thermo Fisher Scientific | Custom |
| Dialyzed Fetal Bovine Serum (dFBS) | Thermo Fisher Scientific | 26400044 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Methanol (LC-MS Grade) | Fisher Chemical | A456-4 |
| Pyridine | Sigma-Aldrich | 270970 |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Sigma-Aldrich | 394866 |
| Methoxyamine hydrochloride (MOX) | Sigma-Aldrich | 226904 |
| This compound standard | Sigma-Aldrich | H6503 |
Experimental Protocol
Cell Culture and Labeling
-
Cell Seeding: Plate mammalian cells (e.g., HepG2, CHO) in standard growth medium in 6-well plates and grow to 70-80% confluency.
-
Medium Preparation: Prepare the labeling medium by supplementing methionine/threonine-free DMEM with 10% dialyzed fetal bovine serum, 1% penicillin-streptomycin, and the desired concentration of the stable isotope-labeled amino acid precursor.
-
Adaptation: Aspirate the standard growth medium, wash the cells once with sterile PBS, and add the labeling medium. For complete labeling, cells may need to be passaged multiple times in the labeling medium.
-
Labeling: Incubate the cells in the labeling medium for the desired period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO₂).
Metabolite Extraction
-
Quenching and Collection: Place the cell culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Lysis: Transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
Derivatization for GC-MS Analysis
-
Oximation: Add 25 µL of MOX reagent (20 mg/mL in pyridine) to the dried metabolite extract. Incubate at 45°C for 60 minutes.[3][4]
-
Silylation: Add 25 µL of MSTFA and incubate at 45°C for 60 minutes to trimethylsilylate the hydroxyl and carboxyl groups.[3][4]
-
Sample Preparation for Injection: After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | Zebron ZB-SemiVolatiles (20m x 0.18mm x 0.18µm) or similar |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | 50°C for 5 min, then ramp to 270°C at 20°C/min, then to 300°C at 40°C/min (hold 5 min) |
| Carrier Gas | Helium at 1.2 mL/min |
| Mass Spectrometer | Agilent 7200 Q-TOF or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 55-650 amu |
Data Analysis
The incorporation of stable isotopes will result in a mass shift in the 2-HB fragments detected by the mass spectrometer. The isotopic enrichment can be calculated by comparing the peak areas of the labeled (M+n) and unlabeled (M+0) 2-HB.
| Labeled Precursor | Expected Labeled 2-HB | Mass Shift (M+n) |
| [U-¹³C₄] L-Threonine | [U-¹³C₄] this compound | M+4 |
| [¹³C₅] L-Methionine | [¹³C₄] this compound | M+4 |
Visualizations
Caption: Metabolic conversion of labeled precursors to 2-HB.
Caption: Workflow for stable isotope labeling and analysis of 2-HB.
Caption: Logical flow from labeled precursor to detection.
Conclusion
This protocol provides a comprehensive framework for the stable isotope labeling and analysis of this compound in a cell culture model. The ability to trace the metabolic origins of 2-HB is invaluable for understanding its role in various physiological and pathological states. This method can be adapted for different cell types and experimental conditions to investigate the regulation of metabolic pathways related to 2-HB production.
References
Troubleshooting & Optimization
Technical Support Center: Accurate 2-Hydroxybutyric Acid Measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate measurement of 2-hydroxybutyric acid (2-HB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound (2-HB), also known as alpha-hydroxybutyrate, is an organic acid produced in the body as a byproduct of amino acid metabolism (methionine and threonine) and glutathione synthesis.[1][2] Its levels are increasingly recognized as an early biomarker for several metabolic conditions. Accurate measurement is crucial as elevated 2-HB can indicate:
-
Insulin Resistance and Type 2 Diabetes: 2-HB is considered an early indicator of insulin resistance, a key factor in the development of Type 2 Diabetes.[1][2][3]
-
Oxidative Stress: Increased production of 2-HB is linked to heightened oxidative stress, as it is a byproduct of the glutathione synthesis pathway.[2][3]
-
Metabolic Disorders: Elevated levels are also associated with other metabolic disturbances such as ketoacidosis and lactic acidosis.[1][2]
-
Other Conditions: Research has also linked 2-HB levels to preeclampsia and certain types of cancer.[1][4]
Q2: What are the primary metabolic pathways that produce this compound?
A2: this compound is primarily generated through two metabolic routes. The main pathway involves the transsulfuration pathway where homocysteine is converted to cysteine. During this process, the enzyme cystathionine beta-synthase produces alpha-ketobutyrate, which is then reduced to 2-HB.[3] This pathway is upregulated during periods of increased demand for the antioxidant glutathione, which is synthesized from cysteine.[2][3] A secondary pathway involves the catabolism of the amino acids L-threonine and L-methionine.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. This compound - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Indicators of Detox: this compound — Great Plains Laboratory [mosaicdx.com]
- 4. Metabolomic analysis-identified this compound might be a key metabolite of severe preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in 2-Hydroxybutyric Acid GC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Hydroxybutyric acid (2-HB).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the GC-MS analysis of this compound?
A1: Matrix effects are the alteration of the analyte's signal intensity (suppression or enhancement) due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, or tissue homogenates). In GC-MS, these effects can occur at various stages, including sample preparation, injection, and chromatographic separation. For instance, non-volatile matrix components can accumulate in the GC inlet liner, creating active sites that may interact with or degrade the analyte, leading to poor peak shape and reduced response.
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: this compound is a polar and non-volatile compound, making it unsuitable for direct GC-MS analysis. Derivatization is a chemical process that converts the polar functional groups (hydroxyl and carboxyl) of 2-HB into less polar and more volatile derivatives. This process increases the thermal stability of the analyte, improves its chromatographic properties (e.g., peak shape), and enhances its detectability by the mass spectrometer. The most common derivatization method for 2-HB is silylation.
Q3: What are the most common derivatization reagents for this compound?
A3: The most widely used derivatization reagents for this compound are silylating agents, particularly N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often used with a catalyst like 1% Trimethylchlorosilane (TMCS).[1] This combination efficiently converts the hydroxyl and carboxyl groups of 2-HB into their trimethylsilyl (TMS) ethers and esters, respectively.[1]
Q4: How do I choose an appropriate internal standard for this compound analysis?
A4: The ideal internal standard (IS) for quantitative analysis is a stable isotope-labeled version of the analyte, such as this compound-d3 (2HB-d3). A stable isotope-labeled IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, derivatization, and chromatography. This allows it to effectively compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification.
Q5: What are the acceptable ranges for recovery and matrix effect in method validation?
A5: While specific guidelines may vary between regulatory bodies, generally, for bioanalytical method validation, recovery should be consistent, precise, and reproducible. A common target for recovery is within 80-120% of the known amount, with a precision (coefficient of variation, CV) of ≤15%. The matrix effect should ideally be minimal. A matrix effect value close to 100% (or 0% when calculated as a percentage difference) indicates a negligible effect. Values below 100% suggest ion suppression, while values above 100% indicate ion enhancement. A CV of ≤15% for the matrix effect across different lots of matrix is often considered acceptable.
Troubleshooting Guides
Common Problems in this compound GC-MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Active Sites in the GC System: Free silanol groups in the inlet liner, column, or fittings can interact with the analyte.[2] | - Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner. - Column Maintenance: Condition the column according to the manufacturer's instructions. If tailing persists, trim the front end of the column (e.g., 10-20 cm).[3] |
| Incomplete Derivatization: Residual underivatized 2-HB is highly polar and will tail. | - Optimize Derivatization: Ensure anhydrous conditions. Use a sufficient excess of the derivatizing reagent. Optimize reaction time and temperature.[4] - Check Reagent Quality: Use fresh, high-quality derivatization reagents. | |
| Column Overload: Injecting too much sample can lead to peak fronting or tailing. | - Dilute the Sample: If the analyte concentration is high, dilute the sample extract before injection. | |
| Low Analyte Response / Signal Suppression | Matrix Effects: Co-eluting matrix components suppress the ionization of the analyte. | - Improve Sample Preparation: Employ a more rigorous cleanup method like Solid-Phase Extraction (SPE) to remove interfering matrix components.[5] - Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract to compensate for consistent matrix effects. |
| Analyte Degradation: 2-HB or its derivative may be degrading in the hot GC inlet. | - Optimize Inlet Temperature: Lower the inlet temperature to the minimum required for efficient volatilization. - Use a Deactivated Liner: A deactivated liner minimizes active sites that can catalyze degradation. | |
| High Variability in Results | Inconsistent Sample Preparation: Variations in extraction efficiency or derivatization yield. | - Standardize Protocols: Ensure consistent execution of the sample preparation and derivatization procedures. - Use an Internal Standard: A stable isotope-labeled internal standard is crucial for correcting variability. |
| Sample Carryover: Residual analyte from a previous injection is interfering with the current analysis. | - Optimize Wash Steps: Ensure the autosampler syringe is adequately washed with a strong solvent between injections. - Inject a Blank: Run a solvent blank after a high-concentration sample to check for carryover. | |
| Peak Splitting | Improper Column Installation: A poorly cut or installed column can distort the peak shape.[3] | - Re-install the Column: Ensure a clean, square cut and install the column at the correct depth in the inlet and detector. |
| Inlet Overload/Backflash: The sample volume expands to a volume greater than the liner, causing sample to move outside the heated zone. | - Reduce Injection Volume: Inject a smaller volume of the sample extract. - Use a Larger Volume Liner: A liner with a larger internal diameter can accommodate larger injection volumes. | |
| Solvent/Mobile Phase Mismatch: Incompatibility between the injection solvent and the stationary phase.[3] | - Solvent Matching: Reconstitute the final extract in a solvent that is compatible with the GC column's stationary phase. |
Data on Sample Preparation Methods
The choice of sample preparation is critical for minimizing matrix effects and ensuring high analyte recovery. Below is a summary of quantitative data for different extraction methods used for short-chain hydroxy acids, including 2-HB.
| Sample Preparation Method | Analyte(s) | Matrix | Recovery (%) | Matrix Effect (%) | Reference(s) |
| Liquid-Liquid Extraction (LLE) | 2-Hydroxybutyrate | Human Serum | 97-98 | Not explicitly quantified, but good recoveries suggest minimal impact | [6] |
| Gamma-Hydroxybutyrate (GHB) | Urine | 32.6-47.5 | Not explicitly quantified, but lower recovery suggests potential for matrix effects | [5] | |
| Solid-Phase Extraction (SPE) | Gamma-Hydroxybutyrate (GHB) | Urine | 64.5-70.9 | Not explicitly quantified, but higher recovery than LLE suggests better matrix removal | [5] |
| Various Drugs | Plasma | ~80 | <20 (suppression) | [7] | |
| Protein Precipitation (PPT) | Beta-Hydroxybutyric Acid (BHB) | Blood | Not explicitly quantified, but method showed good precision and accuracy | No significant interferences observed | [8] |
| GABA and Glutamic Acid | Plasma | GABA: 21.6, Glutamic Acid: 30.1 | GABA: 78.4 (suppression), Glutamic Acid: 70.9 (suppression) | [9] |
Note: Direct comparative studies for 2-HB across all three methods are limited. The data presented are from various studies on 2-HB or structurally similar compounds. The effectiveness of each method is highly dependent on the specific protocol, matrix, and analyte.
Experimental Protocols
Detailed Protocol for Liquid-Liquid Extraction (LLE) of this compound from Serum
This protocol is adapted from a validated method for 2-HB analysis in human serum.[6]
-
Sample Preparation:
-
To 300 µL of serum, calibrator, or quality control sample in a glass tube, add 30 µL of a 1 mM 2-Hydroxybutyrate-d3 (2HB-d3) internal standard solution.
-
Acidify the sample by adding 90 µL of 5 M HCl to improve the stability and extraction of 2-HB.
-
-
Extraction:
-
Add 4 mL of ethyl acetate to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 2500 x g for 10 minutes to separate the organic and aqueous phases.
-
-
Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
-
-
Derivatization:
-
To the dried extract, add 80 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
After cooling to room temperature, transfer the derivatized sample to a GC vial for analysis.
-
Detailed Protocol for Silylation of this compound
This is a general protocol for the silylation of organic acids.[10]
-
Preparation:
-
Ensure the dried sample extract is completely free of water, as moisture will deactivate the silylating reagent.
-
-
Reaction:
-
Add an excess of the silylating reagent (e.g., 50-100 µL of BSTFA + 1% TMCS) to the dried extract in a sealed reaction vial. A molar ratio of at least 2:1 of the silylating agent to active hydrogens is recommended.[4]
-
Vortex the mixture for 10-20 seconds.
-
-
Incubation:
-
Heat the vial at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes). The optimal time and temperature should be determined empirically for 2-HB.
-
-
Analysis:
-
After the reaction is complete and the vial has cooled, the sample is ready for GC-MS injection. In some cases, the sample may be diluted with a suitable solvent (e.g., hexane or ethyl acetate) before analysis.
-
Visualizations
References
- 1. dfs.dc.gov [dfs.dc.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
Strategies to improve sensitivity of 2-Hydroxybutyric acid detection
Welcome to the technical support center for the analysis of 2-Hydroxybutyric acid (2-HB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting this compound?
A1: The most prevalent and robust methods for the quantification of this compound in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] GC-MS typically requires a derivatization step to increase the volatility of 2-HB, while LC-MS/MS can often measure the analyte directly in its native form.[1][2] An enzymatic-based detection kit is also available for a more accessible quantification method.[4]
Q2: What are the recommended sample types for 2-HB analysis?
A2: 2-HB can be reliably measured in various biological matrices, including serum, plasma, and urine.[1][3] The choice of sample type may depend on the specific research question and the expected concentration of the analyte.
Q3: Why is derivatization necessary for GC-MS analysis of this compound?
A3: Derivatization is a critical step in the GC-MS analysis of 2-HB to enhance its volatility and thermal stability.[5] As a small, polar, and non-volatile molecule, 2-HB does not chromatograph well on its own. The derivatization process, commonly silylation, replaces the active hydrogen atoms on the hydroxyl and carboxyl groups with less polar trimethylsilyl (TMS) groups, making the molecule more amenable to gas chromatography.[2] This process also improves the chromatographic peak shape and sensitivity of the analysis.
Q4: How can I improve the sensitivity of my 2-HB measurement?
A4: Several strategies can be employed to enhance the sensitivity of 2-HB detection:
-
Optimize Sample Preparation: Efficient extraction of 2-HB from the sample matrix is crucial. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help concentrate the analyte and remove interfering substances.[2][6]
-
Derivatization: For GC-MS, optimizing the derivatization reaction (e.g., reagent concentration, temperature, and time) can significantly improve signal intensity.[2] For LC-MS, derivatization with reagents that enhance ionization efficiency can also be beneficial.[7]
-
Chromatographic Separation: In LC-MS, using a column that provides good retention and separation of 2-HB from matrix components can reduce ion suppression and improve signal-to-noise. A mixed-mode column can be particularly effective for retaining polar compounds like 2-HB.[6]
-
Mass Spectrometry Parameters: Fine-tuning the mass spectrometer settings, such as ionization source parameters and collision energies for MS/MS, is essential for maximizing the signal of the target analyte.
Q5: What are common interferences I should be aware of in 2-HB analysis?
A5: A significant potential interference in 2-HB analysis is the presence of its isomers, such as beta-hydroxybutyrate (BHB) and gamma-hydroxybutyrate (GHB).[1] Chromatographic separation is essential to distinguish between these isomers, especially in LC-MS/MS where they may share the same mass-to-charge ratio.[1] Additionally, matrix effects from complex biological samples can cause ion suppression or enhancement in LC-MS/MS, leading to inaccurate quantification.[8] The use of a stable isotope-labeled internal standard, such as 2HB-d3, is highly recommended to correct for these matrix effects and improve accuracy.[9]
Troubleshooting Guides
GC-MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak for 2-HB | Incomplete derivatization. | Ensure derivatization reagent (e.g., BSTFA) is fresh and not expired. Optimize reaction time and temperature. A microwave-assisted derivatization can significantly reduce the reaction time.[2] |
| Degradation of 2-HB in the injector port. | Ensure the injector port temperature is not excessively high. Derivatization helps to prevent thermal degradation.[5] | |
| Sample preparation issues leading to low recovery. | Optimize the liquid-liquid extraction or solid-phase extraction protocol. Ensure the pH of the sample is appropriate for extraction. | |
| Tailing Peak | Active sites in the GC system (liner, column). | Use a deactivated liner. Trim the front end of the column (approximately 10-20 cm). Condition the column according to the manufacturer's instructions. |
| Co-elution with an interfering compound. | Adjust the temperature program of the GC to improve separation. Check the mass spectrum of the peak to identify potential co-eluting species. | |
| Fronting Peak | Column overload. | Dilute the sample or reduce the injection volume. Increase the split ratio if using split injection. |
| Inappropriate solvent for injection. | Ensure the solvent is compatible with the stationary phase of the column. | |
| Inconsistent Results | Variability in manual injection technique. | Use an autosampler for consistent injection volume and speed. |
| Instability of derivatized samples. | Analyze derivatized samples as soon as possible. Some studies have shown derivatized extracts to be stable for up to 96 hours.[9] | |
| Presence of water in the sample, which can quench the derivatization reaction. | Ensure samples and solvents are anhydrous. |
LC-MS/MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | Ion suppression due to matrix effects. | Use a stable isotope-labeled internal standard (e.g., 2HB-d3) to correct for matrix effects.[9] Improve sample cleanup using solid-phase extraction (SPE). Dilute the sample to reduce the concentration of interfering matrix components. |
| Poor ionization of 2-HB. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Analyze in negative ion mode, which is typically better for acidic compounds. | |
| Suboptimal mobile phase composition. | Adjust the pH of the mobile phase. The addition of a small amount of a weak acid or base can improve ionization. | |
| Poor Peak Shape | Inadequate chromatographic retention. | Use a column designed for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column.[6] |
| Co-elution with isomers or other interferences. | Optimize the chromatographic gradient to achieve baseline separation of 2-HB from its isomers like BHB and GHB.[1] Lowering the column temperature can sometimes improve the separation of isomers.[1] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Matrix components causing high background. | Enhance the sample preparation procedure to remove more of the matrix. | |
| Carryover | Adsorption of the analyte to surfaces in the LC system. | Optimize the needle wash solution in the autosampler. Include a blank injection after high-concentration samples. |
Quantitative Data Summary
The following table summarizes the quantitative performance of various methods for the detection of this compound.
| Method | Matrix | Linearity Range | LOD | LOQ | Reference |
| GC-MS | Human Serum | 5 - 200 µM | - | 5 µM | [9] |
| LC-MS/MS | Human Plasma | 0.500 - 40.0 µg/mL | - | 0.500 µg/mL | [10] |
| LC-MS/MS | Serum/Plasma | up to 1.35 mM | - | 0.0025 mM | [1] |
| UHPLC-MS/MS | Hair | 0.4 - 50 ng/mg | 0.33 ng/mg | 1.2 ng/mg | [6] |
| LC-MS/MS | Human Plasma | 0.1 - 10.0 µg/mL | 0.017 µg/mL | 0.045 µg/mL | [11] |
Experimental Protocols
GC-MS with Microwave-Assisted Derivatization
This protocol is adapted from a validated method for the quantification of 2-HB in human serum.[9]
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 300 µL of serum sample, add 30 µL of an internal standard solution (e.g., 2HB-d3).
-
Acidify the sample by adding 90 µL of 5 M HCl.
-
Add 4 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 2500 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 37°C.
b. Derivatization (Microwave-Assisted Silylation):
-
To the dried extract, add 80 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly.
-
Place the vial in a microwave oven and irradiate at 800 W for 2 minutes.
-
Allow the vial to cool to room temperature.
-
Transfer the derivatized sample to a GC vial for analysis.
c. GC-MS Analysis:
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column, is suitable.
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a final temperature of around 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Use selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized 2-HB and the internal standard.
LC-MS/MS Method
This protocol is based on a published method for the analysis of ketone bodies, including 2-HB (referred to as AHB in the source), in serum and plasma.[1]
a. Sample Preparation (Protein Precipitation):
-
To 50 µL of serum or plasma, add 200 µL of a cold protein precipitation solvent (e.g., acetonitrile) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Column: A reversed-phase C18 column suitable for polar analytes.
-
Mobile Phase A: 0.0125% acetic acid in water.
-
Mobile Phase B: 0.0125% acetic acid in 60:40 water:methanol.
-
Flow Rate: 0.34 mL/min (can be varied during the gradient).
-
Column Temperature: 17.5°C (lower temperature may improve isomer separation).[1]
-
Gradient:
-
0-0.5 min: 0% B
-
0.5-1.9 min: Increase to 10% B
-
1.9-2.0 min: Increase to 20% B
-
2.0-3.0 min: Increase to 30% B
-
3.0-4.0 min: Increase to 90% B and hold for 1 minute.
-
Re-equilibrate at 0% B.
-
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for 2-HB and the internal standard should be optimized on your instrument.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Simplified signaling pathway showing the generation of this compound.
Caption: Logical workflow for troubleshooting analytical issues.
References
- 1. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Which Role Plays this compound on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dfs.dc.gov [dfs.dc.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Innovation in Strategies for Sensitivity Improvement of Chromatography and Mass Spectrometry Based Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New gamma-hydroxybutyric acid (GHB) biomarkers: Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of GHB amino acid, carnitine, and fatty acid conjugates in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acikerisim.baskent.edu.tr [acikerisim.baskent.edu.tr]
Technical Support Center: Derivatization of 2-Hydroxybutyric Acid for Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 2-Hydroxybutyric acid (2-HB) for mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for mass spectrometry analysis?
A1: this compound, like other short-chain fatty acids, is a polar and low molecular weight compound. These characteristics lead to poor retention on conventional reversed-phase liquid chromatography (LC) columns and inefficient ionization in the mass spectrometer.[1] Derivatization is a chemical modification process that converts 2-HB into a less polar and more volatile derivative, improving its chromatographic behavior and enhancing its detection sensitivity in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q2: What are the most common derivatization methods for 2-HB analysis?
A2: For GC-MS analysis , the most common method is silylation . This involves replacing the active hydrogen atoms on the hydroxyl and carboxyl groups of 2-HB with a trimethylsilyl (TMS) group.[2] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3][4][5]
For LC-MS analysis , various derivatization strategies are employed to enhance ionization efficiency and chromatographic retention. A common approach is to target the carboxylic acid group using reagents like 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent.[6] Other reagents include anilines and various proprietary labeling compounds designed to introduce an easily ionizable moiety.[1][7]
Q3: Should I use GC-MS or LC-MS for my 2-HB analysis?
A3: The choice between GC-MS and LC-MS depends on several factors, including the complexity of your sample matrix, the required sensitivity, and the availability of instrumentation.
-
GC-MS is a robust and highly sensitive technique for volatile compounds. Silylation protocols for GC-MS are well-established and can provide excellent chromatographic separation and sensitivity.[3][8]
-
LC-MS is often preferred for complex biological samples as it can sometimes require less sample cleanup. Derivatization for LC-MS can improve sensitivity and retention on reversed-phase columns.[9]
Troubleshooting Guides
GC-MS Derivatization (Silylation) Issues
Problem 1: Low or no peak intensity for the 2-HB derivative.
-
Possible Cause 1: Incomplete derivatization.
-
Solution: Ensure optimal reaction conditions. Silylation reactions are sensitive to temperature and time. For instance, a common protocol involves incubation with MSTFA at 37°C for 30 minutes.[2] Refer to the tables below for typical reaction parameters. Also, ensure the correct ratio of derivatizing reagent to sample.
-
-
Possible Cause 2: Presence of moisture.
-
Possible Cause 3: Degradation of the derivative.
-
Solution: Silylated derivatives can be susceptible to hydrolysis.[10][11] Analyze the samples as soon as possible after derivatization. If storage is necessary, ensure it is in a tightly sealed vial under anhydrous conditions. Some studies have shown that derivatized extracts can be stable for up to 96 hours.[3]
-
Problem 2: Multiple peaks for the 2-HB derivative.
-
Possible Cause 1: Incomplete silylation.
-
Solution: Both the hydroxyl and carboxyl groups of 2-HB can be silylated. Incomplete derivatization may result in a mixture of mono- and di-silylated products. Increase the reaction time, temperature, or the amount of silylating reagent to drive the reaction to completion.
-
-
Possible Cause 2: Tautomerization or side reactions.
Problem 3: Poor peak shape or tailing.
-
Possible Cause 1: Active sites in the GC system.
-
Solution: The presence of active sites in the GC inlet liner or the column can lead to peak tailing. Use a deactivated liner and ensure your GC column is in good condition.
-
-
Possible Cause 2: Co-eluting interferences.
-
Solution: Optimize your GC temperature program to improve the separation of your 2-HB derivative from other components in the sample matrix.
-
LC-MS Derivatization Issues
Problem 1: Low signal intensity in ESI-MS.
-
Possible Cause 1: Inefficient derivatization.
-
Solution: Optimize the derivatization reaction conditions, including the concentration of the derivatizing reagent, coupling agent (like EDC), catalyst (like pyridine), reaction time, and temperature.[1]
-
-
Possible Cause 2: Poor ionization of the derivative.
-
Solution: The choice of derivatizing reagent is crucial for enhancing ionization. Reagents that introduce a permanently charged group or a readily ionizable functional group (like a tertiary amine) are preferable for ESI-MS.[1][12] Ensure the mobile phase composition is compatible with efficient ionization of your derivative.
-
Problem 2: Poor chromatographic retention.
-
Possible Cause 1: Insufficient hydrophobicity of the derivative.
-
Solution: Underivatized 2-HB has poor retention on reversed-phase columns.[1] The derivatization should significantly increase the hydrophobicity of the molecule. If retention is still poor, consider a different derivatizing reagent that imparts more hydrophobic character.
-
-
Possible Cause 2: Inappropriate mobile phase.
-
Solution: Optimize the mobile phase composition (e.g., the gradient of organic solvent) to achieve better retention and separation.
-
Data Presentation
Table 1: Typical GC-MS Silylation Parameters for this compound
| Parameter | Reagent | Conditions | Reference |
| Derivatization Reagent | BSTFA with 1% TMCS | - | [3][5] |
| MSTFA with 1% TMCS | - | [8] | |
| Reaction Temperature | Room Temperature | 30 minutes | [5] |
| 37°C | 30 minutes | [2] | |
| 45°C | 60 minutes | [13] | |
| 70°C | 25 minutes | [4] | |
| Microwave-Assisted | BSTFA:TMCS | 2 minutes | [3][14] |
Table 2: Common Derivatization Reagents for LC-MS Analysis of Hydroxy Acids
| Reagent | Target Functional Group | Ionization Mode | Reference |
| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic Acid | Positive or Negative ESI | [6] |
| Aniline (12C/13C labeled) | Carboxylic Acid | Positive ESI | [1] |
| O-benzylhydroxylamine (O-BHA) | Carboxylic Acid | - | [7] |
| (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) | Carboxylic Acid (Chiral) | Positive ESI | [12] |
Experimental Protocols
Protocol 1: Silylation of 2-HB for GC-MS Analysis
This protocol is a general guideline based on common practices.[3][5][8]
-
Sample Preparation: To 50 µL of sample (e.g., serum), add a suitable internal standard. Precipitate proteins by adding 225 µL of acetonitrile, vortex, and centrifuge.
-
Drying: Transfer the supernatant to a clean vial and evaporate to complete dryness under a stream of nitrogen or using a vacuum concentrator. This step is critical to remove all water.
-
Derivatization: Add 70 µL of ethyl acetate and 70 µL of BSTFA with 1% TMCS (or MSTFA). Cap the vial tightly and vortex.
-
Reaction: Incubate the mixture at room temperature for 30 minutes or at a higher temperature for a shorter duration as indicated in Table 1.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
Protocol 2: Derivatization of 2-HB with 3-NPH for LC-MS Analysis
This protocol is a generalized procedure based on methods for short-chain fatty acids.[6]
-
Sample Preparation: Prepare your sample containing 2-HB in a suitable solvent.
-
Derivatization Reaction: In a microcentrifuge tube, mix your sample with a solution of 3-nitrophenylhydrazine (3-NPH) and a condensing agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). A catalyst such as pyridine may also be used.
-
Incubation: Allow the reaction to proceed under mild conditions (e.g., room temperature for a specified time).
-
Quenching (Optional): The reaction can be stopped by adding a quenching agent if necessary.
-
Analysis: Dilute the reaction mixture with the initial mobile phase and inject it into the LC-MS system.
Visualizations
Caption: Figure 1: A generalized workflow for the silylation of this compound for GC-MS analysis.
Caption: Figure 2: A logical diagram for troubleshooting low peak intensity of 2-HB derivatives in GC-MS.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Injection port silylation of γ-hydroxybutyrate and trans-hydroxycrotonic acid: conditions optimisation and characterisation of the di-tert-butyldimethylsilyl derivatives by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Injection port silylation of γ-hydroxybutyrate and trans-hydroxycrotonic acid: Conditions optimisation and characterisation of the di-tert-butyldimethylsilyl derivatives by GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 14. mdpi.com [mdpi.com]
Identifying and minimizing interference in 2-Hydroxybutyric acid assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Hydroxybutyric acid (2-HB) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-HB) and why is it a significant biomarker?
This compound (2-HB), also known as alpha-hydroxybutyrate, is an organic acid produced as a byproduct of glutathione synthesis and the catabolism of amino acids like methionine and L-threonine.[1][2] It serves as an early indicator for several metabolic conditions. Elevated levels can signify increased oxidative stress, insulin resistance, and impaired glucose regulation.[1][3] Consequently, 2-HB is a valuable biomarker for monitoring conditions such as type 2 diabetes, metabolic syndrome, and ketoacidosis.[1][3][4]
Q2: What are the primary methods for quantifying 2-HB in biological samples?
The most common methods for 2-HB quantification are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.[5][6]
-
LC-MS/MS: This is considered a highly specific and reliable method for the exact quantification of 2-HB.[5][7] It can distinguish between isomers like 2-HB and gamma-hydroxybutyrate (GHB), which is crucial for accurate measurement.[8]
-
Enzymatic Assays: These assays are simpler, faster, and more suitable for routine quantification in a clinical setting.[5][9] They typically use an engineered hydroxybutyrate dehydrogenase enzyme to produce a colorimetric or fluorometric signal proportional to the 2-HB concentration.[5]
Q3: Which types of biological samples are suitable for 2-HB analysis?
2-HB can be measured in various biological fluids. The most common sample types are:
-
Serum and Plasma: Widely used for both enzymatic and LC-MS/MS assays.[5][7]
-
Urine: Often used for organic acid profiling, typically requiring a first-morning void for a more concentrated sample.[1][10]
Q4: What are the typical physiological concentrations of 2-HB?
Normal 2-HB concentrations in serum are generally in the low micromolar range (e.g., 0.02–0.4 mM). However, levels can increase significantly in pathological states. For example, during diabetic ketoacidosis, serum concentrations can exceed 3 mM. Urinary levels are often expressed relative to creatinine, with an optimal range typically between 0.06 and 1.58 mmol/mol creatinine.[3]
Troubleshooting Guide
This guide addresses common issues encountered during 2-HB assays.
Issue 1: Falsely Elevated 2-HB Results
Q: My 2-HB readings are unexpectedly high. What are the potential causes?
A: Falsely elevated results can stem from several sources of interference. The most common are sample hemolysis, cross-reactivity with structurally similar molecules, and the presence of other endogenous or exogenous substances.
-
Hemolysis: The release of red blood cell contents into serum or plasma is a frequent cause of interference.[11][12] Hemoglobin can interfere with colorimetric assays and its components can affect various biochemical measurements.[11][13] Even slight hemolysis can alter results for certain analytes.[11]
-
Solution: Visually inspect all samples for any pink or red discoloration before analysis. It is recommended to establish a hemolysis index threshold for sample rejection. If hemolysis is suspected, request a new, carefully collected sample.
-
-
Cross-Reactivity: Some assays may lack complete specificity for 2-HB.
-
Enzymatic Assays: May show cross-reactivity with other hydroxy acids, such as R-2-hydroxybutyrate or 2-hydroxyisobutyrate, although specific kits are designed to minimize this.[5]
-
Immunoassays: These are particularly susceptible to cross-reactivity from structurally related compounds, which can lead to false positives.[14][15][16]
-
Solution: Confirm elevated results from enzymatic or immunoassays with a more specific method like LC-MS/MS.[5][9] Review the assay's package insert for a list of known cross-reactants.
-
-
Other Interfering Substances: High levels of lipids (lipemia), bilirubin (icterus), or certain drugs and their metabolites can interfere with assay results.[11][13][17] For instance, high concentrations of ethanol have been shown to interfere with some enzymatic assays for related compounds like GHB.[9][18]
Issue 2: Poor Reproducibility and Inconsistent Results
Q: I am observing significant variability between replicate measurements. What should I check?
A: Inconsistent results are often traced back to pre-analytical variables in sample handling or procedural errors during the assay.
-
Sample Handling and Storage:
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can degrade analytes and compromise sample integrity.[5][19]
-
Improper Storage: Long-term storage at incorrect temperatures can lead to analyte degradation. For prolonged storage, -80°C is often recommended.
-
Solution: Aliquot samples into smaller volumes for single use to avoid freeze-thaw cycles.[19] Always adhere to the recommended storage conditions for your specific sample type and assay.
-
-
Assay Procedure:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability.[19]
-
Reagent Preparation: Improperly thawed or mixed reagents can lead to non-homogenous reaction mixtures.[19]
-
Incorrect Incubation: Deviations from the specified incubation times and temperatures can affect enzyme kinetics and final signal output.[19]
-
Solution: Use calibrated pipettes and prepare a master reaction mix when running multiple samples to ensure consistency.[19] Ensure all reagents are fully thawed and gently mixed before use. Strictly follow the protocol's instructions for incubation.
-
Issue 3: Assay-Specific Problems
Q: I am having trouble with my LC-MS/MS (or enzymatic) assay. What are some common pitfalls?
A: Each assay modality has unique challenges.
-
For LC-MS/MS Users:
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of 2-HB, leading to inaccurate quantification.[21]
-
Isomer Separation: Inadequate chromatographic separation of 2-HB from its isomers (e.g., 3-hydroxybutyrate, GHB) can cause interference, as they may share the same mass-to-charge ratio.[8][22]
-
Solution: Optimize sample preparation to remove matrix components. Develop a robust chromatographic method that ensures baseline separation of all relevant isomers.[8] A post-column infusion study can help identify regions of ion suppression or enhancement in the chromatogram.[21]
-
-
For Enzymatic Assay Users:
-
Interfering Substances: Certain substances can inhibit the enzyme used in the assay. Common examples include high concentrations of EDTA (>0.5 mM), sodium azide (>0.2%), and some detergents.[19]
-
High Background Signal: Samples with high intrinsic color or fluorescence can lead to elevated background readings.
-
Solution: Refer to the kit datasheet for a list of known inhibitors.[19] If high background is suspected, run a sample blank control by adding a sample to a reaction mix that excludes the enzyme or a key substrate. Subtract this background reading from the test sample reading.
-
Data Presentation: Interference and Assay Comparison
Table 1: Common Potential Interferences in 2-HB Assays
| Interferent Category | Specific Examples | Potential Effect | Mitigation Strategy |
| Endogenous Substances | Hemoglobin (from hemolysis)[11] | Falsely elevated or altered results, especially in colorimetric assays.[11][23] | Reject hemolyzed samples; use serum/plasma indices to quantify hemolysis. |
| Bilirubin (Icterus)[5][13] | Spectral interference, leading to inaccurate readings.[17] | Use methods with sample blanking; confirm results with LC-MS/MS. | |
| Triglycerides (Lipemia)[5][11] | Light scattering and partitioning effects.[17] | High-speed centrifugation or sample dilution; use of clearing agents. | |
| Structurally Similar Acids | 3-Hydroxybutyrate, 2-Hydroxyisobutyrate, GHB[5][10][24] | Cross-reactivity leading to false positives. | |
| Exogenous Substances | Anticoagulants | EDTA, Citrate, Heparin[5] | High concentrations of EDTA (>0.5 mM) may inhibit enzymes.[19] |
| Ethanol[9][18] | May interfere with some enzymatic assays.[9][25] | Note any recent alcohol intake; confirm with LC-MS/MS if suspected. | |
| Drugs & Metabolites | Varies widely | Direct interference or alteration of 2-HB metabolism.[12][13] |
Table 2: Comparison of Primary 2-HB Assay Methodologies
| Feature | Enzymatic Assay | LC-MS/MS |
| Principle | Enzyme-catalyzed reaction producing a measurable signal (colorimetric/fluorometric).[5] | Chromatographic separation followed by mass-based detection and quantification.[7] |
| Specificity | Good, but can be susceptible to cross-reactivity with structurally similar molecules.[5] | Very High; considered the gold standard. Can resolve isomers.[5][8] |
| Sensitivity | Varies by kit; can be highly sensitive (low µM range). | Excellent; can achieve very low limits of quantification (low µM range).[22] |
| Throughput | High; suitable for 96-well plates and automated analyzers.[5] | Lower; sample-by-sample analysis.[7] |
| Cost & Complexity | Lower cost, simpler procedure, less specialized equipment.[5] | Higher cost, complex method development, requires specialized equipment and expertise.[5] |
| Common Issues | Enzyme inhibition, substrate interference, high background.[19] | Matrix effects (ion suppression), isobaric interference, carryover.[21] |
Visualizations and Workflows
Caption: Metabolic pathway showing the production of 2-Hydroxybutyrate (2-HB).
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Indicators of Detox: this compound — Great Plains Laboratory [mosaicdx.com]
- 5. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8609359B2 - Methods for determining the concentration of gamma-hydroxy butyric acid (GHB) in a sample - Google Patents [patents.google.com]
- 7. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Hydroxyisobutyric Acid | Rupa Health [rupahealth.com]
- 11. sundiagnostics.us [sundiagnostics.us]
- 12. Interference Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labmedicineblog.com [labmedicineblog.com]
- 14. scispace.com [scispace.com]
- 15. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 17. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prospective Investigation of the Performance of 2 Gamma-Hydroxybutyric Acid Tests: DrugCheck GHB Single Test and Viva-E GHB Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. docs.abcam.com [docs.abcam.com]
- 20. agilent.com [agilent.com]
- 21. myadlm.org [myadlm.org]
- 22. Simultaneous determination of β-hydroxybutyrate and β-hydroxy-β-methylbutyrate in human whole blood using hydrophilic interaction liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of hemolysis on nonesterified fatty acid and beta-hydroxybutyrate concentrations in bovine blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Reliable, Sensitive, Rapid and Quantitative Enzyme-Based Assay for -Hydroxybutyric Acid (GHB) [store.astm.org]
Ensuring the stability of 2-Hydroxybutyric acid in clinical samples
Welcome to the technical support center for 2-Hydroxybutyric acid (2-HB) analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the stability and integrity of 2-HB in clinical samples.
Frequently Asked Questions (FAQs)
Q1: What is the optimal sample type for this compound analysis?
A1: Both serum and plasma are suitable for the analysis of 2-HB.[1][2] Studies have shown that 2-HB is a stable analyte in whole blood, plasma, and serum.[1] If using plasma, heparin (lithium or sodium) and sodium fluoride (NaF) are preferred anticoagulants.[1] It is advisable to avoid EDTA and oxalate, as some studies have reported interference with certain enzymatic assays.[1] Gel-barrier tubes are not recommended by some laboratories.[3][4]
Q2: What are the recommended short-term storage conditions for my samples?
A2: For short-term storage, refrigeration at 2-8°C is recommended. At this temperature, 2-HB is stable for at least 7 days in serum and plasma.[2][5] If refrigeration is not immediately available, samples are generally stable at room temperature (up to 23°C) for at least 24-48 hours.[6][7] However, to minimize any potential pre-analytical variability, processing and cooling the sample as soon as possible after collection is best practice.
Q3: How should I store my samples for long-term studies?
A3: For long-term storage, freezing at -20°C or -80°C is required. At -20°C, 2-HB has been shown to be stable for at least 9 months in plasma and potentially over a year in serum.[7][8][9] For storage exceeding one year or if other, less stable metabolites are being analyzed concurrently, freezing at -80°C is the gold standard to ensure maximum stability.[10]
Q4: How many times can I freeze and thaw my samples without affecting 2-HB concentrations?
A4: this compound is robust and has been shown to be stable through at least three freeze-thaw cycles without significant changes in concentration.[6][7][9] To avoid potential degradation, it is recommended to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
Q5: Are there any pre-analytical factors from the patient that can influence 2-HB levels?
A5: Yes, several physiological factors can alter endogenous 2-HB concentrations. Prolonged fasting or starvation is a significant factor; starvation for 40-48 hours can increase β-hydroxybutyrate levels up to 30-fold.[11] Other factors include acute alcohol consumption, which can induce metabolic acidosis, and smoking, which can elevate free fatty acids.[11][12] Standardizing patient preparation, such as requiring a 12-hour fast before sample collection, is recommended to minimize these variabilities.[11]
Troubleshooting Guide
Issue 1: Unexpectedly high or low 2-HB results in a batch of samples.
-
Possible Cause 1: Sample Processing Delay. If whole blood samples are left at room temperature for an extended period before centrifugation, cellular metabolism can continue.
-
Possible Cause 2: Improper Storage. Samples may have been stored at an incorrect temperature or for a duration exceeding stability limits.
-
Solution: Review sample storage logs to confirm that temperature and duration guidelines were met. Refer to the stability data tables below. For future collections, implement a strict sample management protocol.
-
-
Possible Cause 3: Patient-Specific Factors. A patient's metabolic state (e.g., fasting, diet, alcohol use) can significantly impact results.[11]
-
Solution: Review patient records for any documented deviations from collection protocols (e.g., non-fasting state). If possible, recollect samples under standardized conditions.
-
Issue 2: Poor reproducibility for the same sample analyzed on different days.
-
Possible Cause 1: Excessive Freeze-Thaw Cycles. The sample may have been thawed and refrozen more than the recommended number of times.
-
Solution: Check the sample's history. For future studies, prepare single-use aliquots from the primary sample to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Sample Evaporation. Improperly sealed storage tubes can lead to sample evaporation during long-term storage, concentrating the analyte.
-
Solution: Use high-quality, well-sealing cryovials. Visually inspect samples for any noticeable reduction in volume upon thawing.
-
Data Presentation: Stability of this compound
The following tables summarize the stability of this compound under various storage conditions as reported in the literature.
Table 1: Short-Term Stability of this compound
| Sample Type | Storage Temperature | Duration | Stability Outcome | Citation(s) |
| Serum | Room Temperature (~20°C) | 24 hours | Stable (Accuracy 99-104%) | [6] |
| Plasma | Room Temperature | 48 hours | Stable | [7][9] |
| Serum | Refrigerated (4°C) | 24 hours | Stable (Accuracy 99-104%) | [6] |
| Serum/Plasma | Refrigerated (2-8°C) | 7 days | Stable | [1][2] |
| Whole Blood (spiked) | Refrigerated (2-5°C) | 15 days | Stable | [13] |
Table 2: Long-Term and Freeze-Thaw Stability of this compound
| Sample Type | Storage Temperature | Duration | Stability Outcome | Citation(s) |
| Plasma | Frozen (-20°C) | 9 months | Stable | [7][9] |
| Serum | Frozen (-20°C) | > 1 year | Stable | [8] |
| Unextracted Blood | Frozen (-20°C) | 90 days | Stable | [14] |
| Serum | Freeze-Thaw Cycles | 3 Cycles | Stable (Accuracy 99-104%) | [6] |
| Plasma | Freeze-Thaw Cycles | 3 Cycles | Stable | [7][9] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing
Objective: To properly collect and process blood samples to ensure the stability of this compound for analysis.
Materials:
-
Appropriate blood collection tubes (e.g., Red-top for serum, Lithium Heparin green-top for plasma).
-
Tourniquet, needles, and other venipuncture supplies.
-
Centrifuge.
-
Pipettes and pipette tips.
-
Labeled cryovials for aliquoting.
Procedure:
-
Patient Preparation: Instruct the patient to fast for at least 12 hours prior to blood collection, unless otherwise specified by the study design.[11]
-
Sample Collection: Collect whole blood via venipuncture into the appropriate collection tube. For plasma, gently invert the tube 8-10 times immediately after collection to mix with the anticoagulant.[3]
-
Clotting (Serum Only): If collecting serum, allow the blood to clot at room temperature for 30 minutes.
-
Centrifugation: Within 2 hours of collection, centrifuge the samples to separate serum or plasma from the cellular components.[2][3] A typical setting is 3000 x g for 10 minutes.
-
Aliquoting: Carefully pipette the supernatant (serum or plasma) into pre-labeled cryovials. Avoid disturbing the cell layer or gel separator.
-
Storage: Immediately transfer the aliquots to the appropriate storage condition (refrigerated at 2-8°C for short-term or frozen at -20°C/-80°C for long-term).
Protocol 2: Analyte Stability Assessment
Objective: To validate the stability of 2-HB in a specific sample matrix under planned experimental conditions (e.g., storage time, temperature, freeze-thaw cycles).
Procedure:
-
Sample Pooling: Create a homogenous pool of the desired matrix (e.g., human plasma) with a known 2-HB concentration.
-
Baseline Measurement (T=0): Immediately analyze a subset of aliquots from the pool to establish the baseline 2-HB concentration.
-
Stability Conditions:
-
Short-Term: Store aliquots at room temperature and 4°C. Analyze at specified time points (e.g., 4h, 8h, 24h, 48h, 7 days).
-
Long-Term: Store aliquots at -20°C and -80°C. Analyze at specified time points (e.g., 1 month, 3 months, 6 months, 1 year).
-
Freeze-Thaw: Subject a set of aliquots to repeated freeze-thaw cycles. For each cycle, thaw the sample completely at room temperature and then refreeze for at least 24 hours. Analyze after 1, 2, 3, 4, and 5 cycles.
-
-
Data Analysis: Compare the mean concentration at each time point/cycle to the baseline (T=0) concentration. The analyte is considered stable if the mean concentration remains within a pre-defined acceptance range (e.g., ±15% of the baseline value).
Visualizations
Caption: Recommended workflow for clinical sample handling to ensure 2-HB stability.
Caption: Troubleshooting decision tree for unexpected this compound results.
References
- 1. bevital.no [bevital.no]
- 2. Beta Hydroxybutyrate, Serum or Plasma - Bronson Laboratory Services [bronsonlab.testcatalog.org]
- 3. Print Preview [labs.allinahealth.org]
- 4. augustahealth.testcatalog.org [augustahealth.testcatalog.org]
- 5. Lab Information Manual [apps.sbgh.mb.ca]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of plasma gamma-hydroxybutyrate determined by gas chromatography-positive ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. laviedulabo.fr [laviedulabo.fr]
- 13. academic.oup.com [academic.oup.com]
- 14. "An Investigation Into The Effects Of Preservatives On ß-Hydroxybutyrat" by Kerry F. Murr [digitalcommons.library.uab.edu]
Technical Support Center: Analysis of 2-Hydroxybutyric Acid in Metabolomics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxybutyric acid (2-HB) in metabolomics studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical platforms for this compound analysis, and what are their key differences?
The most common platforms for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
| Analytical Platform | Derivatization | Throughput | Sensitivity/Selectivity | Common Issues |
| GC-MS | Typically required (e.g., silylation) to improve volatility and thermal stability.[2][3] | Lower due to derivatization and longer run times. | High, with good chromatographic resolution of isomers. | Thermal degradation, incomplete derivatization, matrix interference.[2] |
| LC-MS/MS | Not always necessary, simplifying sample preparation.[4] | Higher, with faster analysis times. | High, especially with tandem MS (MS/MS) for specific fragmentation patterns.[4][5] | Matrix effects (ion suppression/enhancement), poor retention of polar analytes, co-elution of isomers.[4][6] |
Q2: Why is the use of an internal standard crucial for accurate quantification of this compound?
An internal standard (IS) is essential for accurate quantification in metabolomics to account for variability introduced during sample preparation and analysis.[7] For this compound, which is a small polar molecule, an isotopically labeled internal standard (e.g., this compound-d3) is ideal. The IS helps to correct for:
-
Extraction Efficiency: Variations in the recovery of 2-HB from the biological matrix.
-
Matrix Effects: Ion suppression or enhancement in the MS source caused by co-eluting compounds from the sample matrix.[8]
-
Injection Volume Variations: Minor differences in the volume of sample injected into the instrument.
-
Instrumental Drift: Changes in instrument sensitivity over the course of an analytical run.
Q3: How should I properly collect and store samples to ensure the stability of this compound?
Proper sample handling is critical to prevent changes in metabolite concentrations.[7][9] For this compound analysis, follow these guidelines:
-
Sample Collection: Use appropriate anticoagulants for plasma (e.g., EDTA).
-
Enzyme Inhibition: Immediately stop enzymatic activity by adding a quencher (e.g., cold methanol) or by flash-freezing the sample in liquid nitrogen.[10]
-
Storage: Store samples at -80°C to maintain metabolite stability.[1][7]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can degrade metabolites.[7]
Q4: What are Quality Control (QC) samples and how should they be used in a metabolomics workflow?
Quality Control (QC) samples are crucial for monitoring the performance and reproducibility of an analytical run.[11][12] The most common type of QC sample is a pooled sample, created by combining a small aliquot from every sample in the study.[9][12]
Key uses of QC samples include:
-
System Conditioning: Injecting several QC samples at the beginning of a run to equilibrate the analytical system.[12]
-
Monitoring Instrument Performance: Injecting QC samples periodically throughout the analytical batch (e.g., every 10 samples) to assess the stability of retention times, peak areas, and mass accuracy.[12]
-
Assessing Data Quality: The coefficient of variation (%CV) of metabolites in the QC samples across the run is a key metric for data quality. A low %CV indicates a stable and reproducible analysis.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Splitting, or Broadening)
Poor peak shape can compromise the accuracy of integration and quantification.
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the column; column contamination.[13] | * LC-MS: Ensure mobile phase pH is appropriate for 2-HB. Check for column contamination by flushing with a strong solvent.[13] * GC-MS: Incomplete derivatization. Optimize derivatization conditions (time, temperature, reagent concentration). |
| Peak Splitting | Injection solvent is much stronger than the mobile phase; column contamination or void.[13][14] | * Dilute the sample in a solvent that is the same or weaker than the initial mobile phase.[14] * Inspect the column for voids or contamination at the inlet. Replace the column if necessary.[13] |
| Peak Broadening | Column degradation; large injection volume; extra-column volume.[6][13] | * Check column efficiency with a standard. * Reduce the injection volume. * Minimize the length and diameter of tubing between the injector, column, and detector.[13] |
Issue 2: Retention Time Drifting or Shifting
Inconsistent retention times can lead to misidentification of this compound.
| Symptom | Potential Cause | Troubleshooting Steps |
| Gradual Shift Over a Run | Column temperature fluctuations; mobile phase composition change.[6] | * Ensure the column oven is maintaining a stable temperature. * Prepare fresh mobile phase. Ensure solvents are properly mixed if using a binary pump. |
| Sudden Shift | Change in flow rate; air bubbles in the pump. | * Check for leaks in the LC system. * Degas the mobile phase and prime the pumps. |
| Inconsistent Shifts | Matrix effects affecting chromatography; column degradation. | * Use a guard column to protect the analytical column from matrix components.[14] * Evaluate column performance with a standard mixture. |
Issue 3: Low Signal Intensity or High Background Noise
This can affect the limit of detection and the overall quality of the data.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | Ion suppression from matrix components; poor ionization efficiency; dirty ion source.[6] | * Improve sample cleanup to remove interfering substances.[15] * Optimize MS source parameters (e.g., temperature, gas flows, voltages). * Clean the mass spectrometer's ion source.[6] |
| High Background Noise | Contaminated mobile phase, solvents, or reagents; carryover from a previous injection.[6] | * Use high-purity (LC-MS grade) solvents and reagents.[14] * Run blank injections (solvent only) to check for carryover and contamination.[12] * Implement a robust wash method for the autosampler injection needle. |
Experimental Protocols & Workflows
General Metabolomics Quality Control Workflow
The following diagram illustrates a standard workflow for ensuring data quality in a metabolomics experiment involving this compound.
Caption: A typical quality control workflow in a metabolomics study.
LC-MS/MS Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues during LC-MS/MS analysis.
Caption: A decision tree for troubleshooting LC-MS/MS analytical problems.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Rapid Analytical Method for Quantification of Gamma‐Hydroxybutyrate (GHB) in Hair by UPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. zefsci.com [zefsci.com]
- 7. Metabolomics Quality Control, Reproducibility & Validation [arome-science.com]
- 8. New gamma-hydroxybutyric acid (GHB) biomarkers: Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of GHB amino acid, carnitine, and fatty acid conjugates in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QComics: Recommendations and Guidelines for Robust, Easily Implementable and Reportable Quality Control of Metabolomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thamesrestek.co.uk [thamesrestek.co.uk]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. agilent.com [agilent.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Methods for reducing variability in 2-Hydroxybutyric acid measurements
Welcome to the technical support center for 2-Hydroxybutyric acid (2-HB) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain reliable and reproducible 2-HB measurements.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
The most prevalent and robust methods for the quantification of this compound (2-HB), also referred to as α-hydroxybutyrate, are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] These techniques are highly sensitive and specific for analyzing 2-HB in various biological samples, including blood, serum, plasma, and urine.[1][3][4] Enzymatic assays and high-performance liquid chromatography (HPLC) with fluorescence detection are also utilized.[5][6]
Q2: What are the critical pre-analytical factors that can introduce variability in 2-HB measurements?
Variability in 2-HB measurements can be significantly influenced by pre-analytical factors. Key considerations include:
-
Sample Type: Both serum and plasma can be used; however, it is crucial to avoid gel-barrier tubes as they can interfere with the analysis.[3][7]
-
Sample Collection and Handling: Blood samples should be processed promptly. For serum, allow the sample to clot before centrifugation. For plasma, use heparin (sodium or lithium) as an anticoagulant and mix gently after collection to prevent clotting.[3][7] Centrifugation should ideally occur within two hours of collection.[3]
-
Storage Temperature and Duration: For short-term storage (up to 3 days), refrigeration (2-8°C) is preferred.[3][4] For longer-term storage, freezing (-20°C or lower) is recommended.[8][9] Stability of 2-HB can be compromised with prolonged storage at room temperature.[10] One study on a related compound, beta-hydroxybutyrate, showed stability for 15 days when stored at 2-5°C.[4]
-
Use of Preservatives: In postmortem blood samples, the use of sodium fluoride (NaF) as a preservative can inhibit in vitro formation of GHB, a related compound, highlighting the importance of preservatives in preventing changes in analyte concentration.[9][11]
Q3: How can I troubleshoot poor peak shape in my GC-MS analysis of 2-HB?
Poor peak shape in GC-MS analysis of 2-HB can arise from several factors. Here are some troubleshooting steps:
-
Check for Active Sites: Tailing peaks can indicate active sites in the GC inlet liner or the front of the column. Replacing the liner and trimming a small portion (e.g., 1 meter) from the front of the column can resolve this.[12]
-
Optimize Injection Technique: Ensure proper vaporization of the sample. Using a liner with glass wool can improve heat transfer and lead to more uniform vaporization of compounds.[12]
-
Derivatization Issues: Incomplete or improper derivatization can lead to poor peak shape. Ensure that the derivatizing agent (e.g., BSTFA with 1% TMCS) is fresh and the reaction is carried out under the recommended conditions (e.g., heating at 70°C for 30 minutes).[13][14]
-
Column Choice: Using a column with the appropriate deactivation for your analytes is crucial. For mass spectrometry, "MS" designated columns are often preferred due to lower bleed.[12]
Q4: My 2-HB measurements are showing high variability between replicates. What could be the cause?
High variability between replicates can be due to issues in sample preparation or the analytical instrumentation.
-
Inconsistent Sample Preparation: Ensure precise and consistent pipetting of samples, internal standards, and reagents. For solid-phase extraction (SPE), ensure the column does not dry out before sample application and that the sample flows through at a consistent rate.[13]
-
Autosampler Issues: If you observe a decrease in peak height for all compounds, there might be an issue with the autosampler syringe. A manual injection can help diagnose this.[12]
-
Detector Sensitivity: A decrease in overall response could indicate a problem with the detector's sensitivity.[12]
Troubleshooting Guides
Guide 1: Inconsistent Quantitative Results
| Symptom | Possible Cause | Recommended Action |
| High Coefficient of Variation (%CV) in Quality Control Samples | Inaccurate pipetting during sample preparation. | Recalibrate pipettes and ensure proper technique. |
| Instability of 2-HB in the sample matrix. | Review sample handling and storage procedures. Ensure samples are stored at the correct temperature and for an appropriate duration.[4][9] | |
| Inconsistent derivatization. | Ensure the derivatization reagent is not expired and that the reaction time and temperature are consistent for all samples.[13][14] | |
| Drifting Calibration Curve | Degradation of calibration standards. | Prepare fresh calibration standards from a reliable stock solution. |
| Contamination of the GC-MS system. | Clean the ion source and replace the liner and septum. | |
| Inconsistent internal standard addition. | Ensure the internal standard is added accurately to all samples and standards. |
Guide 2: Analytical Method Performance
| Parameter | Typical Values and Considerations |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | For GC-MS methods, LODs and LOQs in the low mg/L or even µg/mL range are achievable.[4][15] For an HPLC method with fluorescence detection, an LOD of 2 x 10⁻⁷ M in cerebrospinal fluid has been reported.[5] |
| Linearity | A linear range of 50-500 mg/L with a correlation coefficient (R²) > 0.99 has been reported for a GC-MS method for beta-hydroxybutyrate.[4] Enzymatic assays have shown linearity in the range of 5-250 mg/L.[6] |
| Precision | Interday and intraday precision, measured by the coefficient of variation (CV), should ideally be less than 15%. For a validated beta-hydroxybutyrate assay, CVs ranged from 1.0% to 12.4%.[4] |
| Recovery | Extraction recovery should be consistent and preferably high. For a liquid-liquid extraction method for beta-hydroxybutyrate, average recoveries were ≥ 82% in blood and ≥ 59% in urine.[4] |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis of 2-HB in Serum/Plasma
This protocol is a generalized procedure based on common practices for organic acid analysis.
-
Sample Collection: Collect whole blood in a red-top tube (for serum) or a green-top tube with sodium or lithium heparin (for plasma).[3][7]
-
Sample Processing:
-
For serum, allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the sample at 2000-3000 x g for 10-15 minutes within two hours of collection.[3]
-
Transfer the serum or plasma to a clean, labeled polypropylene tube.
-
-
Storage: If not analyzed immediately, store the samples at -20°C or colder.[8]
-
Extraction:
-
To 100 µL of serum/plasma, add an internal standard (e.g., a deuterated analog of 2-HB).
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas at a temperature not exceeding 60°C.
-
Derivatization:
Protocol 2: Solid-Phase Extraction (SPE) for 2-HB in Urine
This is a representative SPE protocol. The specific sorbent and solvents may need to be optimized.
-
Sample Preparation: Centrifuge the urine sample to remove any particulate matter.
-
Column Conditioning:
-
Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange) by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of a conditioning buffer (e.g., 100 mM phosphate buffer, pH 6.0).[13] Do not allow the column to dry out.
-
-
Sample Loading: Load 200 µL of the prepared urine sample onto the conditioned SPE cartridge.[13] Allow the sample to pass through the sorbent at a slow, consistent flow rate (e.g., 1-2 mL/minute).[13]
-
Washing: Wash the cartridge with a suitable wash buffer to remove interfering substances.
-
Elution: Elute the 2-HB from the cartridge with an appropriate elution solvent.
-
Drying and Derivatization: Evaporate the eluate to dryness and proceed with the derivatization step as described in Protocol 1.
Visualizations
Caption: General Experimental Workflow for 2-HB Analysis.
Caption: Troubleshooting Logic for Inconsistent 2-HB Results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. US8609359B2 - Methods for determining the concentration of gamma-hydroxy butyric acid (GHB) in a sample - Google Patents [patents.google.com]
- 3. Print Preview [labs.allinahealth.org]
- 4. Determination of beta-hydroxybutyrate in blood and urine using gas chromatography- mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new method for the HPLC determination of gamma-hydroxybutyric acid (GHB) following derivatization with a coumarin analogue and fluorescence detection: application in the analysis of biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. augustahealth.testcatalog.org [augustahealth.testcatalog.org]
- 8. strategicstrike.blob.core.windows.net [strategicstrike.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gamma-hydroxybutyric acid stability and formation in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. nyc.gov [nyc.gov]
- 14. dfs.dc.gov [dfs.dc.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
Chiral Separation of 2-Hydroxybutyric Acid Enantiomers: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the chiral separation of 2-Hydroxybutyric acid (2-HB) enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for the chiral separation of this compound enantiomers?
The main techniques for resolving 2-HB enantiomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). HPLC is particularly prevalent, utilizing both direct and indirect methods. Direct methods employ a chiral stationary phase (CSP) to resolve the enantiomers, while indirect methods involve derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[1] GC methods for 2-HB typically require derivatization to increase volatility and form diastereomers.[2] CE can directly resolve the enantiomers by using a chiral selector additive in the running buffer.[3]
Q2: Is derivatization necessary to separate 2-HB enantiomers?
Derivatization is not always necessary but is often employed to improve separation and detection.
-
HPLC: Direct separation on a chiral stationary phase (CSP) can be achieved without derivatization.[4][5] However, indirect methods, which involve derivatization with a chiral agent like (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP), can allow for separation on more common reversed-phase columns (e.g., C18) and significantly enhance detection sensitivity.[6][7] Pre-column fluorescence derivatization is also used, especially for complex biological samples.[5][8]
-
GC: Derivatization is generally required for analyzing carboxylic acids like 2-HB to make them volatile and thermally stable.[9] A common approach is to convert the enantiomers into diastereomeric esters for separation on an achiral column.[2]
-
CE: Direct separation can be achieved without derivatization by adding a chiral selector to the electrophoresis buffer.[3]
Q3: Which types of chiral stationary phases (CSPs) are most effective for separating 2-HB enantiomers by HPLC?
Polysaccharide-based CSPs are highly effective for the direct chiral separation of 2-HB. For example, a Chiralpak IG column, which is an immobilized polysaccharide-based CSP, has been shown to achieve high resolution for 2-HB enantiomers.[4][5] For indirect separations following chiral derivatization, a standard C18 reversed-phase column is effective.[6]
Q4: How can I choose a starting point for HPLC method development?
A systematic screening approach is recommended. For direct separation, screen several polysaccharide-based columns with different mobile phases, such as normal phase (hexane/alcohol), reversed-phase (acetonitrile/water or methanol/water), and polar organic mode.[1] For acidic analytes like 2-HB, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is often necessary to improve peak shape and achieve separation.[1]
Experimental Workflows and Logic
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct chiral resolution of aliphatic α-hydroxy acids using 2-hydroxypropyl-β-cyclodextrin in capillary electrophoresis - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Two-Dimensional Chiral HPLC Analysis of Lactate, Hydroxybutyrates and Malate in Human Plasma [jstage.jst.go.jp]
- 6. Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers [ccspublishing.org.cn]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Analysis of Lactate, Hydroxybutyrates and Malate in Human Physiological Fluids Using a Three-Dimensional HPLC System [jstage.jst.go.jp]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Reproducible 2-Hydroxybutyric Acid Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of 2-Hydroxybutyric acid (2-HB) quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most common and robust analytical methods for quantifying this compound (2-HB) are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is often preferred as it may not require the time-consuming derivatization step necessary for GC-MS analysis.[3]
Q2: Why is derivatization required for GC-MS analysis of 2-HB?
A2: Derivatization is necessary for GC-MS analysis to prevent the thermal degradation of 2-HB in the heated GC inlet into gamma-butyrolactone (GBL).[4] This process also improves the volatility and chromatographic properties of 2-HB, leading to better peak shape and sensitivity. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][5]
Q3: What are the key pre-analytical factors that can affect 2-HB quantification?
A3: Pre-analytical factors are critical for accurate 2-HB quantification. These include sample collection, handling, and storage. For instance, in post-mortem samples, 2-HB concentrations can increase after sampling.[6] It is also crucial to consider the stability of 2-HB in the biological matrix. For ketone bodies, strict protocols like separating plasma from corpuscular elements within an hour and storage on ice are recommended to prevent degradation.[7]
Q4: Can isomeric interference affect 2-HB quantification?
A4: Yes, isomeric interference is a significant challenge. 2-HB has isomers such as beta-hydroxybutyrate (BHB) and gamma-hydroxybutyrate (GHB).[2] Chromatographic separation is essential to distinguish these isomers, as they can have the same mass-to-charge ratio (m/z) and thus interfere with each other during mass spectrometric detection.[8] Proper chromatographic method development is key to achieving baseline resolution of these isomers.[8]
Q5: What are typical validation parameters for a 2-HB quantification assay?
A5: A full validation of a 2-HB quantification assay should include assessments of linearity, accuracy, precision (intra- and inter-day), selectivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability.[3][9] Regulatory guidelines, such as those from the FDA, provide a framework for the validation of biomarker assays.[10]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
-
Question: My 2-HB peak is showing significant tailing or poor shape in my chromatogram. What are the possible causes and solutions?
-
Answer:
-
Possible Causes:
-
GC-MS: Incomplete derivatization, active sites in the GC liner or column, or column degradation.
-
LC-MS/MS: Poor column performance, inappropriate mobile phase pH, or secondary interactions between 2-HB and the stationary phase.
-
General: Contamination in the analytical system.
-
-
Solutions:
-
GC-MS:
-
Optimize derivatization conditions (time, temperature, reagent volume). Ensure the sample is completely dry before adding the derivatizing agent, as water can interfere with the reaction.[9]
-
Use a deactivated GC liner and/or replace the liner.
-
Trim the analytical column or replace it if it's old.
-
-
LC-MS/MS:
-
Ensure the mobile phase pH is appropriate for the pKa of 2-HB to maintain a consistent ionization state.
-
Try a different column chemistry if secondary interactions are suspected.
-
Flush the column and system to remove potential contaminants.
-
-
-
Issue 2: High Variability in Results (Poor Precision)
-
Question: I am observing high variability between replicate injections of the same sample. What could be causing this?
-
Answer:
-
Possible Causes:
-
Inconsistent sample preparation, including pipetting errors or incomplete extraction.
-
Instability of 2-HB in the processed samples on the autosampler.
-
Fluctuations in the MS ion source, leading to unstable ionization.
-
Carryover from a previous high-concentration sample.
-
-
Solutions:
-
Review and standardize the sample preparation workflow. Use calibrated pipettes and ensure thorough mixing at each step.
-
Assess the autosampler stability of 2-HB by re-injecting a sample over time.
-
Clean and tune the mass spectrometer's ion source according to the manufacturer's recommendations.[11]
-
Inject a blank solvent after high-concentration samples to check for and mitigate carryover.[3]
-
-
Issue 3: Inaccurate Quantification (Poor Accuracy)
-
Question: My quality control (QC) samples are consistently outside the acceptable range. What should I investigate?
-
Answer:
-
Possible Causes:
-
Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix (e.g., plasma, urine).
-
Incorrect Calibration Curve: Degradation of stock solutions, improper dilution, or using an inappropriate regression model.
-
Isomeric Interference: Co-elution of an interfering isomer that is contributing to the 2-HB signal.
-
Internal Standard Issues: Degradation of the internal standard (IS) or use of an inappropriate IS that does not behave similarly to 2-HB.
-
-
Solutions:
-
Evaluate matrix effects by comparing the response of 2-HB in a neat solution versus a post-extraction spiked matrix sample. If significant matrix effects are present, improve the sample cleanup procedure (e.g., using solid-phase extraction) or use a stable isotope-labeled internal standard.
-
Prepare fresh calibration standards and stock solutions. Evaluate different weighting factors for the calibration curve (e.g., 1/x or 1/x²).
-
Optimize the chromatographic method to ensure baseline separation of 2-HB from its isomers.[8]
-
Use a stable isotope-labeled internal standard for 2-HB (e.g., 2-HB-d6) to compensate for matrix effects and variability in sample processing.
-
-
Issue 4: Low Signal Intensity or Sensitivity
-
Question: The signal for 2-HB is very low, and I'm struggling to achieve the required limit of quantification (LOQ). How can I improve sensitivity?
-
Answer:
-
Possible Causes:
-
Suboptimal ionization parameters in the mass spectrometer.
-
Inefficient sample extraction and concentration.
-
Poor derivatization efficiency (for GC-MS).
-
Ion suppression due to matrix components.
-
-
Solutions:
-
Optimize MS parameters such as ionization source temperature, gas flows, and voltages.[11]
-
Improve the sample preparation method to include a concentration step, such as evaporation and reconstitution in a smaller volume.
-
For GC-MS, experiment with different derivatization reagents or optimize the reaction conditions.
-
Enhance sample cleanup to remove interfering matrix components that may be causing ion suppression.
-
-
Quantitative Data Summary
Table 1: Performance of LC-MS/MS Methods for Hydroxybutyric Acid Quantification
| Analyte | Matrix | Linearity Range | Precision (%CV) | Analytical Recovery (%) | Reference |
| GHB | Urine | 1-80 mg/L | < 7% | 90-107% | |
| GHB | Whole Blood | 1-300 µg/mL | < 6.7% | ~75% | [12] |
| Ketone Bodies (including AHB/2-HB) | Serum/Plasma | Not Specified | < 5% (intra- and inter-day) | 85-115% | [8] |
| GHB | Hair | 0.5-50 ng/mg | < 10.2% | > 86.4% (Extraction Efficiency) | [3] |
Table 2: Performance of GC-MS Methods for Hydroxybutyric Acid Quantification
| Analyte | Matrix | Linearity Range | Precision (%CV) | Bias (%) | Reference |
| BHB | Blood/Vitreous Humour | 50-500 µg/mL | < 1.4% | < 3.9% | [9] |
| GHB | Biological Samples | 10-200 µg/mL | Not Specified | Not Specified | [5] |
Detailed Experimental Protocols
Protocol 1: 2-HB Quantification in Human Plasma/Serum by LC-MS/MS
This protocol is a generalized procedure based on common practices.[8][12]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum sample, add 10 µL of an internal standard solution (e.g., 2-HB-d6 in methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column suitable for polar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a gradient to ensure separation from isomers (e.g., start with high organic content for HILIC or low for C18 and ramp accordingly).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Detection: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific parent-to-fragment ion transitions for 2-HB and its internal standard.
-
Protocol 2: 2-HB Quantification in Human Plasma/Serum by GC-MS
This protocol is a generalized procedure based on common practices.[5][9]
-
Sample Preparation (Protein Precipitation and Derivatization):
-
To 100 µL of plasma/serum, add 10 µL of internal standard (e.g., 2-HB-d4).
-
Add 300 µL of cold acetonitrile, vortex, and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to complete dryness under nitrogen. It is critical to remove all water.[9]
-
Add 50 µL of ethyl acetate and 50 µL of BSTFA (with 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: A non-polar column such as a DB-5ms or HP-5ms.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of around 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron Ionization (EI) source.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized 2-HB and its internal standard.
-
Visualizations
Caption: LC-MS/MS workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate quantification results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Rapid Analytical Method for Quantification of Gamma‐Hydroxybutyrate (GHB) in Hair by UPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dfs.dc.gov [dfs.dc.gov]
- 5. agilent.com [agilent.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The determination of ketone bodies: preanalytical, analytical and physiological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hhs.gov [hhs.gov]
- 11. gmi-inc.com [gmi-inc.com]
- 12. phenomenex.com [phenomenex.com]
Validation & Comparative
2-Hydroxybutyric Acid vs. Beta-Hydroxybutyrate: A Comparative Guide for Diabetes Research
A detailed comparison of two pivotal metabolic markers in the landscape of diabetes research, from early-stage insulin resistance to acute complications like diabetic ketoacidosis.
In the multifaceted world of diabetes research and diagnostics, biomarkers serve as crucial guides, illuminating the metabolic state of an individual. Among the plethora of molecules under investigation, 2-hydroxybutyric acid and beta-hydroxybutyrate have emerged as significant indicators, each telling a different story of the body's struggle with glucose metabolism. This guide provides a comprehensive comparison of these two hydroxybutyric acids, offering researchers, scientists, and drug development professionals a clear understanding of their respective roles, diagnostic utilities, and underlying biochemical pathways.
At a Glance: Key Distinctions
| Feature | This compound (α-Hydroxybutyrate) | Beta-Hydroxybutyrate (β-Hydroxybutyrate) |
| Primary Clinical Association | Early indicator of insulin resistance and impaired glucose tolerance[1][2][3] | Diagnostic and monitoring marker for diabetic ketoacidosis (DKA)[4][5][6][7][8] |
| Metabolic State Indicated | Pre-diabetic states, metabolic stress, increased lipid oxidation[2][9][10] | Acute metabolic complication of diabetes, state of ketosis[7][11][12] |
| Typical Patient Population | Non-diabetic individuals at risk for type 2 diabetes, individuals with early-stage metabolic syndrome[2][13][14] | Individuals with type 1 or type 2 diabetes presenting with acute illness, hyperglycemia, and suspected DKA[5][11][15] |
| Primary Production Site | Hepatic tissues[3] | Liver[16] |
Performance as a Diabetes Marker: A Quantitative Comparison
The diagnostic utility of a biomarker is fundamentally defined by its performance in clinical settings. The following tables summarize the quantitative data on the performance of this compound and beta-hydroxybutyrate as markers for different diabetic states.
Table 1: this compound (α-Hydroxybutyrate) in Predicting Impaired Glucose Tolerance
| Study Cohort | Key Finding | Statistical Significance | Reference |
| 4053 non-diabetic individuals from three European cohorts | α-HB was strongly associated with isolated impaired glucose tolerance (iIGT) with an odds ratio of 2.54 in one cohort and 2.75 in another. | P-value < 0.0001 | [14][17] |
| 217 patients at increased risk for diabetes | Fasting serum α-HB levels predicted elevated 1-hour glucose during an oral glucose tolerance test (OGTT). | p=0.015 for the increase in AUC for predicting 1-hour glucose ≥155 mg/dL when α-HB was added to a base model. | [13] |
| Nondiabetic population | α-HB was identified as an early marker for both insulin resistance and impaired glucose regulation, independent of sex, age, and BMI. | Not specified | [2] |
Table 2: Beta-Hydroxybutyrate in the Diagnosis of Diabetic Ketoacidosis (DKA)
| Population | Diagnostic Threshold (Blood BHB) | Sensitivity | Specificity | Reference |
| Children | ≥ 3.0 mmol/L | Not specified | Not specified | [4][6] |
| Adults | ≥ 3.8 mmol/L | Not specified | Not specified | [4][6] |
| Children and Adolescents | 5.3 mmol/L | 76.7% | 96.4% | [5] |
| Adults (Point-of-care testing) | >1.5 mmol/L | 98-100% | 78.6-93.3% | [18][19] |
| Adults (Point-of-care testing) | >3.5 mmol/L | 100% | 100% | [19] |
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is paramount for their clinical application. Below are summaries of common experimental protocols for the quantification of this compound and beta-hydroxybutyrate.
Measurement of this compound (α-Hydroxybutyrate)
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)
This is the gold-standard method for the accurate quantification of small molecules like this compound from biological samples.
-
Sample Preparation:
-
Collect blood in a serum separator tube or plasma in an EDTA tube.
-
Centrifuge to separate serum or plasma.
-
Perform a protein precipitation step, typically with a cold organic solvent like acetonitrile or methanol.
-
The supernatant containing the metabolites is collected and dried.
-
-
Derivatization (for GC-MS):
-
The dried extract is derivatized to increase the volatility and thermal stability of this compound. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
-
Chromatographic Separation:
-
The derivatized sample is injected into a gas chromatograph (for GC-MS) or a liquid chromatograph (for LC-MS).
-
The components of the sample are separated based on their physicochemical properties as they pass through a capillary column.
-
-
Mass Spectrometry Detection:
-
As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer.
-
The mass-to-charge ratio of the resulting ions is measured, allowing for the specific identification and quantification of this compound.
-
-
Quantification:
-
An internal standard (a stable isotope-labeled version of this compound) is added at the beginning of the sample preparation process to correct for any sample loss during extraction and analysis.
-
A calibration curve is generated using known concentrations of this compound to quantify the amount in the sample.
-
Measurement of Beta-Hydroxybutyrate
Methodology 1: Enzymatic Assay (Spectrophotometric or Electrochemical)
This method is commonly used in clinical laboratories and point-of-care devices due to its speed and ease of use.[20]
-
Principle: The assay is based on the enzymatic oxidation of beta-hydroxybutyrate to acetoacetate by the enzyme β-hydroxybutyrate dehydrogenase (HBDH).[20] This reaction involves the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH.[20]
-
Detection:
-
Spectrophotometric: The increase in NADH concentration is measured by the change in absorbance at 340 nm, which is directly proportional to the beta-hydroxybutyrate concentration.[20]
-
Electrochemical (Point-of-Care Devices): The NADH produced generates an electrical current when it is re-oxidized at an electrode. This current is proportional to the beta-hydroxybutyrate concentration.
-
-
Sample: Whole blood, serum, or plasma can be used.[11]
-
Procedure (Automated Analyzer):
-
The sample is mixed with a reagent containing HBDH and NAD+.
-
The reaction is incubated for a specific time at a controlled temperature.
-
The change in absorbance or electrical current is measured and converted to a concentration value using a pre-established calibration.
-
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Similar to the protocol for this compound, GC-MS can be used for the precise quantification of beta-hydroxybutyrate, particularly in research settings.
-
Sample Preparation: Similar to the protocol for this compound, involving protein precipitation.
-
Derivatization: Silyl derivatization is typically performed.[21][22]
-
GC-MS Analysis: The derivatized sample is analyzed by GC-MS for separation and detection.[21][22]
-
Quantification: An internal standard is used for accurate quantification against a calibration curve.[22]
Signaling Pathways and Metabolic Context
The clinical utility of these biomarkers is rooted in their distinct metabolic pathways, which are perturbed in different stages of diabetes.
This compound Biosynthesis in Insulin Resistance
In a state of insulin resistance, there is an increase in the breakdown of fats (lipolysis) and certain amino acids. This leads to an increased production of acetyl-CoA and other metabolic intermediates. The synthesis of this compound is a consequence of this metabolic shift.[10][23] It is primarily produced from the catabolism of L-threonine and the transsulfuration pathway during glutathione synthesis.[3][23] An elevated NADH/NAD+ ratio, resulting from increased fatty acid oxidation, drives the conversion of alpha-ketobutyrate to 2-hydroxybutyrate.[10][23]
Caption: Biosynthesis of this compound in Insulin Resistance.
Beta-Hydroxybutyrate Production in Diabetic Ketoacidosis
In DKA, a severe insulin deficiency prevents glucose from being used as an energy source. The body compensates by breaking down fat at a high rate, leading to a massive influx of fatty acids to the liver. These fatty acids are converted to acetyl-CoA, which overwhelms the Krebs cycle. The excess acetyl-CoA is then shunted towards the production of ketone bodies: acetoacetate, beta-hydroxybutyrate, and acetone.[12][18] Beta-hydroxybutyrate is the most abundant of these ketone bodies in DKA.[6][24]
Caption: Production of Beta-Hydroxybutyrate in Diabetic Ketoacidosis.
Conclusion: Complementary Roles in Diabetes Management
This compound and beta-hydroxybutyrate are not competing biomarkers but rather complementary tools that provide insights into different stages and aspects of diabetes. This compound serves as an early warning signal, flagging individuals with insulin resistance who are at high risk of developing type 2 diabetes. Its measurement can aid in preventative strategies and early therapeutic interventions.
In contrast, beta-hydroxybutyrate is an indispensable marker for the diagnosis and management of the acute and life-threatening complication of diabetic ketoacidosis. Its rapid and accurate measurement is crucial in emergency settings to guide immediate treatment and monitor the patient's response to therapy.
For researchers and drug development professionals, understanding the distinct roles and metabolic pathways of these two molecules is essential for designing targeted interventions and developing novel diagnostic and therapeutic strategies to combat the full spectrum of diabetic disorders.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Can serum beta-hydroxybutyrate be used to diagnose diabetic ketoacidosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma Beta-Hydroxybutyrate for the Diagnosis of Diabetic Ketoacidosis in the Emergency Department - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Role of beta-hydroxybutyric acid in diabetic ketoacidosis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. ekfusa.com [ekfusa.com]
- 12. researchgate.net [researchgate.net]
- 13. drc.bmj.com [drc.bmj.com]
- 14. α-Hydroxybutyric Acid Is a Selective Metabolite Biomarker of Impaired Glucose Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of point-of-care β-hydroxybutyrate testing in the diagnosis of diabetic ketoacidosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. β-hydroxybutyric acid as a potential therapeutic metabolite for type 2 diabetes mellitus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. Evaluation of the Accuracy of Capillary Hydroxybutyrate Measurement Compared with Other Measurements in the Diagnosis of Diabetic Ketoacidosis: A Systematic Review [mdpi.com]
- 20. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Determination of beta-hydroxybutyrate in blood and urine using gas chromatography- mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Which Role Plays this compound on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. vidandiagnostics.com [vidandiagnostics.com]
The Emerging Role of 2-Hydroxybutyric Acid in Diabetes Prediction: A Comparative Analysis with HOMA-IR
A Shift Towards Early Detection in Diabetes Risk Assessment
The global prevalence of type 2 diabetes (T2D) continues to rise, necessitating a shift in focus from treatment to early prediction and prevention. For researchers, scientists, and drug development professionals, identifying sensitive and specific biomarkers for insulin resistance (IR) and future T2D risk is paramount. While the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) has long been a cornerstone in clinical research for estimating insulin sensitivity, recent advancements in metabolomics have propelled novel biomarkers like 2-hydroxybutyric acid (2-HB), also known as α-hydroxybutyrate (α-HB), into the spotlight. This guide provides a comprehensive comparison of this compound and HOMA-IR for diabetes prediction, supported by experimental data and detailed methodologies.
At a Glance: this compound vs. HOMA-IR
| Feature | This compound (2-HB) | HOMA-IR |
| Biomarker Type | Metabolite; product of amino acid catabolism and glutathione synthesis. | Index calculated from fasting plasma glucose and insulin levels. |
| Underlying Pathology | Reflects metabolic stress, particularly increased lipid oxidation and oxidative stress.[1][2][3] | Estimates the balance between hepatic glucose output and pancreatic β-cell insulin secretion. |
| Measurement | Typically requires mass spectrometry (LC-MS/MS or GC-MS). | Requires standard enzymatic assays for glucose and immunoassay for insulin. |
| Key Advantage | Potential for earlier detection of metabolic dysregulation before significant hyperglycemia.[1][2][4] | Widely established, cost-effective, and extensively validated in large-scale epidemiological studies. |
| Reported Predictive Performance (AUC for T2D) | As part of a metabolite panel, can significantly improve prediction models (AUCs ranging from 0.81 to 0.91).[5] | Varies by population and study, with AUCs for predicting T2D generally ranging from 0.59 to 0.84.[6][7][8][9] |
Quantitative Performance in Diabetes Prediction
Direct head-to-head comparisons of 2-HB as a standalone biomarker versus HOMA-IR for diabetes prediction in the same cohort are limited in the current literature. However, studies evaluating the addition of metabolomic profiles, which include 2-HB, to existing risk models provide valuable insights into its predictive power.
Table 1: Summary of Predictive Performance for this compound and HOMA-IR
| Biomarker/Model | Study Population | Outcome | Key Findings | Reference |
| This compound (as part of a metabolite panel) | Nested case-control study in Caucasian women | Incident T2D | A standalone metabolomics model had an AUC of 0.657. When combined with established markers (including HOMA-IR), the AUC increased to 0.808 from 0.794 for established markers alone. | [4] |
| This compound | Observational cohorts (RISC, DMVhi, Botnia) | Impaired Glucose Tolerance (IGT) | Strongly and selectively associated with IGT. Addition of α-HB and other metabolites to a model with age, sex, BMI, and fasting glucose significantly improved the AUC for predicting IGT. | [10] |
| HOMA-IR | Czech Population (Cross-sectional) | T2D Diagnosis | AUC for diagnosing T2D was 0.729. A cut-off of 3.63 showed a sensitivity of 0.56 and specificity of 0.86. | [2] |
| HOMA-IR | Korean Population (Prospective Cohort) | New-onset T2DM | High HOMA-IR was an independent risk factor for new-onset T2DM (OR: 1.86). | [11] |
| HOMA-IR | Iranian Population (Follow-up Study) | Incident iIFG, iIGT, CGI, and DM | An increase of one SD in HOMA-IR was associated with a 43%, 42%, 75%, and 92% increased risk of iIFG, iIGT, CGI, and DM, respectively. However, the AUC for predicting pre-diabetes/diabetes was 0.59. | [6][9] |
Signaling Pathways and Conceptual Frameworks
To visualize the biological basis of these biomarkers, the following diagrams illustrate the metabolic origin of this compound and the conceptual feedback loop represented by HOMA-IR.
Caption: Biochemical pathways leading to the formation of this compound.
Caption: Conceptual feedback loop represented by the HOMA-IR calculation.
Experimental Protocols
Measurement of this compound
The quantification of 2-HB in plasma or serum is typically performed using targeted metabolomics via mass spectrometry.
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Plasma samples are thawed and vortexed.
-
An internal standard (e.g., a stable isotope-labeled 2-HB) is added to a small volume of plasma (typically 10-50 µL).
-
Proteins are precipitated by adding a cold organic solvent, such as methanol or acetonitrile.
-
The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
-
Chromatographic Separation:
-
The extracted sample is injected into a liquid chromatography system.
-
Separation is achieved on a reversed-phase or HILIC column.
-
A gradient elution with a mobile phase consisting of solvents like water with formic acid and acetonitrile or methanol is used to separate 2-HB from other metabolites.[12][13]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in negative ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify 2-HB and its internal standard based on their specific precursor-to-product ion transitions.[12]
-
Calculation of HOMA-IR
HOMA-IR is a mathematical model that estimates insulin resistance from fasting plasma glucose and insulin concentrations.
Protocol:
-
Patient Preparation: The individual must be in a fasting state, typically for 8-12 hours (no food or drink, except water).
-
Blood Sampling: A venous blood sample is collected.
-
Laboratory Analysis:
-
Fasting plasma glucose is measured using a standard enzymatic method (e.g., glucose oxidase).
-
Fasting plasma insulin is measured by a specific immunoassay.
-
-
HOMA-IR Calculation: The most commonly used formula is:
HOMA-IR = (Fasting Insulin [µU/mL] × Fasting Glucose [mg/dL]) / 405
Alternatively, if glucose is measured in mmol/L:
HOMA-IR = (Fasting Insulin [µU/mL] × Fasting Glucose [mmol/L]) / 22.5
Interpretation of HOMA-IR Scores:
Conclusion
Both this compound and HOMA-IR serve as valuable tools in the prediction of type 2 diabetes. HOMA-IR is a well-established, accessible, and cost-effective method for assessing insulin resistance on a large scale. Its utility in numerous epidemiological studies has solidified its role in clinical research.
This compound, on the other hand, represents a newer generation of biomarkers emerging from the field of metabolomics. Its strength lies in its potential to detect subtle metabolic dysregulations, such as increased oxidative stress and lipid oxidation, which may precede the overt insulin resistance and hyperglycemia captured by HOMA-IR.[1][2][3] While the standalone predictive power of 2-HB requires further validation in large prospective studies with direct comparisons to HOMA-IR, its inclusion in metabolite panels has been shown to significantly enhance the accuracy of diabetes risk prediction models.[4]
For drug development professionals and researchers, the choice of biomarker may depend on the specific research question. For large-scale screening and established risk assessment, HOMA-IR remains a practical choice. For studies aiming to understand the earliest metabolic shifts towards diabetes or to identify novel therapeutic targets, this compound and broader metabolomic profiling offer a more nuanced and potentially earlier window into the disease process. The future of diabetes prediction likely lies in the integration of these different classes of biomarkers to create more comprehensive and accurate risk prediction models.
References
- 1. Which Role Plays this compound on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Which Role Plays this compound on Insulin Resistance? (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Which Role Plays this compound on Insulin Resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.com [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Are HOMA-IR and HOMA-B good predictors for diabetes and pre-diabetes subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-Hydroxybutyric Acid Is a Selective Metabolite Biomarker of Impaired Glucose Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Are HOMA-IR and HOMA-B good predictors for diabetes and pre-diabetes subtypes? | springermedizin.de [springermedizin.de]
- 12. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites [mdpi.com]
- 14. Which Role Plays this compound on Insulin Resistance? (Journal Article) | OSTI.GOV [osti.gov]
Establishing Reference Ranges for 2-Hydroxybutyric Acid in Healthy Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established reference ranges for 2-Hydroxybutyric acid (2-HB) in healthy populations. It delves into the experimental methodologies used to determine these ranges and offers a comparative analysis of different analytical techniques. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and clinical diagnostics.
Introduction to this compound (2-HB)
This compound (also known as alpha-hydroxybutyrate) is a small organic acid that is a byproduct of L-threonine catabolism and glutathione synthesis in the liver. Its levels in biological fluids are increasingly recognized as a potential biomarker for various metabolic states, including insulin resistance, oxidative stress, and certain inborn errors of metabolism. Establishing accurate reference ranges in healthy individuals across different age groups is crucial for the clinical interpretation of 2-HB measurements and for its validation as a reliable biomarker.
Reference Ranges for this compound in Healthy Populations
The concentration of 2-HB can be measured in various biological matrices, most commonly in urine and blood (serum or plasma). The reference ranges can vary depending on the population (age, sex), the type of sample, and the analytical method used.
Blood (Serum/Plasma) Reference Ranges
Establishing definitive reference intervals for 2-HB in blood is an ongoing area of research. However, available studies provide the following insights:
| Population | Reference Range | Unit Conversion |
| Healthy Adults | 1.60 ± 0.57 | µg/mL |
| Healthy Children (1 - <19 years) | 2896.65 - 5379.49 | µM |
Note on Geriatric Population: To date, specific reference ranges for this compound in a healthy geriatric population have not been well-established in the literature. Further research is required to determine normal physiological levels in this demographic.
Urine Reference Ranges
Urinary 2-HB levels are often normalized to creatinine concentration to account for variations in urine dilution.
| Population | Reference Range |
| Healthy Individuals | <1.24 mcg/mg creatinine |
| Healthy Individuals | 0.03 - 1.8 mmol/mol creatinine |
| Healthy Individuals | 0 - 2 mmol/mol creatinine |
| Healthy Volunteers | 2.445 (0-4.89) µmol/mmol creatinine[1] |
| Healthy Volunteers | 0.10 - 2.68 µg/mL |
Comparative Analysis of Analytical Methodologies
The quantification of 2-HB is primarily achieved through mass spectrometry-based methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both are powerful techniques, they involve different sample preparation and analytical approaches that can influence the reported reference values.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds. Requires derivatization for non-volatile analytes like 2-HB. | Separates compounds based on their polarity and affinity for the stationary and mobile phases. Can often analyze 2-HB directly. |
| Sample Preparation | Typically involves protein precipitation, liquid-liquid extraction, and a mandatory derivatization step to increase volatility. | Often requires simpler sample preparation, such as protein precipitation followed by dilution. Derivatization is generally not necessary. |
| Throughput | Can be lower due to the derivatization step and longer chromatographic run times. | Generally offers higher throughput due to simpler sample preparation and faster analysis times. |
| Sensitivity & Specificity | High sensitivity and specificity, particularly with selected ion monitoring (SIM). | Excellent sensitivity and specificity, especially with multiple reaction monitoring (MRM), which minimizes interferences. |
Impact on Reference Ranges:
While direct comparative studies focusing on the impact of GC-MS versus LC-MS/MS on 2-HB reference ranges are limited, it is plausible that variations could arise from:
-
Derivatization Efficiency: Incomplete or variable derivatization in GC-MS could lead to underestimation of 2-HB concentrations.
-
Matrix Effects: Ion suppression or enhancement in LC-MS/MS, if not properly addressed with internal standards, could affect accuracy.
-
Extraction Recovery: Differences in the efficiency of extraction methods used for each technique could introduce variability.
One study comparing an enzymatic assay for α-hydroxybutyrate with LC-MS/MS found excellent agreement between the two methods, suggesting that with proper validation, different analytical approaches can yield comparable results. However, for the establishment of robust, cross-platform reference intervals, multi-center studies employing standardized methods are essential.
Experimental Protocols
The following sections provide detailed methodologies for the quantification of 2-HB using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a generalized representation based on common practices in the field.
4.1.1. Sample Preparation
-
Protein Precipitation: To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 60°C for 30 minutes.
4.1.2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 2-HB.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a generalized representation based on common practices in the field.
4.2.1. Sample Preparation
-
Protein Precipitation: To 50 µL of serum or plasma, add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., this compound-d3).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer and Dilution: Transfer the supernatant to a new tube and dilute with an appropriate volume of the initial mobile phase.
4.2.2. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate 2-HB from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470)
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition for 2-HB and its internal standard.
Signaling Pathways and Experimental Workflows
Visual representations of the metabolic pathway of 2-HB and a typical experimental workflow are provided below using Graphviz (DOT language).
Caption: Metabolic origin of this compound.
Caption: Generalized workflow for 2-HB analysis.
Conclusion
The establishment of reliable reference ranges for this compound is fundamental to its application as a clinical biomarker. This guide summarizes the current knowledge on reference values in healthy adult and pediatric populations, while highlighting the need for further research, particularly in the geriatric population. The choice of analytical methodology, primarily between GC-MS and LC-MS/MS, can influence quantification, and laboratories should rigorously validate their methods to ensure accuracy and comparability of results. The provided experimental protocols and workflows serve as a practical resource for researchers aiming to measure 2-HB in biological samples.
References
Preeclampsia Screening: A Comparative Analysis of 2-Hydroxybutyric Acid and Placental Growth Factor
For Immediate Release
This guide provides a detailed comparison of the performance of two biomarkers, 2-Hydroxybutyric acid and Placental Growth Factor (PlGF), in the context of preeclampsia screening. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current scientific evidence, including quantitative performance data and detailed experimental methodologies.
Introduction
Preeclampsia is a serious hypertensive disorder of pregnancy, and timely, accurate screening is crucial for effective management and improved maternal and fetal outcomes. Placental Growth Factor (PlGF), an angiogenic factor, is a well-established biomarker integrated into clinical practice for preeclampsia risk assessment. In contrast, this compound, a metabolite identified through metabolomic studies, is emerging as a potential novel biomarker. This guide will objectively compare these two molecules based on available scientific literature.
Performance Data in Preeclampsia Screening
The following tables summarize the quantitative data on the performance of this compound and Placental Growth Factor (PlGF) in preeclampsia screening. It is important to note that PlGF has been extensively studied in large cohorts, while the data for this compound is derived from smaller, more preliminary studies.
Table 1: Performance of this compound in Preeclampsia Screening
| Study Population | Sample Size (Cases/Controls) | Gestational Age at Sampling | AUC | Sensitivity | Specificity | Citation |
| Severe Preeclampsia | 10 / 10 | Not Specified | 0.99 | Not Reported | Not Reported | [1][2] |
AUC: Area Under the Receiver Operating Characteristic Curve. Data for sensitivity and specificity for this compound as a standalone marker are limited in the reviewed literature.
Table 2: Performance of Placental Growth Factor (PlGF) in Preeclampsia Screening
| Study Population | Sample Size | Gestational Age at Sampling | Outcome | Sensitivity (95% CI) | Specificity (95% CI) | Negative Predictive Value (95% CI) | Citation |
| Suspected Preterm Preeclampsia | Not Specified | 20 to 36+6 weeks | Rule out preeclampsia within 1 week (sFlt-1/PlGF ratio <38) | Not Reported | Not Reported | 99.3% (97.9-99.9) | |
| Suspected Preterm Preeclampsia | Not Specified | 20 to 36+6 weeks | Rule out preeclampsia within 1 week (DELFIA Xpress PlGF 1-2-3 test ≥150 pg/mL) | Not Reported | Not Reported | 94.8% | [3] |
| First-trimester screening for preterm PE | Not Specified | 11-13+6 weeks | Preterm PE | ~75% (at 10% false positive rate) | 90% | Not Reported | [4] |
Performance metrics for PlGF can vary based on the specific assay used, the chosen cut-off values, and the population being screened.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used for the measurement of this compound and PlGF.
This compound Quantification
The primary method for quantifying this compound in research settings is Liquid Chromatography-Mass Spectrometry (LC-MS) .
Sample Preparation:
-
Serum or plasma samples are collected from subjects.
-
Proteins are precipitated from the samples, typically using a cold organic solvent like acetonitrile or methanol.
-
The supernatant, containing the metabolites, is separated by centrifugation.
-
The supernatant may be dried and then reconstituted in a suitable solvent for LC-MS analysis.
LC-MS Analysis:
-
Chromatographic Separation: The extracted metabolites are separated using a liquid chromatography system, often employing a reversed-phase column.
-
Mass Spectrometry Detection: The separated metabolites are ionized and detected by a mass spectrometer, which measures the mass-to-charge ratio of the ions. This allows for the specific and sensitive quantification of this compound.
A more specific protocol for the quantification of this compound in human plasma involves dilution with isotopically-labeled internal standards, protein precipitation, and analysis by LC-MS/MS with a reversed-phase column and a run time of approximately 3.1 minutes[5]. Another validated method for serum uses gas chromatography-mass spectrometry (GC-MS) following liquid-liquid extraction and microwave-assisted derivatization[6].
Placental Growth Factor (PlGF) Measurement
PlGF levels are typically measured using commercially available immunoassays . These assays are well-established and have been integrated into routine clinical laboratory workflows.
Commonly Used Platforms:
-
DELFIA Xpress® PlGF 1-2-3™ assay (PerkinElmer): This is a solid-phase, two-site fluoroimmunometric assay.
-
Elecsys® sFlt-1/PlGF ratio immunoassay (Roche Diagnostics): This electrochemiluminescence immunoassay measures both sFlt-1 and PlGF, and the ratio is used for risk assessment.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Various ELISA kits are available for the quantitative measurement of PlGF in serum and plasma[7].
General Immunoassay Protocol (ELISA Example):
-
Standards, controls, and patient serum or plasma samples are added to wells of a microplate pre-coated with an anti-PlGF antibody.
-
PlGF present in the samples binds to the immobilized antibody.
-
After a washing step, a second, enzyme-linked anti-PlGF antibody is added, which binds to a different epitope on the captured PlGF.
-
Following another wash, a substrate solution is added, which is converted by the enzyme into a colored product.
-
The intensity of the color, which is proportional to the concentration of PlGF, is measured using a microplate reader.
Signaling and Metabolic Pathways
Understanding the biological roles of these biomarkers is essential for interpreting their clinical significance.
This compound Metabolic Pathway
This compound is a byproduct of amino acid metabolism and is linked to oxidative stress. Its production increases when there is an elevated demand for the antioxidant glutathione.
References
- 1. Metabolomic analysis-identified this compound might be a key metabolite of severe preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic analysis-identified this compound might be a key metabolite of severe preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Placental Growth Factor (PlGF)– Based Biomarker Testing to Help Diagnose Pre-eclampsia in People With Suspected Pre-eclampsia: A Health Technology Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Placental Growth Factor (PlGF) for Early Onset Pre-Eclampsia (EO-PE) Screening - Australian Clinical Labs [clinicallabs.com.au]
- 5. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aspectscientific.com [aspectscientific.com]
Comparative metabolomics of 2-Hydroxybutyric acid and other organic acids in metabolic syndrome
For Researchers, Scientists, and Drug Development Professionals
Metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes, is characterized by a complex and multifaceted dysregulation of the body's metabolic processes. Emerging research has identified distinct profiles of organic acids, particularly 2-Hydroxybutyric acid (2-HB), as sensitive biomarkers that reflect the underlying pathophysiology of this condition. This guide provides a comparative analysis of 2-HB and other key organic acids in the context of metabolic syndrome, supported by experimental data and detailed methodologies for their analysis.
Comparative Analysis of Organic Acid Levels in Metabolic Syndrome
Metabolic syndrome is associated with significant alterations in the circulating and excreted levels of several organic acids. These changes are indicative of systemic metabolic stress, including insulin resistance, increased oxidative stress, and mitochondrial dysfunction. While extensive quantitative data with mean concentrations and standard deviations are still emerging in large cohort studies, the association between elevated levels of specific organic acids and metabolic syndrome is well-established.
| Organic Acid | Association with Metabolic Syndrome | Key Metabolic Pathway |
| This compound (2-HB) | Elevated levels are strongly associated with insulin resistance and are considered an early biomarker for the development of metabolic syndrome.[1] | A byproduct of the catabolism of L-threonine and the synthesis of glutathione. Its production is increased during states of oxidative stress and an elevated NADH/NAD+ ratio.[1] |
| Pyruvate | Subjects with metabolic syndrome have been found to have high levels of pyruvate.[2] | A central intermediate in carbohydrate metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle. Elevated levels can indicate a bottleneck in mitochondrial glucose oxidation.[3] |
| α-Ketoglutarate | Individuals with metabolic syndrome have been shown to have high levels of α-ketoglutarate.[2] | A key intermediate in the TCA cycle and a critical molecule in amino acid metabolism and nitrogen transport.[4][5] |
| Lactate | Elevated plasma lactate concentrations are observed in obesity and are even higher in individuals with type 2 diabetes, a common outcome of metabolic syndrome.[6] | The end product of anaerobic glycolysis. Increased levels are often a sign of mitochondrial dysfunction and impaired oxidative metabolism.[6] |
| Beta-hydroxybutyrate (β-HB) | While often associated with ketosis, altered β-HB levels can be observed in metabolic syndrome, reflecting shifts in fatty acid oxidation and energy substrate utilization.[7][8][9] | A ketone body produced from the breakdown of fatty acids in the liver. It serves as an alternative energy source for tissues.[9] |
Signaling Pathways and Metabolic Disruption
The accumulation of 2-HB and other organic acids in metabolic syndrome is not merely a symptom but also a potential contributor to the progression of the disease. These molecules are intertwined with key signaling pathways that regulate glucose and lipid metabolism.
Biosynthesis of this compound
Increased production of 2-HB is primarily driven by two interconnected pathways that are upregulated in states of insulin resistance and metabolic stress: the catabolism of threonine and the synthesis of glutathione in response to oxidative stress.[10] Both pathways converge on the production of α-ketobutyrate, which is then reduced to 2-HB by lactate dehydrogenase (LDH) in a reaction that is favored by an increased NADH/NAD+ ratio, a common feature of mitochondrial stress in metabolic syndrome.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. aurametrix.weebly.com [aurametrix.weebly.com]
- 3. Decreased urine alpha-ketoglutarate concentration (Concept Id: C4022914) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 4. [Latest Findings on the Role of α-Ketoglutarate in Metabolic Syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disrupted Alpha-Ketoglutarate Homeostasis: Understanding Kidney Diseases from the View of Metabolism and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma lactate as a marker of metabolic health: implications of elevated lactate for impairment of aerobic metabolism in the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Ketone body β-Hydroxybutyrate-mediated histone β-hydroxybutyrylation upregulates lipolysis and attenuates metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Which Role Plays this compound on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxybutyric Acid: A Contender in the Arena of Prognostic Markers for Glycemic Deterioration
An In-depth Comparison of 2-Hydroxybutyric Acid Against Established and Emerging Biomarkers in Longitudinal Studies
For researchers and professionals in drug development, the early and accurate prediction of disease progression is paramount. In the context of metabolic diseases, particularly the trajectory towards type 2 diabetes, the quest for reliable prognostic markers is ongoing. This compound (2-HB), a metabolite reflecting oxidative stress and insulin resistance, has emerged as a promising candidate. This guide provides a comprehensive comparison of 2-HB with other key prognostic markers—branched-chain amino acids (BCAAs), fasting plasma glucose (FPG), and hemoglobin A1c (HbA1c)—based on evidence from longitudinal studies.
Performance in Predicting Glycemic Deterioration: A Comparative Analysis
Longitudinal studies have provided valuable insights into the prognostic capabilities of these biomarkers. Below is a summary of their performance in predicting the worsening of glycemic control and the onset of type 2 diabetes.
| Biomarker/Test | Prognostic Value | Key Findings from Longitudinal Studies |
| This compound (2-HB) | Predictive of worsening glucose tolerance and insulin resistance. | Elevated baseline concentrations of α-hydroxybutyrate (2-HB) are associated with a progressive worsening of glucose tolerance and disposition index over a mean follow-up of 2.3 years in adolescents[1]. Increased levels are observed in individuals with reduced insulin sensitivity[1]. |
| Branched-Chain Amino Acids (BCAAs) | Strong predictors of incident type 2 diabetes. | Elevated baseline BCAAs predicted the incidence of Type 2 Diabetes in a control group (Hazard Ratio [HR] 1.05 per 10 μmol/l, p=0.01)[2]. Trajectories with high mean BCAA levels were associated with an increased HR for Type 2 Diabetes compared to trajectories with low BCAA levels (HR 4.0; p-value 0.01)[2]. |
| Fasting Plasma Glucose (FPG) | A standard, but sometimes less sensitive, predictor of diabetes. | In older adults, Impaired Fasting Glucose (IFG) was associated with a significant odds ratio for developing diabetes over 7 years. However, its predictive power can be lower than HbA1c in some populations[3]. |
| Hemoglobin A1c (HbA1c) | A strong predictor of diabetes incidence, reflecting long-term glycemic control. | Elevated HbA1c is a strong predictor of incident diabetes. In a 7-year follow-up of older adults, those with elevated HbA1c had a significantly higher odds ratio for developing diabetes compared to those with normal levels[3]. |
| Quantose IR Test | A composite score including 2-HB that correlates with insulin resistance. | The Quantose IR score, which includes α-hydroxybutyrate, oleic acid, linoleoyl-glycerophosphocholine, and insulin, correlates with the gold-standard measure of insulin resistance (HOMA-IR)[4]. In a pilot study, it showed potential in predicting gestational diabetes[4]. |
Signaling Pathways and Experimental Workflows
To understand the biological basis and the practical application of these biomarkers, it is essential to visualize the underlying pathways and the typical workflow of a longitudinal study.
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is critical for their clinical utility. The following are summaries of typical experimental protocols used in longitudinal studies.
Measurement of this compound and Branched-Chain Amino Acids
1. Sample Preparation (Plasma):
-
A small volume of plasma (e.g., 20 μL) is used[1].
-
Proteins are precipitated by adding a solvent like methanol containing internal standards (e.g., stable isotope-labeled versions of the amino acids)[1].
-
The mixture is vortexed and centrifuged to pellet the proteins.
-
The resulting supernatant, containing the metabolites, is collected for analysis[1].
2. Analytical Method (Mass Spectrometry):
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a common method for the simultaneous quantification of 2-HB and BCAAs[5].
3. Analytical Method (Nuclear Magnetic Resonance Spectroscopy):
-
Proton NMR (¹H-NMR) Spectroscopy: This technique can also be used for the quantification of 2-HB and BCAAs.
-
Plasma samples are typically prepared by mixing with a buffer solution containing a known concentration of an internal standard.
-
The prepared sample is then placed in an NMR spectrometer.
-
The resulting spectrum allows for the identification and quantification of various metabolites based on their unique resonance frequencies[6].
-
Measurement of Fasting Plasma Glucose and HbA1c
These are standard clinical laboratory tests with well-established and automated protocols.
-
Fasting Plasma Glucose (FPG): Blood is drawn after an overnight fast. Plasma glucose concentration is typically measured using an enzymatic assay on an automated clinical chemistry analyzer.
-
Hemoglobin A1c (HbA1c): A whole blood sample is used. HbA1c is measured using methods such as high-performance liquid chromatography (HPLC), immunoassay, or enzymatic assays, which are also typically performed on automated analyzers.
Conclusion
Longitudinal studies consistently demonstrate that this compound is a valuable early indicator of insulin resistance and deteriorating glycemic control. While established markers like fasting glucose and HbA1c remain cornerstones of diabetes risk assessment, 2-HB and BCAAs offer a glimpse into the underlying metabolic dysregulation that precedes overt hyperglycemia.
The multi-component Quantose IR test, which incorporates 2-HB, shows promise as a comprehensive measure of insulin resistance. However, more extensive longitudinal validation is needed to fully establish its prognostic superiority over individual markers. For researchers and drug development professionals, the choice of prognostic marker will depend on the specific research question, the study population, and the desired balance between predictive power, cost, and ease of implementation. The continued investigation of these metabolic markers holds the key to more personalized and preventative strategies in the fight against type 2 diabetes.
References
- 1. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Longitudinal Branched-Chain Amino Acids, Lifestyle Intervention, and Type 2 Diabetes in the Finnish Diabetes Prevention Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of a clinical model, the oral glucose tolerance test, and fasting glucose for prediction of type 2 diabetes risk in Japanese Americans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Quantose Insulin Resistance Test for Maternal Insulin Resistance: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Power of Synergy: Enhancing Early Disease Detection with 2-Hydroxybutyric Acid in Biomarker Panels
For Immediate Release
Researchers, scientists, and professionals in drug development are increasingly looking towards biomarker panels to unlock earlier and more accurate disease detection. At the forefront of this research is 2-Hydroxybutyric acid (2-HB), a small metabolite that has emerged as a significant early indicator of metabolic stress, particularly insulin resistance and the progression to type 2 diabetes. While 2-HB alone shows promise, its true diagnostic power is amplified when combined with other biomarkers. This guide provides a comprehensive comparison of biomarker panels incorporating 2-HB, supported by experimental data and detailed methodologies, to aid in the advancement of early disease detection strategies.
Unveiling Metabolic Dysfunction: The Role of this compound
This compound is a byproduct of amino acid metabolism and glutathione synthesis.[1][2] Its levels rise in response to increased oxidative stress and lipid oxidation, conditions that are hallmarks of early-stage metabolic diseases.[1][3] An elevated level of 2-HB is a sensitive marker for insulin resistance, a precursor to type 2 diabetes.[4][5][6] This makes it a crucial component in the quest for early disease interception.
Strength in Numbers: The Performance of 2-HB-Inclusive Biomarker Panels
The diagnostic accuracy of a biomarker is often evaluated using the Area Under the Receiver Operating Characteristic Curve (AUC), where a value closer to 1.0 indicates a better-performing test. Studies have consistently shown that panels including 2-HB outperform individual markers in predicting metabolic diseases.
For the Prediction of Insulin Resistance and Type 2 Diabetes
A notable example is the Quantose IR test, which combines 2-HB with insulin, oleic acid, and linoleoyl-glycerophosphocholine. This panel has demonstrated a significant ability to identify insulin resistance and predict the progression to impaired glucose tolerance.[5][7]
Another effective combination involves pairing 2-HB with pyroglutamic acid for the detection of isolated post-challenge diabetes, a condition that can be missed by standard fasting glucose tests.[1]
| Biomarker Panel | Disease/Condition | AUC | Sensitivity | Specificity | Reference |
| This compound, Insulin, Oleic Acid, Linoleoyl-glycerophosphocholine (Quantose IR) | Insulin Resistance | 0.79 | Not Reported | Not Reported | [5] |
| This compound, Insulin, Oleic Acid, Linoleoyl-glycerophosphocholine (Quantose IR) | 3-Year Progression to Impaired Glucose Tolerance | 0.70 | Not Reported | Not Reported | [5] |
| This compound, Insulin, Oleic Acid, Linoleoyl-glycerophosphocholine (Quantose IR) | Gestational Diabetes Mellitus | 0.62 | Not Reported | Not Reported | [2] |
| α-Hydroxybutyrate and Pyroglutamic Acid | Isolated Post-challenge Diabetes | 0.863 | Not Reported | Not Reported | [1] |
The Untapped Potential: Combining this compound with Inflammatory Markers
Chronic inflammation is a known contributor to the pathogenesis of many diseases, including metabolic syndrome and cardiovascular disease. While research into combining 2-HB with inflammatory markers is still in its nascent stages, the potential for creating even more powerful and specific diagnostic panels is immense. The synergy between a marker of metabolic dysregulation (2-HB) and markers of inflammation could provide a more holistic view of an individual's health status, enabling earlier and more targeted interventions. Further research in this area is critical to unlocking these possibilities.
Behind the Data: Experimental Methodologies
The quantification of 2-HB and other small molecule biomarkers is typically performed using advanced analytical techniques such as mass spectrometry coupled with either gas or liquid chromatography. These methods offer high sensitivity and specificity, allowing for the precise measurement of these molecules in complex biological samples like blood plasma or serum.
General Experimental Protocol for Metabolite Quantification
Below is a generalized workflow for the analysis of 2-HB and other metabolites. It is important to note that specific parameters will vary between laboratories and studies.
-
Sample Collection and Preparation:
-
Fasting blood samples are collected from subjects.
-
Plasma or serum is isolated by centrifugation.
-
Proteins are precipitated from the plasma/serum using a solvent like methanol.
-
The supernatant containing the metabolites is collected and dried.
-
-
Derivatization (for GC-MS):
-
The dried metabolite extract is chemically modified (derivatized) to increase its volatility for gas chromatography analysis.
-
-
Chromatographic Separation:
-
The prepared sample is injected into either a gas chromatograph (GC) or a liquid chromatograph (LC).
-
The metabolites are separated based on their chemical properties as they pass through a chromatographic column.
-
-
Mass Spectrometry Detection:
-
The separated metabolites are ionized and detected by a mass spectrometer, which measures the mass-to-charge ratio of the ions.
-
This allows for the identification and quantification of each metabolite.
-
-
Data Analysis:
-
The resulting data is processed to determine the concentration of each biomarker.
-
Statistical analysis is then used to evaluate the performance of the biomarker panel.
-
Visualizing the Connections: Pathways and Workflows
To better understand the biological basis and practical application of combining these biomarkers, the following diagrams illustrate the key pathways and processes.
Caption: Production of this compound under Metabolic Stress.
Caption: Generalized workflow for biomarker panel analysis.
Conclusion and Future Directions
The combination of this compound with other metabolic biomarkers has proven to be a powerful strategy for the early detection of insulin resistance and type 2 diabetes. The superior performance of these panels, as evidenced by their high AUC values, underscores the importance of a multi-marker approach in diagnostics. While the current focus has been on metabolic diseases, the future integration of inflammatory and other classes of biomarkers with 2-HB holds the promise of expanding this early detection paradigm to a wider range of chronic diseases. Continued research and validation of these novel biomarker combinations are essential to realizing the full potential of personalized and preventative medicine.
References
- 1. Fasting serum α‑hydroxybutyrate and pyroglutamic acid as important metabolites for detecting isolated post-challenge diabetes based on organic acid profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Quantose Insulin Resistance Test for Maternal Insulin Resistance: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A Novel Fasting Blood Test for Insulin Resistance and Prediabetes | Semantic Scholar [semanticscholar.org]
- 5. A Novel Fasting Blood Test for Insulin Resistance and Prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Rupa Health [rupahealth.com]
- 7. Which Role Plays this compound on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 2-Hydroxybutyric Acid Assays: A Comparative Guide to Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Hydroxybutyric acid (2-HB), an emerging biomarker for insulin resistance and metabolic stress, is critical for advancing research and clinical applications. This guide provides a comprehensive cross-platform comparison of common analytical methods for 2-HB measurement, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays. The information presented is collated from published validation studies to aid researchers in selecting the most appropriate platform for their specific needs.
Comparative Performance of 2-HB Assays
The selection of an analytical platform for this compound (2-HB) quantification is a critical decision in clinical and research settings. The choice hinges on a variety of factors including the required sensitivity, the volume of samples to be processed, and the specific context of the study. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable method, demonstrating high precision and accuracy. However, it necessitates a more involved sample preparation process that includes a derivatization step. For laboratories handling a large volume of samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the advantage of high-throughput capabilities without the need for derivatization, streamlining the analytical workflow. A newer alternative, the enzymatic assay, provides a simpler and more rapid method suitable for routine clinical use, showing good correlation with the established LC-MS/MS method. Each of these platforms has its own set of advantages and limitations, and the optimal choice will depend on the specific requirements of the analysis.
| Performance Metric | GC-MS | LC-MS/MS | Enzymatic Assay |
| Linearity | 5-200 µM[1] | 0.005-1.35 mM[2] | Highly linear calibration curves reported[3][4] |
| Precision (CV%) | Intra-day: <8%; Inter-day: <8%[1] | Intra-day: <5%; Inter-day: <5%; Total: <10%[2] | In-assay: 3.1%; Between-assay: 5.2%[3] |
| Accuracy/Recovery | 96-101%[1] | 85-115%[2] | 102% recovery of stocks added to commercial samples[3][4] |
| LLOQ | 5 µM[1][5] | 0.005 mM[2] | Not explicitly reported, but good agreement with LC-MS above 30 µM[3] |
| Sample Throughput | Lower | Higher | High |
| Derivatization | Required | Not Required | Not Required |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols for each of the discussed analytical platforms.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method, as described by Silvestre et al. (2022), is tailored for the specific quantification of 2-HB in human serum.[1]
-
Sample Preparation:
-
To 300 µL of serum, calibrator, or QC sample, add 30 µL of 2HB-d3 (1 mM) as an internal standard.
-
Acidify the mixture with 90 µL of 5 M HCl.
-
Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate and centrifuging at 2500× g for 10 minutes.
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 37 °C.
-
-
Derivatization:
-
Reconstitute the dried extract in 80 µL of BSTFA:TMCS (99:1).
-
Irradiate the mixture in a microwave at 800 W for 2 minutes to form trimethylsilyl ester derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Monitor the ions m/z 205 for 2-HB and m/z 208 for the internal standard, 2HB-d3.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following protocol is based on the multiplexed ketone body assay developed by Kemperman et al. (2024), which includes the analysis of alpha-hydroxybutyrate (AHB or 2-HB).[2]
-
Sample Preparation:
-
Perform protein precipitation on 10 µL of human serum or plasma.
-
-
Chromatographic Separation:
-
Utilize a Waters Acquity UPLC I-Class system with a Waters Acquity UPLC BEH Amide column (2.1 mm × 100 mm, 1.7 µm).
-
Maintain the column at a temperature of 17.5 °C.
-
The mobile phase consists of A: 0.0125 % acetic acid in water and B: 0.0125 % acetic acid in water:methanol (60:40 v/v).
-
The total run time is 6.5 minutes with a flow rate of 0.34 mL/min, which is reduced to 0.22 mL/min between 2 and 4.5 minutes.
-
-
Mass Spectrometry Detection:
-
Employ a Waters Xevo TQ-S micro mass spectrometer.
-
As 2-HB and gamma-hydroxybutyrate (GHB) are isomers, chromatographic separation is essential for accurate quantification.
-
Enzymatic Assay
This protocol is based on the comparison study by Hofmann et al. (2024) using the XpressGT® enzymatic test kit.[3]
-
Principle: The assay measures α-hydroxybutyrate photometrically.
-
Sample Handling:
-
Measurement:
-
Follow the manufacturer's instructions for the XpressGT® enzymatic test kit.
-
The assay can be adapted for use on standard clinical chemistry analyzers.
-
Visualizing the Cross-Validation Workflow
A well-defined workflow is essential for a successful cross-validation study. The following diagram illustrates the key stages, from initial sample handling to the final comparative analysis of results from different platforms.
Caption: Workflow for cross-validation of 2-HB assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Link Between 2-Hydroxybutyric Acid and Cardiovascular Risk: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Emerging evidence has identified 2-hydroxybutyric acid (2-HB), a byproduct of amino acid catabolism and glutathione synthesis, as a potential early biomarker for metabolic stress and cardiovascular disease risk. This guide provides a comprehensive comparison of the correlation between 2-HB and established cardiovascular risk factors, supported by experimental data and detailed methodologies. The objective is to offer a clear, data-driven overview for researchers and professionals in drug development exploring novel therapeutic targets and diagnostic markers in cardiovascular medicine.
Quantitative Correlation with Cardiovascular Risk Factors
The following table summarizes the quantitative data from various studies investigating the correlation between this compound (or its close analogue α-hydroxybutyrate) and established cardiovascular risk factors. It is important to note that while the association with insulin resistance is well-documented, quantitative data for other risk factors are less abundant in the current literature.
| Cardiovascular Risk Factor | Study Population | N | Biomarker | Correlation Metric | Value | p-value | Reference |
| Insulin Resistance | Nondiabetic subjects | 140 (IR) vs. 133 (IS) | α-Hydroxybutyrate | Odds Ratio (per SD increase) | 2.84 | <0.0001 | [1] |
| Nonobese individuals with low diabetes risk | 82 | α-Hydroxybutyrate & HOMA-IR | Correlation (r) | 0.45 | <0.001 | [2] | |
| Dyslipidemia | |||||||
| Total Cholesterol | Nonobese individuals with low diabetes risk | 82 | α-Hydroxybutyrate | Correlation (r) | 0.28 | <0.05 | [2] |
| Triglycerides | Nonobese individuals with low diabetes risk | 82 | α-Hydroxybutyrate | Correlation (r) | 0.32 | <0.01 | [2] |
| HDL Cholesterol | Nonobese individuals with low diabetes risk | 82 | α-Hydroxybutyrate | Correlation (r) | -0.25 | <0.05 | [2] |
| LDL Cholesterol | Urban Chinese Population | 2970 | β-Hydroxybutyrate | Correlation (r) | 0.066 | 0.001 | [3] |
| Hypertension | |||||||
| Systolic Blood Pressure | Urban Chinese Population | 2970 | β-Hydroxybutyrate | Correlation (r) | 0.040 | <0.05 | [3] |
| Diastolic Blood Pressure | Patients with stable chronic heart failure | 72 | Change in β-Hydroxybutyrate vs. Change in 24h DBP | Correlation (r) | -0.25 | <0.05 | [3] |
| Inflammation | |||||||
| C-Reactive Protein (CRP) | Data Not Available | - | This compound | - | - | - | |
| Endothelial Dysfunction | |||||||
| ICAM-1 | Data Not Available | - | This compound | - | - | - | |
| VCAM-1 | Data Not Available | - | This compound | - | - | - |
Note: Some studies utilize β-hydroxybutyrate (BHB), a related ketone body, as a proxy for metabolic shifts that also influence this compound levels. The distinction is noted in the table.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Measurement of this compound
a. Gas Chromatography-Mass Spectrometry (GC-MS)
This is a widely used method for the quantification of 2-HB in serum or plasma.
-
Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard (e.g., deuterated 2-HB).
-
Deproteinize the sample by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Derivatize the dried extract to make the analyte volatile. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This can be performed at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) for separation.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification, using specific ions for 2-HB and the internal standard.
-
Quantification is based on the ratio of the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of 2-HB.
-
b. Enzymatic Assay
A more recent and high-throughput alternative to GC-MS.
-
Principle: The assay is based on the enzymatic conversion of 2-HB by a specific 2-hydroxybutyrate dehydrogenase, which results in the reduction of NAD+ to NADH. The resulting NADH is then used in a colorimetric or fluorometric reaction to produce a signal proportional to the 2-HB concentration.
-
Procedure (using a commercial kit):
-
Prepare samples (serum or plasma) and standards according to the kit's instructions.
-
Add the reaction mixture containing the enzyme and cofactors to the samples and standards in a microplate.
-
Incubate for a specified time at a controlled temperature.
-
Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.
-
Calculate the 2-HB concentration from the standard curve.
-
Assessment of Cardiovascular Risk Factors
a. Lipid Profile
-
Parameters: Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein Cholesterol (HDL-C), and Low-Density Lipoprotein Cholesterol (LDL-C).
-
Method: Typically measured in fasting serum or plasma samples using automated enzymatic colorimetric assays on a clinical chemistry analyzer. LDL-C is often calculated using the Friedewald formula (LDL-C = TC - HDL-C - (TG/5)), which is valid for triglyceride levels up to 400 mg/dL. Direct measurement of LDL-C is also available.
b. Insulin Resistance
-
Parameter: Homeostatic Model Assessment of Insulin Resistance (HOMA-IR).
-
Method: Calculated from fasting plasma glucose and insulin concentrations.
-
HOMA-IR = (Fasting Insulin (µU/mL) x Fasting Glucose (mg/dL)) / 405
-
-
Fasting glucose is measured using a standard glucose oxidase method, and fasting insulin is measured by immunoassay (e.g., ELISA or chemiluminescence immunoassay).
c. Blood Pressure
-
Method: Measured using a calibrated automated oscillometric device or a manual sphygmomanometer by a trained professional.
-
Procedure:
-
The patient should be seated comfortably in a quiet room for at least 5 minutes, with their back supported and feet flat on the floor.
-
The arm should be supported at heart level.
-
An appropriately sized cuff should be used.
-
At least two measurements should be taken, and the average recorded.
-
d. C-Reactive Protein (CRP)
-
Parameter: High-sensitivity C-reactive protein (hs-CRP) is the preferred marker for cardiovascular risk assessment.
-
Method: Measured in serum or plasma using a high-sensitivity immunoassay, such as nephelometry or turbidimetry.
e. Markers of Endothelial Dysfunction
-
Parameters: Soluble forms of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).
-
Method: Quantified in serum or plasma using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Conclusion
The available evidence strongly suggests that elevated this compound is a robust early indicator of insulin resistance, a cornerstone of cardiovascular risk. Its association with dyslipidemia and hypertension is also emerging, although more studies with detailed quantitative correlation data are needed to solidify its role as a comprehensive biomarker for cardiovascular disease. The methodologies for measuring 2-HB are well-established, allowing for its inclusion in large-scale clinical and research settings. Further investigation into the direct correlations of 2-HB with markers of inflammation and endothelial dysfunction will be crucial in fully elucidating its utility in predicting and potentially stratifying cardiovascular risk. This guide serves as a foundational resource for professionals aiming to explore the clinical and therapeutic implications of this promising metabolic biomarker.
References
- 1. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum α-Hydroxybutyrate: A Candidate Marker of Insulin Resistance Is Associated with Deterioration in Anthropometric Measurements in Individuals with Low Diabetes Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Evaluating the clinical utility of 2-Hydroxybutyric acid in patient stratification
For Researchers, Scientists, and Drug Development Professionals
The early identification of individuals at risk for developing metabolic diseases, such as type 2 diabetes, is crucial for implementing preventative strategies and tailoring therapeutic interventions. In the landscape of biomarker discovery, 2-Hydroxybutyric acid (2-HB), also known as alpha-hydroxybutyrate, has emerged as a promising early indicator of insulin resistance and metabolic stress. This guide provides a comprehensive evaluation of the clinical utility of 2-HB in patient stratification, comparing its performance with established biomarkers, and detailing the experimental protocols for its measurement.
Data Presentation: Comparative Analysis of Biomarkers
The following tables summarize the performance characteristics of this compound (2-HB), Glycated Hemoglobin (HbA1c), and Fructosamine for the identification of insulin resistance and dysglycemia. It is important to note that direct head-to-head comparative studies for all performance metrics are limited. The data presented is a synthesis from various studies.
| Biomarker | Primary Indication | Advantages | Disadvantages |
| This compound (2-HB) | Early indicator of insulin resistance and oxidative stress.[1][2][3][4][5] | - Reflects real-time metabolic stress.[1][2][3][4][5]- May detect risk earlier than hyperglycemia-based markers.[6] | - Not yet widely adopted in routine clinical practice.- Can be influenced by diet and other metabolic conditions.[7] |
| Glycated Hemoglobin (HbA1c) | Long-term glycemic control (past 2-3 months).[8] | - Standardized and widely available.- No fasting required.[8] | - Affected by conditions altering red blood cell turnover (e.g., anemia).[9]- May not reflect recent or rapid changes in glycemic control.[10] |
| Fructosamine | Short-to-medium-term glycemic control (past 2-3 weeks).[9][11] | - Useful when HbA1c is unreliable.[9][11]- Reflects more recent glycemic changes than HbA1c.[9] | - Influenced by serum protein and albumin concentrations.[12]- Less standardized than HbA1c assays.[9] |
| Biomarker | Sample Type | Typical Normal Range | Performance Metrics (Sensitivity, Specificity, AUC) |
| This compound (2-HB) | Plasma, Serum, Urine | Plasma: ~1.60 ± 0.57 µg/mL in normal conditions.[13] Levels increase with insulin resistance.[1][2][3][4] | Limited direct comparative data. Studies indicate it can accurately differentiate between insulin-sensitive and insulin-resistant individuals.[1] One study reported an AUC of 0.965 for a panel of metabolites including phenylactate and taurine for T2DM prediction.[13] |
| Glycated Hemoglobin (HbA1c) | Whole Blood | < 5.7% (prediabetes: 5.7-6.4%, diabetes: ≥ 6.5%) | For diagnosing diabetes, sensitivity can range from 25% to 94% and specificity is generally high (>90%).[8][14] For prediabetes, sensitivity is often lower.[14] |
| Fructosamine | Serum | ~200-285 µmol/L in non-diabetic individuals.[9][12] | Correlates well with HbA1c (r ≈ 0.66-0.76).[12][15] Useful in monitoring short-term glycemic changes. |
Experimental Protocols
Measurement of this compound in Human Plasma/Serum by LC-MS/MS
This protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 2-HB.[16][17][18][19]
a. Principle: This method involves the extraction of 2-HB from a plasma or serum sample, followed by chromatographic separation and detection using a tandem mass spectrometer. Isotope-labeled 2-HB is used as an internal standard for accurate quantification.
b. Materials and Reagents:
-
This compound standard
-
Isotopically labeled this compound (e.g., 2-HB-d3)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma/serum samples
c. Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum, add 10 µL of the internal standard working solution.
-
Add 400 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
d. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in ACN.
-
Gradient: A suitable gradient to separate 2-HB from other components (e.g., 0-5% B over 1 min, 5-95% B over 5 min, hold at 95% B for 2 min, then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 2-HB and its internal standard.
e. Data Analysis: Quantify the concentration of 2-HB in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the 2-HB standard.
Measurement of Glycated Hemoglobin (HbA1c)
This protocol describes the general principle of ion-exchange high-performance liquid chromatography (HPLC), a common method for HbA1c measurement.
a. Principle: Ion-exchange HPLC separates hemoglobin variants based on their charge differences. Glycated hemoglobin has a different charge compared to non-glycated hemoglobin, allowing for their separation and quantification.
b. Materials and Reagents:
-
Whole blood collected in EDTA tubes.
-
Hemolysis reagent.
-
Elution buffers with varying ionic strengths.
-
Calibrators and controls.
c. Procedure:
-
Collect whole blood in an EDTA-containing tube.
-
The automated HPLC analyzer aspirates a small volume of the whole blood.
-
The sample is mixed with a hemolysis reagent to lyse the red blood cells and release hemoglobin.
-
The hemolysate is injected onto the ion-exchange column.
-
A series of elution buffers with increasing ionic strength are pumped through the column to separate the different hemoglobin fractions.
-
The separated hemoglobin fractions are detected by a photometer at a specific wavelength (e.g., 415 nm).
-
The instrument's software integrates the peak areas of the different hemoglobin fractions and calculates the percentage of HbA1c.
d. Quality Control: Run commercially available controls with known HbA1c concentrations at the beginning and end of each batch of samples to ensure the accuracy and precision of the assay.
Measurement of Fructosamine
This protocol is based on the nitroblue tetrazolium (NBT) colorimetric method.[9]
a. Principle: In an alkaline solution, the ketoamine groups of fructosamine reduce nitroblue tetrazolium (NBT) to formazan, a colored compound. The rate of formazan formation is proportional to the fructosamine concentration and is measured spectrophotometrically.
b. Materials and Reagents:
-
Serum samples.
-
Fructosamine calibrators.
-
NBT reagent in a carbonate buffer (alkaline pH).
-
Spectrophotometer or automated clinical chemistry analyzer.
c. Procedure:
-
Pipette serum samples and calibrators into separate reaction cuvettes.
-
Add the NBT reagent to each cuvette.
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C).
-
Measure the change in absorbance at a specific wavelength (e.g., 530 nm) over a fixed period.
-
The rate of change in absorbance is used to calculate the fructosamine concentration based on the results obtained from the calibrators.
d. Quality Control: Analyze control materials with known fructosamine concentrations with each batch of samples to monitor the performance of the assay.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound Production
The production of 2-HB is intricately linked to cellular redox status and amino acid metabolism, particularly under conditions of oxidative stress and insulin resistance.[1][2][3][4] An increased rate of glutathione (GSH) synthesis, a key antioxidant, leads to the production of α-ketobutyrate as a byproduct. The elevated NADH/NAD+ ratio, characteristic of insulin resistance due to increased fatty acid oxidation, promotes the reduction of α-ketobutyrate to 2-HB by lactate dehydrogenase (LDH).[1][2][3][4]
Caption: Metabolic pathway illustrating the synthesis of this compound.
Experimental Workflow for 2-HB Measurement
The following diagram outlines the typical workflow for quantifying 2-HB in biological samples using LC-MS/MS.
Caption: A typical experimental workflow for this compound measurement by LC-MS/MS.
Logical Relationship of Biomarkers in Glycemic Control
This diagram illustrates the temporal relationship of different biomarkers in reflecting glycemic control.
Caption: Temporal relationship of biomarkers for assessing glycemic status.
Conclusion
This compound shows considerable promise as an early biomarker for identifying individuals with insulin resistance and heightened metabolic stress, potentially before the onset of hyperglycemia. Its measurement reflects a different physiological process compared to the established markers of glycemic control, HbA1c and fructosamine. While further large-scale clinical validation and standardization are necessary for its widespread adoption, 2-HB offers a valuable tool for researchers and drug development professionals in stratifying patient populations and for early assessment of metabolic dysfunction. The integration of 2-HB with existing biomarkers could provide a more comprehensive picture of an individual's metabolic health, paving the way for more personalized and preventative healthcare strategies.
References
- 1. Which Role Plays this compound on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Which Role Plays this compound on Insulin Resistance? (Journal Article) | OSTI.GOV [osti.gov]
- 4. Which Role Plays this compound on Insulin Resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. which-role-plays-2-hydroxybutyric-acid-on-insulin-resistance - Ask this paper | Bohrium [bohrium.com]
- 6. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Rupa Health [rupahealth.com]
- 8. Comparison of Hemoglobin A1c with Fasting and 2-h Plasma Glucose Tests for Diagnosis of Diabetes and Prediabetes among High-risk South Indians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Utility of Fructosamine and Glycated Albumin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Alternative markers of glycemia: fructosamine, glycated albumin, 1,5-AG | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 13. Enhancing type 2 diabetes mellitus prediction by integrating metabolomics and tree-based boosting approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of HbA1c for Diagnoses of Diabetes and Prediabetes: Comparison with Diagnoses Based on Fasting and 2-Hr Glucose Values and Effects of Gender, Race, and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fructosamine and glycated hemoglobin as biomarkers of glycemic control in people with type 2 diabetes mellitus and cancer (GlicoOnco study) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous determination of β-hydroxybutyrate and β-hydroxy-β-methylbutyrate in human whole blood using hydrophilic interaction liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Hydroxybutyric Acid: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 2-Hydroxybutyric acid is a critical aspect of laboratory operations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste in compliance with safety and environmental regulations. Adherence to these protocols is essential for protecting personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific Safety Data Sheet (SDS) and chemical hygiene plan. Always wear appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]
Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[2]
Waste Characterization and Segregation
This compound is an organic acid and should be treated as hazardous chemical waste.[2] Proper segregation is crucial to prevent dangerous reactions:
-
Do not mix with bases: Keep separate from alkaline solutions.
-
Do not mix with oxidizing agents: Store away from strong oxidizers.
-
Separate from inorganic acids: Organic and inorganic acid waste streams should generally be stored separately.
-
Aqueous vs. Solvent Waste: Collect aqueous solutions of this compound separately from non-halogenated or halogenated organic solvent waste.
Disposal Procedures
There are two primary methods for the disposal of this compound waste: collection for hazardous waste disposal or in-lab neutralization of dilute aqueous solutions. The appropriate method depends on the concentration of the acid and local regulations.
Method 1: Collection for Hazardous Waste Disposal (Recommended for Concentrated Acid and Organic Solvent Mixtures)
This is the safest and most common method for disposing of organic acid waste.
-
Container Selection: Use a dedicated, corrosion-resistant waste container, preferably glass, that can be securely sealed.[2]
-
Labeling: Clearly label the container with "Hazardous Waste," "Organic Acid Waste," and the full chemical name, "this compound."
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials.[2]
-
Arranging Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup.
Method 2: In-Lab Neutralization (For Dilute Aqueous Solutions Only)
Neutralization may be an option for dilute aqueous solutions of this compound, but only if permitted by your local regulations. The resulting salt solution may still be classified as hazardous waste.[2] Most organic acids, even after neutralization, can remain toxic and may not be suitable for drain disposal.[3]
Experimental Protocol for Neutralization:
This procedure should be performed in a fume hood while wearing appropriate PPE.
-
Preparation: Prepare a dilute basic solution, such as 5% sodium bicarbonate (baking soda) or 1 M sodium hydroxide, in a large, suitable container.
-
Dilution: Dilute the this compound waste by slowly adding it to a large volume of water (a 1:10 acid-to-water ratio is a general guideline).[4]
-
Neutralization: Slowly add the dilute basic solution to the diluted acid while stirring continuously. Monitor the pH of the solution using a calibrated pH meter or pH indicator strips.[4]
-
Target pH: Continue adding the basic solution until the pH of the mixture is within the acceptable range for drain disposal as specified by your local regulations. A general target range is between 5.5 and 9.0.[5][6]
-
Final Disposal: If permitted, the neutralized solution can be poured down the drain, followed by a large volume of water (at least 20 parts water to 1 part neutralized solution).[5][6] If not permitted, or if the neutralized solution contains other hazardous components, it must be collected as hazardous waste.[2]
Quantitative Data for Disposal
| Parameter | Recommended Value | Source |
| pH for Drain Disposal | 5.5 - 9.0 | Cornell EHS[6] |
| pH for Drain Disposal | 5.0 - 10.5 | EHSO Manual[4] |
| pH for Drain Disposal | >5.0 and <12.5 | Central Washington University |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling 2-Hydroxybutyric Acid
This guide provides immediate, essential safety and logistical information for handling 2-Hydroxybutyric Acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal procedures.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[1] Recommendations are based on best practices for handling similar chemical compounds.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] | Protects eyes from potential splashes of the acidic compound. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1] | Prevents skin contact, which could cause irritation.[1] |
| Body Protection | A standard laboratory coat or a chemical-resistant apron.[1] | Protects against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH/MSHA approved respirator may be necessary if working in a poorly ventilated area or if aerosols are generated.[1] | Protects the respiratory system from the inhalation of any dusts or aerosols.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and to prevent accidents.[1]
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Avoid the formation of dust and aerosols.[2]
-
Take all necessary precautions to avoid direct contact with the skin and eyes.[1][2]
-
Wash hands thoroughly after handling.[2]
-
Contaminated clothing should be washed before reuse.[2]
Storage:
-
Store the compound in a tightly sealed container.[1]
-
Keep the container in a cool, dry, and well-ventilated place.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan: Spill Management and Waste Disposal
Proper disposal of this compound is critical to ensure environmental safety and regulatory compliance.
Spill Management: In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure there is adequate ventilation.[1][2]
-
Absorb: Use an inert, non-combustible absorbent material, such as sand, earth, or vermiculite, to contain the spill.[1]
-
Collect: Carefully collect the absorbed material into a suitable and closed container for disposal.[1][2] Use spark-proof tools and explosion-proof equipment if necessary.[2]
-
Decontaminate: Clean the spill area thoroughly with a suitable cleaning agent.[1]
Waste Disposal:
-
Disposal of this compound must be in accordance with all applicable local, state, and federal regulations.[1]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]
-
Do not allow the chemical to enter drains, soil, or surface water.[2]
Workflow for Safe Handling and Disposal
The following diagram outlines the procedural workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
